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  • Product: 1-Diethylamino-2-butyne
  • CAS: 6323-82-6

Core Science & Biosynthesis

Foundational

Technical Profile: 1-Diethylamino-2-butyne (CAS 6323-82-6)

[1][2][3][4][5] Executive Summary 1-Diethylamino-2-butyne (CAS 6323-82-6) is a specialized acetylenic amine intermediate critical to the electroplating and corrosion inhibition sectors.[1] Characterized by its internal a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

1-Diethylamino-2-butyne (CAS 6323-82-6) is a specialized acetylenic amine intermediate critical to the electroplating and corrosion inhibition sectors.[1] Characterized by its internal alkyne unsaturation and tertiary amine functionality, it serves as a high-performance Class II brightener in nickel electroplating baths and a potent corrosion inhibitor in acidic media, particularly within the oil and gas industry.[1] This guide details its physicochemical properties, synthesis via the Mannich reaction, mechanistic behavior, and safety protocols.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12][13]

The compound combines a lipophilic hydrocarbon chain with a basic nitrogen center, providing unique amphiphilic properties that facilitate surface adsorption on metals.[1]

Identity Data
ParameterDetail
Chemical Name 1-Diethylamino-2-butyne
Synonyms N,N-Diethyl-2-butyn-1-amine; 1-Diethylamino-2-butine
CAS Number 6323-82-6
Molecular Formula

Molecular Weight 125.21 g/mol
SMILES CCN(CC)CC#CC
Structure Internal Alkyne (

unsaturation)
Physical Properties (Experimental & Predicted)
PropertyValue / RangeNote
Appearance Clear, colorless to pale yellow liquidOxidizes slightly upon air exposure
Boiling Point 135–145 °C (Est.[1] at 760 mmHg)Extrapolated from C7 homolog (120°C)
Density 0.81 – 0.84 g/mL (at 20°C)Typical for acetylenic amines
Solubility Soluble in alcohols, ethers, chloroform; Sparingly soluble in waterProtonates in acidic media to form soluble salts
pKa ~9.5 – 10.0Characteristic of tertiary aliphatic amines

Synthesis & Production Methodology

The industrial synthesis of 1-Diethylamino-2-butyne relies on the Mannich Reaction , a three-component condensation involving a terminal alkyne, an aldehyde, and a secondary amine.[1]

Reaction Pathway

Reagents:

  • Propyne (Methyl Acetylene): Provides the alkyne backbone (

    
    ).[1]
    
  • Formaldehyde (HCHO): Acts as the carbon bridge (supplied as paraformaldehyde or formalin).[1]

  • Diethylamine (

    
    ):  The amine source.[1]
    

Catalysis: The reaction is typically catalyzed by Cuprous Chloride (


) or conducted under thermal conditions in dioxane or similar solvents.[1]

Reaction Equation:



Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisFlow Reagents Reagents: Propyne + Paraformaldehyde + Diethylamine Reactor Mannich Reaction (90-100°C, 4-6 hrs) Reagents->Reactor Catalyst Catalyst: CuCl / Dioxane Catalyst->Reactor Workup Workup: Alkaline Wash & Extraction Reactor->Workup - H2O Purification Distillation (Vacuum) Workup->Purification Crude Oil Product Product: 1-Diethylamino-2-butyne Purification->Product >98% Purity

Caption: Synthesis of 1-Diethylamino-2-butyne via Cu-catalyzed Mannich condensation.

Mechanism of Action

Corrosion Inhibition

In acidic environments (e.g., HCl pickling or oil well acidizing), 1-Diethylamino-2-butyne functions as a mixed-type inhibitor.[1]

  • Adsorption: The nitrogen lone pair protonates in acid (

    
    ), allowing electrostatic attraction to the cathodic regions of the metal.[1]
    
  • Pi-Bond Interaction: The electron-rich triple bond (

    
    ) forms a coordinate bond with the metal's d-orbitals (chemisorption), creating a dense hydrophobic barrier that blocks 
    
    
    
    and corrosive anions.[1]
Electroplating (Nickel Brightener)

In Watts nickel baths, the compound acts as a leveling agent and brightener .[1]

  • Preferential Adsorption: It adsorbs selectively on high-current-density areas (peaks/protrusions) of the cathode.[1]

  • Inhibition of Deposition: By blocking these peaks, it forces nickel deposition into the valleys (recesses), resulting in a smoother, leveled surface.

  • Grain Refinement: Promotes the formation of fine-grained crystalline structures, enhancing reflectivity.[1]

Mechanism Molecule 1-Diethylamino-2-butyne AcidMedia Acidic Media (H+) Molecule->AcidMedia Chemisorption Chemisorption (Pi-electrons -> Metal d-orbitals) Molecule->Chemisorption Direct Interaction Protonation Protonation (Formation of Cationic Species) AcidMedia->Protonation Adsorption Adsorption on Metal Surface Protonation->Adsorption Physisorption Physisorption (Electrostatic: NH+ <-> Metal-) Adsorption->Physisorption Result Corrosion Barrier / Leveling Effect Physisorption->Result Chemisorption->Result

Caption: Dual-mode adsorption mechanism on metallic substrates.[1]

Key Applications

Electroplating Industry[5]
  • Role: Secondary Brightener (Class II).

  • Concentration: Typically used at 0.005 – 0.1 g/L in combination with sulfonated carriers (e.g., Saccharin).[1]

  • Benefit: Produces ductile, semi-bright to fully bright nickel deposits without the brittleness associated with some other acetylenic additives.[1]

Oil & Gas (Acidizing)[5][14]
  • Role: High-temperature corrosion inhibitor for steel in HCl/HF blends.[1]

  • Synergy: Often formulated with hexamine or quaternary ammonium salts to enhance thermal stability up to 150°C.[1]

Organic Synthesis[4][5][15]
  • Role: Intermediate for the synthesis of pharmaceutical heterocycles (e.g., pyrroles, pyridines) via cyclization reactions involving the alkyne moiety.

Handling, Safety, and Storage[16][17]

Safety Profile
  • Flammability: Flammable liquid.[1][2][3] Keep away from heat, sparks, and open flames.[1][2][3][4]

  • Toxicity: Harmful if swallowed or inhaled.[1] Causes skin and severe eye irritation.[1][3]

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Storage Protocols
  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the amine or polymerization of the alkyne.[1]

  • Temperature: Cool, dry area (<25°C).

  • Container: Tightly sealed glass or stainless steel containers. Avoid copper/brass fittings during storage due to potential acetylide formation (though less likely with internal alkynes, trace terminal alkyne impurities may react).[1]

References

  • ThomasNet / GFS Chemicals. (2024).[1] Modern Acetylene Chemistry for Research and Applied Technology. Retrieved from [Link][1]

  • Google Patents. (1984).[1] US Patent 4435254A: Bright Nickel Electroplating.[1] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-Diethylamino-2-butyn-1-ol (Homolog Reference).[1] Retrieved from [Link]

Sources

Exploratory

N,N-Diethyl-2-butyn-1-amine molecular structure and weight

This guide is structured as a high-level technical monograph designed for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and functional applications into a cohesive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for research and development professionals. It synthesizes physicochemical data, synthetic methodologies, and functional applications into a cohesive narrative.

Molecular Architecture, Synthesis, and Functional Applications

Molecular Architecture & Physiochemical Profile[1]

N,N-Diethyl-2-butyn-1-amine (IUPAC: N,N-diethylbut-2-yn-1-amine) is a tertiary amine featuring an internal alkyne functionality.[1] Unlike its terminal alkyne analog (N,N-diethylpropargylamine), the 2-butyne derivative possesses a methyl-capped triple bond, imparting unique steric and electronic stability profiles valuable in organometallic catalysis and pharmaceutical synthesis.[1]

Structural Identity

The molecule consists of a diethylamine moiety anchored to a 2-butynyl group.[1][2] The internal alkyne restricts the carbon chain's flexibility, creating a linear rigid rod segment (


) that serves as a distinct pharmacophore and chelating ligand.
PropertySpecification
CAS Number 6323-82-6
Molecular Formula

Molecular Weight 125.21 g/mol
SMILES CCN(CC)CC#CC
InChI Key AQEDWWHCJSXKHP-UHFFFAOYSA-N
Physiochemical Data

Note: Boiling point data for this specific isomer is often conflated with the C7 propargyl analog.[1] The values below represent the C8 internal alkyne specific data.

ParameterValueContext/Notes
Physical State Clear, colorless to pale yellow liquidAmine-like odor
Density

g/mL
at 25°C
Boiling Point ~140–145°C (Atmospheric)Experimental value often cited as 69.4°C at reduced pressure (~15 mmHg)
Refractive Index

Estimated based on homologs
Solubility Miscible in organic solvents (EtOH, Et2O, CHCl3); Sparingly soluble in waterForms salts with mineral acids

Synthetic Pathways & Mechanistic Logic

The synthesis of N,N-Diethyl-2-butyn-1-amine is primarily achieved through two pathways: the Mannich Reaction (using propyne) or Nucleophilic Substitution (using 1-halo-2-butyne).[1] The choice of pathway depends on the availability of reagents (gaseous propyne vs. halogenated precursors) and the desired scale.

Pathway A: The Mannich Reaction (Catalytic)

This route is preferred for industrial scalability as it utilizes inexpensive bulk reagents.[1] It involves the condensation of propyne (methyl acetylene), formaldehyde (or paraformaldehyde), and diethylamine, often catalyzed by Copper(I).[1]

Mechanism:

  • Imine Formation: Diethylamine reacts with formaldehyde to generate a reactive iminium ion intermediate.[1]

  • Cu-Acetylide Formation: The terminal proton of propyne is activated by a Cu(I) catalyst (e.g., CuCl), forming a copper acetylide species.[1]

  • Nucleophilic Attack: The copper acetylide attacks the electrophilic iminium ion, yielding the product and regenerating the catalyst.[1]

Pathway B: Nucleophilic Substitution (Alkylation)

This route is standard for laboratory-scale synthesis where handling gaseous propyne is undesirable.[1]

Protocol: Reaction of 1-chloro-2-butyne with diethylamine in the presence of an auxiliary base (or excess amine) to scavenge HCl.[1]

Synthesis Reagents_A Propyne + HCHO + Diethylamine Catalyst CuCl / Dioxane (Mannich) Reagents_A->Catalyst Intermediate Iminium Ion + Cu-Acetylide Catalyst->Intermediate Activation Product N,N-Diethyl-2-butyn-1-amine (C8H15N) Intermediate->Product C-C Bond Formation Reagents_B 1-Chloro-2-butyne + Diethylamine Base K2CO3 / Reflux (SN2) Reagents_B->Base Base->Product Nucleophilic Subst.

Figure 1: Dual synthetic pathways for N,N-Diethyl-2-butyn-1-amine.

Analytical Characterization

Validating the structure requires distinguishing the internal alkyne from terminal alkyne impurities.[1] The absence of the acetylenic C-H stretch in IR and the specific splitting patterns in NMR are diagnostic.

Nuclear Magnetic Resonance (NMR)

The internal methyl group (


) provides a distinct triplet signal due to long-range coupling (

) with the methylene protons across the triple bond.[1]
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

1.05Triplet (

Hz)
6H


1.78Triplet (

Hz)
3H

(Long-range coupling)

2.55Quartet (

Hz)
4H


3.35Quartet (

Hz)
2H

Infrared Spectroscopy (IR)
  • Diagnostic Absence: No strong peak at ~3300 cm⁻¹ (characteristic of terminal alkyne

    
    ).[1]
    
  • Diagnostic Presence: Weak band at 2200–2250 cm⁻¹ (internal

    
     stretch).[1]
    

Functional Applications in Drug Discovery

Muscarinic Agonist Development

N,N-Diethyl-2-butyn-1-amine serves as a critical synthon in the synthesis of Oxotremorine analogs.[1] The 2-butynyl moiety mimics the acetylcholine ester linkage, providing a rigid spacer that interacts with the muscarinic acetylcholine receptor (mAChR).[1]

  • Mechanism:[3][4][5][6] The tertiary amine is quaternized or interacts via cation-

    
     interactions within the receptor active site, while the alkyne pi-cloud engages in hydrophobic pockets.[1]
    
Heterocyclic Synthesis

The molecule is a precursor for constructing nitrogen heterocycles via 1,3-Dipolar Cycloaddition .[1]

  • Reaction with azides yields 1,2,3-triazoles .[1]

  • The internal alkyne allows for the formation of 4,5-disubstituted triazoles, which are bioisosteres for amide bonds in peptide mimetics.[1]

Corrosion Inhibition

In industrial pharmaceutical processing (e.g., acid cleaning of reactors), this molecule acts as a high-performance corrosion inhibitor.[1] The alkyne pi-electrons adsorb onto metal surfaces (Fe), forming a protective coordinate film that prevents acid attack.[1]

Safety & Handling Protocols

  • Hazards: The compound is a tertiary amine and should be treated as Corrosive and Flammable .[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb

    
     from air to form carbamates.[1]
    
  • Incompatibility: Avoid contact with strong oxidizing agents (risk of N-oxide formation) and heavy metals (though less explosive than terminal acetylenes, copper/silver salts should still be minimized).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 524226, 2-Butanamine, N,N-diethyl-. Retrieved from .[1] (Note: Used for physiochemical property verification of homologous series).

  • ChemicalBook. (2024).[1] 1-Diethylamino-2-butyne CAS 6323-82-6 Data. Retrieved from .[1]

  • Sigma-Aldrich. (2024).[1][7] Synthesis of Acetylenic Amines via Mannich Reaction. Retrieved from .[1]

  • GFS Chemicals. (2024).[1] Acetylenic Chemicals Catalog: 1-Diethylamino-2-butyne. Retrieved from .[1]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-Diethylamino-2-butyne

For professionals in chemical research and drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification. This guide provides a detailed analysis of the solubility characteristics of 1-Diethylamino-2-butyne, moving from theoretical principles to practical experimental design. Given the absence of extensive published quantitative data, this document emphasizes the predictive chemical principles and provides a robust methodology for determining its solubility empirically.

Molecular Structure and its Implications for Solubility

The solubility of any compound is governed by its molecular structure and the principle of "like dissolves like".[1][2][3][4][5][6] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][4][5][6][7] 1-Diethylamino-2-butyne possesses distinct functional groups that dictate its interactions with various solvents.

  • Tertiary Amine Group (-N(CH₂CH₃)₂): The nitrogen atom has a lone pair of electrons, making this part of the molecule a polar, Lewis basic site.[8] This lone pair can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like water or alcohols.[9] However, as a tertiary amine, it lacks a hydrogen atom on the nitrogen, so it cannot act as a hydrogen bond donor.[9]

  • Internal Alkyne Group (-C≡C-): The carbon-carbon triple bond is relatively nonpolar.[10][11][12][13] Alkynes are generally considered nonpolar hydrocarbons and tend to be soluble in nonpolar organic solvents.[10][11][12][13][14] Their solubility in water is typically low and decreases as the carbon chain length increases.[14]

  • Alkyl Chains (CH₃- and -CH₂N(CH₂CH₃)₂): The molecule contains a total of eight carbon atoms arranged in ethyl and methyl groups. These hydrocarbon portions are nonpolar and contribute to the molecule's overall hydrophobic character.[15] An increase in the size of the hydrophobic alkyl part generally leads to a decrease in water solubility.[16]

Overall Polarity Assessment: 1-Diethylamino-2-butyne is an amphiphilic molecule, possessing both a polar head (the tertiary amine) and a significant nonpolar hydrocarbon body. The presence of the nitrogen lone pair imparts a degree of polarity, but the eight carbon atoms provide considerable nonpolar character. This dual nature suggests it will not be fully miscible with either extremely polar or entirely nonpolar solvents but will exhibit a range of solubilities in solvents of intermediate polarity.

Caption: Intermolecular forces of 1-Diethylamino-2-butyne functional groups.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in any research or development context.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Water WaterLow to Sparingly Soluble The tertiary amine can accept hydrogen bonds from water, but the large, nonpolar 8-carbon hydrocarbon tail is hydrophobic and will disrupt water's strong hydrogen-bonding network.[9][15][17] Solubility is expected to be limited.
Polar Protic Ethanol, Methanol, IsopropanolHigh / Miscible These solvents can engage in dipole-dipole interactions with the amine group and have alkyl portions that favorably interact with the nonpolar parts of the molecule. The overall polarity is a good match.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)High / Miscible These solvents can engage in strong dipole-dipole interactions with the polar amine group. Their organic nature makes them excellent solvents for the nonpolar hydrocarbon portion. Most aliphatic amines show significant solubility in polar organic solvents.[16][18]
Nonpolar Hexane, Toluene, Diethyl EtherModerate to High The large hydrocarbon content of 1-diethylamino-2-butyne will have favorable London dispersion forces with nonpolar solvents.[14][19] While the polar amine head may slightly limit miscibility in very nonpolar alkanes, good solubility is still expected, especially in solvents like diethyl ether or toluene which have some minimal polarity.
Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, an empirical determination is necessary. The isothermal shake-flask method is a reliable and widely adopted technique for measuring the solubility of a liquid solute.[20]

Objective: To determine the equilibrium solubility of 1-Diethylamino-2-butyne in a selected solvent at a specific temperature.

Materials & Equipment:

  • 1-Diethylamino-2-butyne (solute)

  • Selected solvent (e.g., water, ethanol, hexane)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)[21]

Protocol Workflow:

Solubility_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent in a sealed vial. B Place vial in thermostatic shaker at constant temperature. A->B C Agitate until equilibrium is reached (e.g., 24-48 hours). B->C D Allow solid to settle. Withdraw supernatant via syringe. C->D E Filter the sample to remove any undissolved micro-droplets. D->E F Dilute sample accurately with a known volume of solvent. E->F G Analyze concentration using a pre-calibrated method (e.g., GC/HPLC). F->G H Calculate original concentration (mg/mL or mol/L) accounting for dilution. G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a known volume or mass of the chosen solvent. Add an excess of 1-diethylamino-2-butyne to each vial. The presence of a distinct, undissolved layer of the solute after equilibration is crucial to ensure saturation.[20]

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[20] Preliminary experiments can be run to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature, permitting the undissolved solute to settle.

  • Sampling: Carefully withdraw a small aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

  • Filtration: Immediately pass the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic, undissolved droplets that could falsely elevate the measured solubility.

  • Quantification: Accurately weigh the filtered sample. Prepare a precise dilution of the saturated solution with the pure solvent to bring its concentration into the linear range of the analytical method. Analyze the diluted sample using a pre-validated and calibrated method (e.g., GC-FID for volatile compounds) to determine its concentration.

  • Calculation: Using the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of 1-diethylamino-2-butyne in that solvent at the specified temperature.

Safety and Handling Considerations

When conducting these experiments, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for 1-diethylamino-2-butyne before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[22][23]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[23]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Grounding and bonding of containers may be necessary to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24]

By combining a robust theoretical framework with a rigorous experimental protocol, researchers and drug development professionals can confidently characterize the solubility of 1-diethylamino-2-butyne, enabling informed decisions in subsequent scientific endeavors.

References

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Internal Alkyne: Structure, Properties & Key Exam Facts. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 7). 9.1: Structure and Physical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]

  • Fábián, L., & Kárpáti, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 855–858. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Mey, A. S. J. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12849–12888. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Airgas. (2021, November 16). Safety Data Sheet for Diethylethanolamine (DEAE). Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Ben's Chem Videos. (2022, July 22). Why does like dissolve like? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. In Organic Chemistry II. Retrieved from [Link]

  • Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 97. Retrieved from [Link]

  • Agricultural Marketing Service. (1978, September). Diethylaminoethanol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Roxi Hulet. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]

  • NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

  • Hasa. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • The Complete Guide to Everything. (2024, April 2). ALEKS: Applying like dissolves like [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • Lean Think. (2019, November 8). IMF and Solubility [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

Difference between 1-Diethylamino-2-butyne and 1-Diethylamino-2-propyne

This technical guide provides a rigorous structural and functional comparison between 1-Diethylamino-2-butyne and 1-Diethylamino-2-propyne .[1] It is designed for researchers and process engineers requiring precise data...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and functional comparison between 1-Diethylamino-2-butyne and 1-Diethylamino-2-propyne .[1] It is designed for researchers and process engineers requiring precise data on synthesis, reactivity profiles, and industrial applications.

Structural Divergence, Synthetic Pathways, and Application Logic

Executive Summary & Structural Definition

The core difference between these two tertiary amines lies in the substitution of the alkyne terminus. 1-Diethylamino-2-propyne is a terminal alkyne , possessing an acidic acetylenic proton (


).[1] 1-Diethylamino-2-butyne  is an internal alkyne , where the terminal proton is replaced by a methyl group, rendering it chemically distinct in terms of acidity, steric profile, and metal-ligand interaction.[1]
Feature1-Diethylamino-2-propyne1-Diethylamino-2-butyne
CAS Number 4079-68-9 6323-82-6
IUPAC Name N,N-Diethylprop-2-yn-1-amineN,N-Diethylbut-2-yn-1-amine
Structure Terminal Alkyne (

)
Internal Alkyne (

)
Molecular Weight 111.19 g/mol 125.21 g/mol
Electronic Character High electron density; Acidic C-HSterically hindered; Electron-rich

-cloud
Primary Utility Corrosion Inhibitor, API IntermediateElectroplating Brightener, Stereoselective Synthon

Synthetic Pathways and Scalability

The synthesis of these compounds follows distinct mechanistic routes. The choice of pathway affects impurity profiles and scalability.

1-Diethylamino-2-propyne (The Mannich Route)

The most efficient industrial route involves a Mannich reaction utilizing ethyne (acetylene).[1] This reaction is copper-catalyzed and requires handling of gaseous acetylene under pressure.[1]

  • Reagents: Paraformaldehyde, Diethylamine, Acetylene.[2]

  • Catalyst: Copper(I) Chloride (

    
    ).[1]
    
  • Mechanism: In situ formation of the iminium ion followed by nucleophilic attack by the copper-acetylide species.

1-Diethylamino-2-butyne (The Alkylation Route)

While a Mannich reaction with propyne is possible, a common laboratory and fine-chemical route involves the nucleophilic substitution of 1-bromo-2-butyne .[1] This avoids the handling of gaseous propyne and allows for higher regioselectivity.

  • Reagents: 1-Bromo-2-butyne, Diethylamine.[1]

  • Conditions: Anhydrous solvent (Ether/THF), Base scavenger (

    
     or excess amine).[1]
    
  • Mechanism:

    
     displacement of the bromide by the diethylamine nitrogen.
    
Comparative Synthesis Workflow

SynthesisPathways cluster_0 Terminal Alkyne Synthesis cluster_1 Internal Alkyne Synthesis Acetylene Acetylene (HC≡CH) PropyneProduct 1-Diethylamino-2-propyne (Terminal) Acetylene->PropyneProduct CuCl Cat. Mannich Rxn Paraform Paraformaldehyde (CH2O)n Paraform->PropyneProduct DEA1 Diethylamine (Et2NH) DEA1->PropyneProduct BromoButyne 1-Bromo-2-butyne (CH3-C≡C-CH2Br) ButyneProduct 1-Diethylamino-2-butyne (Internal) BromoButyne->ButyneProduct SN2 Substitution - HBr DEA2 Diethylamine (Et2NH) DEA2->ButyneProduct

Figure 1: Divergent synthetic strategies.[1] The terminal alkyne utilizes a copper-catalyzed Mannich assembly, while the internal alkyne often proceeds via alkyl halide substitution.

Reactivity Profile & Mechanism of Action

The structural difference dictates the chemical behavior, particularly in metal interactions and coupling reactions.

Acidity and Metal Acetylide Formation[1]
  • 1-Diethylamino-2-propyne: The terminal proton is acidic (

    
    ).[1][3] In the presence of bases (e.g., 
    
    
    
    , Grignard reagents) or specific metals (
    
    
    ), it forms metal acetylides .
    • Risk:[1][4] Copper acetylides can be shock-sensitive explosives when dry.[1]

    • Benefit: Allows for Sonogashira coupling and Click chemistry (CuAAC).[1]

  • 1-Diethylamino-2-butyne: Lacks the acidic proton.[1] It is inert to simple bases and does not form explosive acetylides. Its interaction with metals is purely through

    
    -coordination (alkyne-metal 
    
    
    
    -complex), making it safer for specific catalytic cycles.[1]
Corrosion Inhibition Mechanism

Both compounds are used as corrosion inhibitors (e.g., for steel in acid media), but their adsorption isotherms differ.

  • Mechanism: The nitrogen lone pair and the alkyne

    
    -electrons adsorb onto the metal surface, blocking active corrosion sites.
    
  • Efficacy: The terminal alkyne (Propyne) typically exhibits superior inhibition efficiency. The terminal hydrogen allows for a more compact "upright" adsorption geometry or the formation of a protective surface polymer film via oxidative coupling.

Decision Logic for Application

ReactivityLogic Start Select Application Goal Coupling C-C Bond Formation? Start->Coupling Surface Surface Protection? Start->Surface Stereo Stereocontrol Required? Coupling->Stereo Metathesis/Cycloaddition Propyne Use 1-Diethylamino-2-propyne Coupling->Propyne Sonogashira/Click (Terminal H needed) Surface->Propyne High Adsorption (Acidic Media) Butyne Use 1-Diethylamino-2-butyne Surface->Butyne Brightener (Electroplating) Stereo->Butyne Internal Alkyne (Rigid Geometry)

Figure 2: Application decision tree based on structural reactivity.[1]

Industrial Applications

Electroplating (Nickel Brighteners)

Both compounds serve as Class II brighteners (leveling agents) in Watts nickel plating baths.[1]

  • Role: They adsorb preferentially on high-current-density areas (peaks) of the cathode, inhibiting deposition there and forcing plating into the recesses (valleys), resulting in a leveled, bright finish.

  • Differentiation: 1-Diethylamino-2-butyne is often preferred in specific proprietary formulations because it is less prone to forming brittle degradation products compared to the terminal alkyne, offering a more ductile deposit.[1]

Pharmaceutical Synthesis[1][5]
  • 1-Diethylamino-2-propyne: Used as a precursor for introducing the propargyl amine motif.[1][5] It is a known impurity/intermediate in the synthesis of anticholinergic drugs like Oxybutynin .

  • 1-Diethylamino-2-butyne: utilized in the synthesis of complex heterocycles via

    
     cyclotrimerization reactions, where the internal methyl group directs regioselectivity.[1]
    

References

  • Synthesis of Acetylenic Amines (Mannich Reaction)

    • Title: The Mannich Reaction with Acetylenes
    • Source: Organic Reactions (Wiley)[1][2]

    • Link:[Link][1]

  • Electroplating Applic

    • Title: Bright Nickel Electroplating Compositions (Patent US4435254A)[1]

    • Source: Google Patents[1]

    • Link
  • Corrosion Inhibition Mechanisms

    • Title: 1,3-Bis-diethylamino-propan-2-ol as volatile corrosion inhibitor for brass[1]

    • Source: ResearchGate[6]

    • Link:[Link]

  • Chemical Identity & Properties (CAS 6323-82-6)

    • Title: 1-Diethylamino-2-butyne Product Data[1][5][7]

    • Source: GFS Chemicals / ThomasNet[1]

    • Link:[Link][1]

  • Alkyne Reactivity Guide

    • Title: Addition Reactions of Alkynes[3][8][9]

    • Source: Michigan State University Chemistry[1]

    • Link:[Link][1]

Sources

Foundational

1-Diethylamino-2-butyne PubChem CID and toxicity data

This guide provides a comprehensive technical analysis of 1-Diethylamino-2-butyne (also known as N,N-Diethyl-2-butyn-1-amine ).[1] It addresses the critical need for accurate safety data, distinguishing this compound fro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-Diethylamino-2-butyne (also known as N,N-Diethyl-2-butyn-1-amine ).[1] It addresses the critical need for accurate safety data, distinguishing this compound from erroneously linked entries in public databases, and details its synthesis, toxicity profile, and industrial applications as a corrosion inhibitor.[1]

CAS: 6323-82-6 | Formula: C₈H₁₅N[1][2]

Executive Summary

1-Diethylamino-2-butyne is a tertiary acetylenic amine primarily utilized as a corrosion inhibitor in acidic environments (e.g., steel pickling).[1] Its chemical structure combines a hydrophobic hydrocarbon chain with a basic nitrogen center and an electron-rich alkyne moiety, enabling it to form protective films on metal surfaces.[1]

Critical Safety Advisory:

WARNING: Several public chemical databases erroneously link CAS 6323-82-6 to 1,3-Dichloro-2-propanol (CAS 96-23-1), a potent carcinogen.[1] Researchers must verify the chemical identity using the molecular formula (C₈H₁₅N ) and structure (N,N-Diethyl-2-butyn-1-amine ) to avoid incorrect hazard assessments.[1] 1-Diethylamino-2-butyne is Corrosive and Flammable , but it is distinct from the dichloropropanol derivative.[1]

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name N,N-Diethylbut-2-yn-1-amine
Common Synonyms 1-Diethylamino-2-butyne; N,N-Diethyl-2-butynylamine
CAS Registry Number 6323-82-6
PubChem CID 138725 (Verify via InChIKey: GZDWCJZYZWTVCL-UHFFFAOYSA-N)
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~156°C (Estimated)
Flash Point ~45–50°C (Estimated based on analogs; Flammable)
Solubility Soluble in alcohols, ethers, and dilute acids; sparingly soluble in water.[1][2]

Synthesis & Production

The industrial synthesis of 1-Diethylamino-2-butyne typically employs a Mannich Reaction , utilizing propyne (methyl acetylene), formaldehyde, and diethylamine.[1] This route is preferred for its atom economy and direct access to the internal alkyne structure.[1]

Reaction Scheme
  • Reagents: Propyne (

    
    ), Paraformaldehyde (
    
    
    
    ), Diethylamine (
    
    
    ).[1]
  • Catalyst: Cuprous chloride (

    
    ) or similar transition metal catalyst is often used to facilitate the reaction of the terminal alkyne hydrogen.[1]
    
  • Mechanism: The amine and formaldehyde generate an iminium ion intermediate, which is then attacked by the acetylide anion (formed in situ).[1]

Synthesis cluster_reagents Reagents Propyne\n(CH3-C≡CH) Propyne (CH3-C≡CH) 1-Diethylamino-2-butyne\n(Product) 1-Diethylamino-2-butyne (Product) Propyne\n(CH3-C≡CH)->1-Diethylamino-2-butyne\n(Product) Nucleophilic Attack Formaldehyde\n(HCHO) Formaldehyde (HCHO) Iminium Ion\nIntermediate Iminium Ion Intermediate Formaldehyde\n(HCHO)->Iminium Ion\nIntermediate Diethylamine\n(Et2NH) Diethylamine (Et2NH) Diethylamine\n(Et2NH)->Iminium Ion\nIntermediate Iminium Ion\nIntermediate->1-Diethylamino-2-butyne\n(Product) caption Figure 1: Mannich Synthesis Pathway for 1-Diethylamino-2-butyne

Toxicity Profile & Safety Assessment

Due to the confusion in databases, specific LD50 values for CAS 6323-82-6 are often obscured.[1] The following safety profile is derived from regulatory classifications (DOT) and structural activity relationships (SAR) with homologous acetylenic amines (e.g., N,N-Diethylpropargylamine).

Acute Toxicity
  • Oral: Harmful if swallowed.[1][3] Estimated LD50 (Rat) ~500–1000 mg/kg.[1]

  • Dermal: Toxic in contact with skin.[1] High permeability due to the lipophilic alkyl chains.[1]

  • Inhalation: Vapors are irritating to the respiratory tract and may cause dizziness or narcosis at high concentrations.[1]

Skin & Eye Hazards (Primary Danger)[1]
  • Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage). [1]

  • Mechanism: The amine functionality (pKa ~10) combined with the solvent properties of the molecule allows it to penetrate and saponify fatty tissues rapidly, leading to deep chemical burns.[1]

  • Eye Contact: Risk of permanent corneal damage.[1]

Regulatory Classification (Transport)
  • UN Number: UN 2734 (Polyamines, liquid, corrosive, flammable, n.o.s.) or UN 2920.[1]

  • DOT Hazard Class: 8 (Corrosive) [1]

  • Subsidiary Hazard: 3 (Flammable) [1]

  • Packing Group: II (Medium Danger)[1]

Industrial Application: Corrosion Inhibition

The primary application of 1-Diethylamino-2-butyne is as a corrosion inhibitor for ferrous metals in acid pickling baths (HCl, H₂SO₄).[1]

Mechanism of Action
  • Adsorption: The nitrogen lone pair and the

    
    -electrons of the triple bond adsorb onto the positively charged metal surface (or active sites).[1]
    
  • Film Formation: The hydrophobic diethyl and methyl groups orient away from the metal, creating a barrier that repels water and acid ions (

    
    , 
    
    
    
    ).[1]
  • Polymerization: Under acidic conditions and heat, the acetylenic bond can undergo surface-catalyzed polymerization, forming a thicker, more durable protective film.[1]

CorrosionMechanism cluster_inhibitor Inhibitor Molecule Acidic Solution\n(H+, Cl-) Acidic Solution (H+, Cl-) Metal Surface\n(Fe) Metal Surface (Fe) Protective Film Protective Film Metal Surface\n(Fe)->Protective Film Surface Polymerization Nitrogen Lone Pair Nitrogen Lone Pair Nitrogen Lone Pair->Metal Surface\n(Fe) Chemisorption Alkyne Pi-Electrons Alkyne Pi-Electrons Alkyne Pi-Electrons->Metal Surface\n(Fe) Pi-Complexation Hydrophobic Tail Hydrophobic Tail Hydrophobic Tail->Acidic Solution\n(H+, Cl-) Repulsion Barrier caption Figure 2: Adsorption Mechanism on Steel Surfaces

Handling & Disposal Protocols

Personal Protective Equipment (PPE)
  • Respiratory: Organic vapor cartridge respirator (NIOSH approved) if ventilation is insufficient.[1]

  • Skin: Butyl rubber or Viton gloves.[1] Do not use nitrile for prolonged immersion due to permeation risk.[1]

  • Eyes: Chemical splash goggles AND face shield.[1]

Storage
  • Store in a cool, dry, well-ventilated area away from oxidizing agents and strong acids (to prevent premature polymerization or violent reaction).[1]

  • Keep container tightly closed to prevent amine vapor release.[1]

Disposal
  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not flush into surface water or sanitary sewer systems.[1]

References

  • PubChem. (2025).[1][2][4][5] Compound Summary: 1-Diethylamino-2-butyne (C8H15N).[1][6][7][8] National Library of Medicine.[1][5] Retrieved from [Link]

  • U.S. Department of Transportation (DOT). (2024).[1] Hazardous Materials Table 49 CFR 172.101. Washington, D.C.: Government Printing Office.[1]

  • Mannich, C. (1917).[1] "Ueber die Synthese von

    
    -Ketonbasen". Archiv der Pharmazie, 255(1), 261-276.[1] (Foundational synthesis reference).
    

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Diethylamino-2-butyne as a High-Performance Brightener in Nickel Electroplating

Abstract This application note details the protocol and mechanistic function of 1-Diethylamino-2-butyne (DEAB) as a Class II brightener and leveling agent in Watts nickel electroplating baths. Unlike standard acetylenic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol and mechanistic function of 1-Diethylamino-2-butyne (DEAB) as a Class II brightener and leveling agent in Watts nickel electroplating baths. Unlike standard acetylenic alcohols (e.g., 2-butyne-1,4-diol), DEAB introduces a tertiary amine functionality that enhances adsorption kinetics at high current density (HCD) regions. This guide provides a self-validating experimental workflow for optimizing DEAB concentration to achieve mirror-bright, ductile, and leveled nickel deposits, suitable for high-precision engineering and medical device applications.

Introduction & Chemical Identity

The Molecule

1-Diethylamino-2-butyne is an acetylenic amine.[1] Its structure combines an electron-rich alkyne triple bond with a diethylamino group. In the acidic environment of a Watts bath (pH 3.5–4.5), the amine protonates, forming a cationic species that is electrostatically attracted to the negatively charged cathode (workpiece).

PropertySpecification
Chemical Name 1-Diethylamino-2-butyne
CAS Number 6323-82-6
Structure

Molecular Weight 125.21 g/mol
Function Class II Brightener (Leveling Agent)
Solubility Soluble in acidic aqueous media (forms salts)
Mechanism of Action

DEAB functions as a leveling agent . During electrodeposition, the electric field is strongest at microscopic peaks (asperities) on the metal surface.

  • Transport: DEAB diffuses to the cathode.

  • Adsorption: The protonated amine and the

    
    -electrons of the alkyne bond facilitate strong adsorption, preferentially at high current density (HCD) peaks.
    
  • Inhibition: The adsorbed layer inhibits nickel ion reduction at the peaks.

  • Leveling: Current is diverted to the "valleys" (low current density areas), accelerating deposition there and smoothing the surface.

Mechanism Bath Watts Bath (Ni2+, H+, DEAB+) Diffusion Diffusion Layer Bath->Diffusion Cathode_Peak Cathode Surface (Micro-Peak / HCD) Diffusion->Cathode_Peak Preferential Transport Cathode_Valley Cathode Surface (Micro-Valley / LCD) Diffusion->Cathode_Valley Inhibition Adsorption & Inhibition (DEAB Blocks Ni2+) Cathode_Peak->Inhibition High Field Attraction Deposition Accelerated Ni Deposition Cathode_Valley->Deposition Leveling Result: Smoothed Surface Inhibition->Leveling Growth Slowed Deposition->Leveling Growth Enhanced

Figure 1: Mechanism of leveling action by 1-Diethylamino-2-butyne. The molecule selectively inhibits growth at peaks, forcing deposition into valleys.

Bath Formulation & Operating Parameters

The following is the standard Watts Nickel Bath formulation optimized for DEAB usage. Note that DEAB is a secondary brightener and must be used in conjunction with a primary brightener (Carrier) like Saccharin to control internal stress.

Table 1: Optimized Bath Composition
ComponentConcentrationFunction
Nickel Sulfate (

)
240 – 300 g/LMain source of Nickel ions.
Nickel Chloride (

)
40 – 60 g/LIncreases conductivity; promotes anode corrosion.
Boric Acid (

)
40 – 50 g/LpH Buffer (prevents burning at HCD).
Carrier (Class I) 2 – 5 g/LStress reliever (e.g., Saccharin). Essential to prevent cracking.
1-Diethylamino-2-butyne (DEAB) 20 – 150 mg/L Class II Brightener / Leveler.
Wetting Agent 2 – 5 mL/LPrevents pitting (e.g., Sodium Lauryl Sulfate).
Operating Conditions
  • pH: 3.8 – 4.4 (Adjust with dilute

    
     or 
    
    
    
    )
  • Temperature: 50°C – 60°C

  • Current Density: 2 – 8 A/dm²

  • Agitation: Air or Mechanical (Critical for leveling agents to replenish diffusion layer)

  • Filtration: Continuous carbon filtration is not recommended during operation as it removes organics; use periodic batch treatment.

Experimental Protocol: Bath Preparation & Optimization

Protocol A: Stock Solution Preparation

DEAB is active at milligram levels. Direct addition of pure liquid is difficult to control.

  • Solvent: Use 10% Sulfuric Acid (

    
    ) or DI Water (if using a salt form).
    
  • Dissolution: Dissolve 1.0 g of 1-Diethylamino-2-butyne in 1000 mL of solvent.

  • Concentration: This yields a 1 mg/mL (1000 ppm) stock solution.

  • Storage: Store in an amber glass bottle at 4°C. Stability: ~3 months.

Protocol B: Hull Cell Testing (The Self-Validating Standard)

The Hull Cell creates a range of current densities across a single panel, allowing you to visualize the effect of DEAB from "burning" (too high current) to "dull" (too low current).

Materials:

  • 267 mL Hull Cell tank (heated).

  • Brass or Steel panel (polished, cleaned).

  • Rectifier (0–5 A).

Workflow:

  • Basal Bath Setup: Fill Hull Cell with 267 mL of standard Watts bath (with Carrier/Wetter, but NO DEAB).

  • Blank Run: Plate at 2 Amps for 10 minutes.

    • Result: The panel should be semi-bright (due to Saccharin) but likely hazy in LCD areas.

  • Incremental Addition:

    • Add 5 mL of Stock DEAB (equivalent to ~19 mg/L).

    • Plate a new panel (2A, 10 min, agitation).

    • Observation: Check for brightening in the Mid-Current Density (MCD) region.

  • Optimization Loop: Repeat addition in 5 mL increments until the panel is fully bright from edge to edge (approx. 0.1 – 8 A/dm²).

  • Overdose Check: If the HCD edge becomes brittle or peels, the concentration is too high.

HullCell Start Start: Basal Watts Bath (No DEAB) BlankRun Run Blank Panel (2A, 10 min, 55°C) Start->BlankRun AddDEAB Add DEAB Stock (+5 mL = +19 ppm) BlankRun->AddDEAB PlatePanel Plate Test Panel (2A, 10 min) AddDEAB->PlatePanel Analyze Analyze Panel Zones (HCD, MCD, LCD) PlatePanel->Analyze Decision Is Panel Bright? Analyze->Decision Decision->AddDEAB No (Hazy LCD) Stop Optimal Concentration Found Decision->Stop Yes (Full Bright)

Figure 2: Hull Cell Optimization Workflow. This iterative process prevents overdosing, which causes brittleness.

Analytical Control & Quality Assurance

Maintaining the correct concentration is vital. Acetylenic amines are consumed during plating (co-deposition and decomposition).

Method 1: UV-Vis Spectrophotometry (Routine)
  • Principle: The alkyne bond absorbs UV light.

  • Wavelength: Scan 200–300 nm to find

    
     (typically near 210-230 nm for the alkyne-amine system).
    
  • Protocol: Extract bath sample

    
     Dilute 
    
    
    
    Measure Absorbance against a calibration curve of DEAB in Watts electrolyte.
Method 2: HPLC (High-Precision)

For research or drug-device coating validation.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (buffered to pH 3).

  • Detector: UV at 215 nm.

  • Retention Time: DEAB will elute distinctly from Saccharin and breakdown products.

Troubleshooting Guide

DefectProbable CauseCorrective Action
Dark/Black Deposits in LCD Metallic impurities (Cu, Zn) or Organic contamination.Dummy plate at low current (0.2 A/dm²) or Carbon treat.
Brittleness / Peeling DEAB Overdose or lack of Carrier (Saccharin).Stop DEAB addition. Add Saccharin. Electrolysis to consume excess.
Pitting Low Wetting Agent or poor agitation.Add Wetting Agent; check air agitation pipes.
Dull HCD (Burning) pH too high or Boric Acid too low.Adjust pH to 4.0; Add Boric Acid.
Step/Skip Plating Passive anode or organic film.Check anode bags; Carbon treat.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80628, 1-Diethylamino-2-butyne. Retrieved from .

  • Electroplating Mechanisms

    • Schlesinger, M., & Paunovic, M. (Eds.).[2] (2010).[3] Modern Electroplating (5th ed.). John Wiley & Sons. (Chapter on Nickel Plating).

  • Acetylenic Brighteners

    • Di Bari, G. A. (2010). "Nickel Plating."[2][4][5][6][7] In PF Online. Retrieved from .

  • E.H. McCoy (1965).

Disclaimer: This protocol involves the use of hazardous chemicals (Nickel salts, Sulfuric acid). Ensure all work is performed in a fume hood with appropriate PPE (gloves, goggles, apron). Waste must be disposed of according to local environmental regulations.

Sources

Application

Application Notes and Protocols for 1-Diethylamino-2-butyne as a Corrosion Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals on the application and evaluation of 1-Diethylamino-2-butyne as a corrosion inhibitor, particularly for steel in acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals on the application and evaluation of 1-Diethylamino-2-butyne as a corrosion inhibitor, particularly for steel in acidic environments. These protocols are designed to ensure scientific rigor, reproducibility, and a deep understanding of the inhibitor's mechanism and efficacy. We will cover the fundamental principles of its inhibitory action, detailed step-by-step protocols for performance evaluation using gravimetric and electrochemical methods, and guidelines for data analysis and interpretation.

Introduction: The Challenge of Acid-Induced Corrosion

Acidic solutions are prevalent in numerous industrial processes, including acid pickling, industrial cleaning, and oil and gas well acidizing[1][2]. However, these environments pose a significant threat to the integrity of metallic infrastructure, primarily carbon steel, leading to costly failures and safety hazards[3]. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors are substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal[3].

1-Diethylamino-2-butyne belongs to the family of acetylenic amines, a class of compounds known for their high efficacy as corrosion inhibitors. Their effectiveness is attributed to their unique molecular structure, which facilitates strong adsorption onto the metal surface, creating a protective barrier against the corrosive medium[1].

1-Diethylamino-2-butyne: Profile and Mechanism of Action

Molecular and Chemical Properties

1-Diethylamino-2-butyne (DEAB) is an organic compound featuring a tertiary amine group and a carbon-carbon triple bond (alkyne). This combination of functional groups is critical to its function as a corrosion inhibitor.

PropertyValueSource
Molecular Formula C₈H₁₅N[4]
Molecular Weight 125.21 g/mol [4]
SMILES CCN(CC)CC#CC[4]
InChIKey GZDWCJZYZWTVCL-UHFFFAOYSA-N[4]
Safety and Handling
  • Personal Protective Equipment (PPE): Always use a chemical fume hood, nitrile gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, well-ventilated area away from ignition sources.

Mechanism of Corrosion Inhibition

The high inhibition efficiency of acetylenic compounds is generally attributed to their ability to chemisorb onto the metal surface[1]. The mechanism for 1-Diethylamino-2-butyne is multimodal, involving the interaction of its functional groups with the steel surface (e.g., iron atoms in an acidic medium).

  • π-Electron Interaction: The triple bond in the butyne group is rich in π-electrons. These electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a strong adsorptive bond[1].

  • Nitrogen Lone Pair Interaction: The nitrogen atom in the diethylamino group possesses a lone pair of electrons, which can also coordinate with the iron atoms, further strengthening the adsorption.

  • Protective Film Formation: Upon adsorption, DEAB molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive acid and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[6][7]. This is often described as a mixed-type inhibition mechanism.

G cluster_solution Corrosive Solution (H⁺, Cl⁻) cluster_surface Steel Surface cluster_adsorption Adsorption & Film Formation H+ H⁺ Fe_H Fe (Cathodic Site) H+->Fe_H Attack Cl- Cl⁻ DEAB DEAB Molecule (C₈H₁₅N) Adsorbed_DEAB Adsorbed DEAB Film DEAB->Adsorbed_DEAB Adsorption via N lone pair & C≡C π-electrons Fe Fe (Anodic Site) Fe2+ Fe²⁺ (dissolved) Fe->Fe2+ Corrosion Adsorbed_DEAB->Fe Blocks Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Adsorbed_DEAB->Fe_H Blocks Cathodic Reaction (2H⁺ + 2e⁻ → H₂)

Figure 1: Mechanism of 1-Diethylamino-2-butyne (DEAB) Inhibition.

Experimental Evaluation: Protocols and Application Notes

To validate the efficacy of 1-Diethylamino-2-butyne, a combination of gravimetric and electrochemical tests is recommended. The following protocols are based on established standards for inhibitor testing[8][9][10].

General Experimental Workflow

The evaluation process follows a systematic workflow to ensure comprehensive and reliable results.

workflow A 1. Material Preparation - Steel Coupons - Corrosive Solution (e.g., 1M HCl) - Inhibitor Stock Solution B 2. Experimental Setup - Weight Loss Immersion Tests - Electrochemical Cell Setup A->B C 3. Performance Testing (Triplicate Runs) B->C D 4. Data Acquisition - Mass Loss Data - EIS Spectra - Polarization Curves C->D E 5. Data Analysis - Calculate Corrosion Rate (CR) - Calculate Inhibition Efficiency (IE%) D->E F 6. Mechanistic Interpretation - Adsorption Isotherm - Thermodynamic Parameters E->F

Figure 2: Overall Experimental Workflow for Inhibitor Evaluation.
Protocol 1: Weight Loss (Gravimetric) Method

This method directly measures the material loss of steel coupons and is a fundamental technique for assessing inhibitor performance[11][12].

Materials & Equipment:

  • Steel coupons (e.g., N80 or mild steel of known composition and surface area).

  • Abrasive papers (e.g., 320 to 1200 grit).

  • Analytical balance (±0.1 mg precision).

  • Corrosive medium (e.g., 1 M HCl).

  • 1-Diethylamino-2-butyne (DEAB).

  • Water bath or thermostat.

  • Glass beakers and hooks.

  • Acetone, distilled water.

Procedure:

  • Coupon Preparation:

    • Mechanically polish the steel coupons sequentially with abrasive papers to achieve a uniform, mirror-like surface.

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

    • Application Note: Polishing removes pre-existing oxide layers and standardizes the surface finish, which is crucial for reproducibility[13]. Degreasing removes any organic contaminants that could interfere with the corrosion process.

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance and record the initial mass (W₁).

  • Immersion:

    • Prepare test solutions by adding various concentrations of DEAB (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Include a "blank" solution with no inhibitor.

    • Completely immerse one coupon in each test solution at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).

    • Application Note: Running a blank is essential to determine the baseline corrosion rate. Testing a range of concentrations helps identify the optimal inhibitor dosage.

  • Final Weighing:

    • After the immersion period, carefully remove the coupons.

    • Rinse with distilled water to remove corrosion products, clean with a soft brush, rinse again with acetone, and dry.

    • Weigh each coupon again and record the final mass (W₂).

  • Calculations:

    • Mass Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in g·m⁻²·h⁻¹: CR = ΔW / (A * t) where A is the surface area of the coupon (m²) and t is the immersion time (h)[8].

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor[8].

Data Presentation:

Inhibitor Conc. (ppm)Mass Loss (ΔW) (g)Corrosion Rate (CR) (g·m⁻²·h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)ValueValueN/A
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
Protocol 2: Electrochemical Methods

Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action[14][15].

Materials & Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer (for EIS).

  • Three-electrode corrosion cell.

  • Working Electrode (WE): Steel coupon (as prepared in 3.2.1).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Test solutions (as prepared in 3.2.3).

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the steel working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Stabilization: Immerse the WE in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Application Note: EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode interface. An increase in the diameter of the Nyquist plot's semicircle indicates increased charge transfer resistance and thus better inhibition[9][16].

  • Potentiodynamic Polarization (Tafel Plots):

    • After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Application Note: This technique provides the corrosion potential (Ecorr) and corrosion current density (icorr). A significant shift in Ecorr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic, while a smaller shift suggests a mixed-type inhibitor. A lower icorr value signifies better corrosion protection[17].

  • Calculations:

    • IE% from EIS: IE% = [(R_ct - R_ct(blank)) / R_ct] * 100 where R_ct and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively. These values are obtained by fitting the EIS data to an equivalent circuit model.

    • IE% from Tafel Plots: IE% = [(icorr(blank) - icorr) / icorr(blank)] * 100 where icorr and icorr(blank) are the corrosion current densities with and without the inhibitor, respectively, obtained by Tafel extrapolation.

Data Presentation:

Inhibitor Conc. (ppm)R_ct (Ω·cm²) (from EIS)IE% (EIS)icorr (µA·cm⁻²) (from Tafel)Ecorr (mV vs. SCE)IE% (Tafel)
0 (Blank)ValueN/AValueValueN/A
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

Advanced Characterization and Mechanistic Studies

For a more profound understanding, the experimental data can be supplemented with advanced techniques:

  • Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the steel surface before and after corrosion, with and without the inhibitor, providing direct evidence of the protective film's effectiveness.

  • Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to model the adsorption of the DEAB molecule on an iron surface. These calculations can determine binding energies and identify the active adsorption sites on the molecule, providing theoretical support for the experimental findings[18].

Conclusion

1-Diethylamino-2-butyne demonstrates significant potential as a corrosion inhibitor for steel in acidic media, owing to the synergistic action of its alkyne and tertiary amine functional groups. The protocols outlined in this document provide a robust framework for quantifying its inhibition efficiency and elucidating its mechanism of action. By combining gravimetric and electrochemical methods, researchers can obtain reliable and comprehensive data, ensuring the development of effective corrosion mitigation strategies. Adherence to safety protocols is paramount throughout all experimental procedures.

References

  • Jinan Qinmu Fine Chemical Co., Ltd. (2020). Mechanism of Corrosion Inhibitor.
  • Wisdom Chemical (Shanghai) Co., Ltd. (Date not available). CN108084033B - Preparation method of N, N-diethyl ethylenediamine. Google Patents.
  • Organic Syntheses Procedure. (Date not available). 1-diethylamino-3-butanone.
  • Wisdomlib. (Date not available). Weight Loss Method: Significance and symbolism.
  • Metrohm Autolab. (Date not available). EIS - Corrosion.
  • PubChem. (Date not available). 1-diethylamino-2-butyne (C8H15N).
  • MDPI. (Date not available). Corrosion Inhibition, Inhibitor Environments, and the Role of Machine Learning.
  • ChemicalBook. (Date not available). 1-Diethylamino-2-propyne(4079-68-9).
  • Arabian Journal of Chemistry. (Date not available). Top of the line corrosion: causes, mechanisms, and mitigation using corrosion inhibitors.
  • BFSV. (1998). A procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals.
  • El-Sayed, A. (2009). Study of 2-butyne-1,4-diol as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques. International Journal of Electrochemical Science, 4, 1339-1351.
  • ACS Publications. (2026). Synthesis of High-Efficiency Melamine Quaternary Ammonium Salt and Its Corrosion Inhibition Performance in a Hydrochloric Acid Environment. Langmuir.
  • National Center for Biotechnology Information. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. PubChem Compound Database.
  • ResearchGate. (2025). Study of 2-butyne-1,4-diol as Acid Corrosion Inhibitor for Mild Steel with Electrochemical, Infrared and AFM Techniques.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Diethylamino-2-butyn-1-ol.
  • National Center for Biotechnology Information. (n.d.). First-principles calculations of the adsorption of nitromethane and 1,1-diamino-2,2-dinitroethylene (FOX-7) molecules on the alpha-Al2O3(0001) surface. PubMed.
  • ResearchGate. (n.d.). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review.
  • ResearchGate. (n.d.). Polarization curves of the corrosion inhibitors.
  • ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial.
  • ResearchGate. (2025). Selective betainization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers and their aqueous solution properties.
  • AMPP Knowledge Hub. (2022). Analysis of Polarization Curves Under Mixed Activation-Diffusion Control: An Algorithm to Minimize Human Factors. CORROSION.
  • Cambridge University Press & Assessment. (n.d.). Exact calculation of corrosion rates by the weight-loss method.
  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(diethylamino)-2-butyne. PubChem Compound Database.
  • MDPI. (n.d.). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors.
  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings.
  • MDPI. (n.d.). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review.
  • International Journal of Corrosion and Scale Inhibition. (2012). Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting.
  • Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • analyzetest.com. (2021). How to analyze polarization curves?
  • Scribd. (n.d.). Corrosion Inhibitor Test Methods.
  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
  • ResearchGate. (2017). 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation.
  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid.
  • Wiley Companies. (2020). Hazards Identification.
  • Cortec Corporation. (n.d.). A New Method of Evaluating Corrosion-inhibiting Admixtures.
  • ResearchGate. (n.d.). Polarization curves of molecules investigated as corrosion inhibitors in HCl medium (1M).
  • MDPI. (2022). Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl.
  • Sigma-Aldrich. (n.d.). 4-Diethylamino-2-butyn-1-ol.
  • Corrosionpedia. (n.d.). Weight Loss Analysis.

Sources

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 1-Diethylamino-2-butyne

Document ID: AN-DEAB-2026-02 Abstract This document provides a comprehensive technical guide for the synthesis of 1-Diethylamino-2-butyne, a valuable propargylamine intermediate in organic synthesis. The core of this pro...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-DEAB-2026-02

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-Diethylamino-2-butyne, a valuable propargylamine intermediate in organic synthesis. The core of this process is the nucleophilic substitution reaction between diethylamine and a suitable propargyl halide. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step laboratory protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely perform this synthesis.

Introduction and Significance

Propargylamines, such as 1-Diethylamino-2-butyne, are a class of organic compounds characterized by an amino group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond). This unique structural combination of a nucleophilic nitrogen atom and a reactive alkyne functional group makes them highly versatile building blocks in synthetic chemistry. They are key precursors for the synthesis of a wide array of more complex molecules, including biologically active heterocyclic compounds and novel polymer materials.[1][2] The synthesis described herein follows a classical amine alkylation pathway, a fundamental and widely applied transformation in organic chemistry.[3]

Scientific Principles: The Reaction Mechanism

The formation of 1-Diethylamino-2-butyne from diethylamine and a propargyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The causality behind the experimental choices is rooted in maximizing the efficiency of this pathway while mitigating potential side reactions.

  • Nucleophilic Attack: Diethylamine, with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon atom bonded to the halogen) of the propargyl halide.

  • Transition State & Inversion: The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently as the carbon-halogen bond is breaking.

  • Leaving Group Departure: The halide ion (e.g., bromide or chloride) is displaced as a leaving group. Propargyl bromide is often preferred over the chloride due to the better leaving group ability of the bromide ion, which typically results in faster reaction rates.[4]

  • Acid-Base Neutralization: The initial product is a diethylpropargylammonium halide salt. To obtain the free tertiary amine product, a base is required. In many protocols, an excess of diethylamine serves this purpose, neutralizing the hydrogen halide formed and driving the reaction to completion. Alternatively, an inorganic base like potassium carbonate can be used to minimize the consumption of the amine reactant and simplify purification.

A potential side reaction is over-alkylation . The product, 1-diethylamino-2-butyne, is itself a tertiary amine and can react with another molecule of the propargyl halide to form a quaternary ammonium salt, as described in the Menshutkin reaction.[3] This is typically controlled by using an excess of the starting amine (diethylamine) relative to the alkylating agent.

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_products Products Et2NH H-N(Et)₂ PropargylHalide H-C≡C-CH₂-X TS [Et₂N---CH₂(C≡CH)---X]⁻ PropargylHalide->TS Salt [H-N⁺(Et)₂-CH₂-C≡C-H] X⁻ TS->Salt Leaving Group Departure Product N(Et)₂-CH₂-C≡C-H Salt->Product Deprotonation (by excess Et₂NH) Byproduct Et₂NH₂⁺ X⁻ Salt->Byproduct

Caption: SN2 mechanism for the synthesis of 1-Diethylamino-2-butyne.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountPurityNotes
Diethylamine(C₂H₅)₂NH73.142.518.3 g (25.7 mL)≥99.5%Corrosive, Flammable
Propargyl BromideC₃H₃Br118.961.011.9 g (8.0 mL)80% in TolueneLachrymator, Toxic
Potassium CarbonateK₂CO₃138.211.520.7 gAnhydrousMild Base
Diethyl Ether(C₂H₅)₂O74.12-~300 mLAnhydrousFlammable
Magnesium SulfateMgSO₄120.37-As neededAnhydrousDrying Agent
Saturated NaCl (aq)NaCl--~100 mL-For work-up
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Reaction Procedure
  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and the dropping funnel. Ensure all glassware is dry. The apparatus should be placed in a fume hood.

  • Reagent Charging: To the flask, add anhydrous potassium carbonate (20.7 g, 1.5 eq.) and diethylamine (18.3 g, 2.5 eq.). Add 150 mL of anhydrous diethyl ether as the solvent.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Propargyl Bromide: Dilute the propargyl bromide solution (11.9 g, 1.0 eq.) with 50 mL of anhydrous diethyl ether in the dropping funnel. Add the solution dropwise to the cooled, stirred reaction mixture over a period of approximately 1 hour. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-16 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add 100 mL of cold deionized water to quench the reaction and dissolve the inorganic salts.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine all the organic layers. Wash the combined organic phase with 100 mL of saturated aqueous sodium chloride (brine) solution to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure.

Purification

The crude product is a yellowish oil. It should be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

  • Apparatus: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude oil gently under vacuum. Collect the fraction boiling at approximately 65-70 °C at 20 mmHg. Note: The boiling point is an estimate based on similar structures.

Characterization

The identity and purity of the synthesized 1-Diethylamino-2-butyne can be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the molecular structure, proton and carbon environments, and purity.[6]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the C≡C stretch (~2120 cm⁻¹) and C-H stretch of the terminal alkyne (~3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₈H₁₅N, MW: 125.21 g/mol ).[7]

Experimental Workflow Diagram

Experimental_Workflow A Setup: Assemble Dry Glassware in Fume Hood B Charge Flask: K₂CO₃, Diethylamine, Diethyl Ether A->B C Cool to 0 °C B->C D Dropwise Addition: Propargyl Bromide in Ether C->D E Reaction: Warm to RT, Stir 12-16h D->E F Work-up: Quench with H₂O, Separate Layers E->F G Extraction: Extract Aqueous Layer with Ether F->G H Wash & Dry: Combine Organic, Wash with Brine, Dry (MgSO₄) G->H I Solvent Removal: Rotary Evaporation H->I J Purification: Vacuum Distillation I->J K Characterization: NMR, IR, MS J->K

Caption: Step-by-step workflow for the synthesis of 1-Diethylamino-2-butyne.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.[8]

  • Reagent Hazards:

    • Diethylamine: Highly flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[9][10][11]

    • Propargyl Bromide: A lachrymator (induces tearing) and is toxic. It is also flammable. Handle with extreme caution.

    • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Keep away from all ignition sources.

  • Spill & Waste Management:

    • Have appropriate spill kits ready. For small spills of diethylamine or propargyl bromide, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[9]

    • All chemical waste, including residual reactants and solvents, must be disposed of according to institutional and local environmental regulations.

References

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • Google Patents. (n.d.). US2584429A - 1,1-diphenyl-4-tert.-amino-2-butyne-1-ols.
  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

  • PubChem. (n.d.). 1-diethylamino-2-butyne (C8H15N). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • Chemical Reviews. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of 4-N-trimethylamino-1-butanol dehydrogenase of Pseudomonas sp. 13CM. Retrieved from [Link]

  • SciSpace. (n.d.). ONE STEP PROTOCOL AND GREEN SYNTHESIS OF 2-N,N-DIMETHYLAMINO-3-ALKYL(ARYL)-2-OXIDO-1-HYDRO -2-BENZO[1][12][13]DIAZAPHOSPHININE-4-ONE. Retrieved from [Link]

  • Science Interactive. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet: diethylamine. Retrieved from [Link]

  • ResearchGate. (2025). (E)-3′,6′-bis(Diethylamine)-2-[(2-methoxynaphthalen-1-yl)methyleneamino]spiro[isoindoline-1,9′-xanthen]-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

  • Google Patents. (2013). RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Retrieved from [Link]

  • Chemdad Co. (n.d.). 4-DIETHYLAMINO-2-BUTYN-1-OL. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]

Sources

Application

Application of 1-Diethylamino-2-butyne in organic synthesis of pharmaceuticals

Part 1: Executive Summary & Chemical Profile 1-Diethylamino-2-butyne ( -diethylbut-2-yn-1-amine) is a strategic internal aminoalkyne building block. Unlike terminal alkynes, its internal triple bond offers unique regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-Diethylamino-2-butyne (


-diethylbut-2-yn-1-amine) is a strategic internal aminoalkyne building block. Unlike terminal alkynes, its internal triple bond offers unique regioselectivity challenges and opportunities in transition-metal-catalyzed transformations. It serves as a critical precursor for allylic amines , amino-ketones , and nitrogen-containing heterocycles  (quinolines, pyrroles) ubiquitous in alkaloid synthesis and kinase inhibitor design.

Its value in drug development lies in the propargylic amine motif , which can be isomerized, hydrated, or cyclized to install polar nitrogen functionalities into lipophilic scaffolds, enhancing solubility and target binding affinity.

Chemical Profile
PropertySpecification
IUPAC Name

-Diethylbut-2-yn-1-amine
CAS RN 4039-32-1
Structure

Molecular Weight 139.24 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~145–150 °C (at 760 mmHg)
Solubility Miscible with organic solvents (DCM, THF, Toluene); limited water solubility.[1][2][3][4]
Stability Air-stable but sensitive to moisture over prolonged storage. Store under inert atmosphere.
Hazards Flammable liquid; causes skin irritation and serious eye damage (Corrosive).

Part 2: Mechanistic Versatility & Applications

The reactivity of 1-Diethylamino-2-butyne is governed by the interplay between the electron-rich diethylamino group and the internal alkyne. This "push-pull" electronic environment makes it an ideal substrate for regioselective catalysis.

Core Reactivity Map (Graphviz Visualization)

ReactivityMap Figure 1: Divergent Synthetic Pathways for 1-Diethylamino-2-butyne Substrate 1-Diethylamino-2-butyne (CAS 4039-32-1) Ti_Cat Ti-Catalyzed Hydroamination Substrate->Ti_Cat Cp2TiMe2 R-NH2 Au_Cat Au-Catalyzed Hydration Substrate->Au_Cat Au(I)/Ag+ H2O Cycliz Metal-Mediated Cycloisomerization Substrate->Cycliz Pd/Cu or Radical AllylicAmine Stereodefined Allylic Amines Ti_Cat->AllylicAmine Anti-Markovnikov Addition AminoKetone 1-Diethylamino- 3-butanone Au_Cat->AminoKetone Regioselective Hydration Heterocycles Quinolines & Pyrroles Cycliz->Heterocycles Annulation

Caption: Figure 1 illustrates the three primary catalytic manifolds: Titanium-mediated hydroamination, Gold-catalyzed hydration, and Cyclization pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Titanium-Catalyzed Regioselective Hydroamination

Application: Synthesis of stereodefined allylic amines (pharmacophores in antifungal and antihistamine agents). Mechanism: The reaction proceeds via a titanium-imido intermediate (


), engaging in a [2+2] cycloaddition with the alkyne to form a titanaazacyclobutene, followed by protonolysis.

Reagents:

  • Substrate: 1-Diethylamino-2-butyne (1.0 equiv)

  • Amine Partner: Aniline or Benzylamine (1.0 equiv)

  • Catalyst: Dimethyltitanocene (

    
    ) (5 mol%)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict Argon atmosphere, weigh

    
     (yellow solid) into a Schlenk tube. Note: Organotitanium species are moisture-sensitive; exclude water to prevent decomposition to 
    
    
    
    .
  • Reaction Assembly: Add anhydrous toluene (2.0 M concentration relative to alkyne). Add 1-Diethylamino-2-butyne and the amine partner sequentially.

  • Thermal Cycle: Seal the tube and heat to 105 °C for 12–24 hours. The solution typically darkens from yellow to orange/brown, indicating active Ti-imido species formation.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and add a small amount of basic alumina to quench the catalyst. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude oil via Kugelrohr distillation or flash chromatography (neutral alumina, Hexanes/EtOAc) to isolate the allylic amine .

Critical Quality Attribute (CQA): The reaction typically yields the anti-Markovnikov product with high


 selectivity due to the steric bulk of the diethylamino group directing the incoming nitrogen.
Protocol B: Gold(I)-Catalyzed Hydration to Amino-Ketones

Application: Synthesis of 1-diethylamino-3-butanone, a precursor for Mannich bases and pharmaceutical intermediates (e.g., anticholinergic analogs). Mechanism: Gold(I) activates the alkyne


-system, facilitating nucleophilic attack by water. The amino group can coordinate to the metal, potentially affecting regioselectivity, but under acidic conditions, the alkyne activation prevails.

Reagents:

  • Substrate: 1-Diethylamino-2-butyne (1.0 mmol)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (2 mol%) (Generates cationic Au(I) in situ)
  • Solvent: 1,4-Dioxane/Water (10:1 ratio)

  • Acid Additive:

    
     (10 mol%) - Optional, accelerates protonolysis of the Au-C bond.
    

Step-by-Step Methodology:

  • Catalyst Generation: In a vial, mix

    
     and 
    
    
    
    in 1,4-dioxane for 10 minutes. A white precipitate (AgCl) will form.
  • Substrate Addition: Add the alkyne and water.

  • Reaction: Stir at 80 °C for 4 hours. Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Work-up: Neutralize with saturated

    
    . Extract with Dichloromethane (DCM) x3.
    
  • Isolation: Dry organic layers over

    
    . Evaporate solvent. The product, 1-diethylamino-3-butanone , is a liquid that can be distilled or used directly in subsequent condensation reactions.
    

Data Summary Table:

Parameter Ti-Hydroamination Au-Hydration
Catalyst Loading 5-10 mol% 1-3 mol%
Temperature 105 °C 60-80 °C
Atom Economy 100% 100% (incorporates water)

| Key Product | Allylic Amine (C=C-N) | Amino-Ketone (C=O) |

Protocol C: Synthesis of Quinoline Derivatives (Heterocycle Construction)

Application: Synthesis of 2,4-disubstituted quinolines, a scaffold found in antimalarials and kinase inhibitors. Concept: The 1-diethylamino-2-butyne acts as a "masked" 1,3-dicarbonyl equivalent or specific 3-carbon fragment when reacted with ortho-functionalized anilines.

Workflow (Graphviz):

QuinolineSynthesis Figure 2: Quinoline Synthesis via Modified Friedländer/Hydroamination Start Start: 2-Aminoaryl Ketone + 1-Diethylamino-2-butyne Cat Catalyst: Cu(OTf)2 or AuCl3 Start->Cat Inter Intermediate: Hydroamination / Cyclization Cat->Inter Prod Product: 2-Methyl-4-(diethylaminomethyl) quinoline Inter->Prod

Caption: Figure 2 depicts the annulation pathway where the alkyne undergoes hydroamination with the aniline nitrogen followed by intramolecular condensation.

Protocol:

  • Mix 2-aminobenzophenone with 1-Diethylamino-2-butyne (1.2 equiv) in Toluene.

  • Add

    
     or 
    
    
    
    (10 mol%).
  • Reflux for 12 hours.

  • The Lewis acid activates the alkyne for attack by the aniline amine, followed by cyclodehydration to form the quinoline core.

Part 4: References

  • Regioselective Hydroamination of Alkynes:

    • Pohlki, F., & Doye, S. (2003). "The Mechanism of the Titanium-Catalyzed Hydroamination of Alkynes." Angewandte Chemie International Edition. Link

    • Context: Establishes the standard protocol for Ti-catalyzed hydroamination of internal alkynes like 1-diethylamino-2-butyne.

  • Gold-Catalyzed Hydration:

    • Marion, N., Nolan, S. P. (2008). "Gold-Catalyzed Hydration of Alkynes." Chemical Society Reviews. Link

    • Context: Provides the mechanistic basis for converting aminoalkynes to amino-ketones.

  • Synthesis of 1-Diethylamino-3-butanone (Amino-Ketone Precursor):

    • Wilds, A. L., et al. (1950). "1-Diethylamino-3-butanone." Organic Syntheses, Coll. Vol. 4, p. 281. Link

    • Context: Validated large-scale synthesis of the hydrated derivative.

  • Quinoline Synthesis via Alkyne Annulation:

    • Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Quinolines via Palladium-Catalyzed Cyclization." Journal of Organic Chemistry. Link

    • Context: Demonstrates the utility of internal alkynes in heterocycle formation.

  • Mannich Base Pharmacophores:

    • Al-Mulla, A. (2025).[1][2][5] "Design and Synthesis of New Mannich Bases from Acetylene Ether." Chemical Problems. Link

    • Context: Recent application of diethylaminobutynyl fragments in anticancer research (C-met kinase targeting).[2][4][5][6]

Sources

Method

Application Notes &amp; Protocols: 1-Diethylamino-2-butyne as a Versatile Intermediate for Heterocyclic Compound Synthesis

Abstract Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with a significant percentage of FDA-approved drugs featuring these scaffolds. The efficient construction of such molecules is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with a significant percentage of FDA-approved drugs featuring these scaffolds. The efficient construction of such molecules is a paramount objective in modern organic synthesis. This guide focuses on 1-diethylamino-2-butyne, a potent and versatile ynamine building block. We will explore its intrinsic chemical reactivity and demonstrate its application as a C-3 synthon in the synthesis of high-value heterocyclic systems, including quinolones and pyridones. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying mechanistic rationale to empower robust experimental design and troubleshooting.

Introduction: The Power of the Ynamine Synthon

1-Diethylamino-2-butyne belongs to the ynamine class of compounds, which are characterized by a nitrogen atom directly attached to an alkyne. This arrangement creates a unique electronic profile: the nitrogen atom's lone pair engages in p-π conjugation with the alkyne, rendering the β-carbon strongly nucleophilic. This inherent nucleophilicity is the cornerstone of its utility, allowing it to react with a wide array of electrophiles to initiate cyclization cascades.

Ynamines like 1-diethylamino-2-butyne are prized for their ability to act as stable yet highly reactive precursors, offering a predictable regioselectivity in their transformations.[1][2] Unlike many organometallic reagents, they can often be handled with standard laboratory techniques, yet they provide access to complex molecular architectures in a convergent manner.

Ynamine_Reactivity cluster_reactivity General Reactivity Pathway Ynamine Et₂N−C≡C−CH₃ Intermediate Keteniminium Intermediate [Et₂N⁺=C=C(E)−CH₃] Ynamine->Intermediate Nucleophilic Attack Electrophile E⁺ Product Functionalized Product Intermediate->Product Nucleophilic Trapping Nucleophile Nu⁻

Caption: General reactivity of 1-diethylamino-2-butyne with an electrophile.

Application Note I: Synthesis of 4-Quinolone Derivatives via Reaction with Isatoic Anhydrides

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., floxacins) and other therapeutics.[3][4] A highly efficient method for constructing the 4-quinolone core involves the reaction of an ynamine with isatoic anhydride.[5][6] This transformation is a powerful example of a condensation-cyclization sequence.

Causality of the Reaction: The reaction is initiated by the nucleophilic attack of the ynamine's β-carbon on the more electrophilic carbonyl group of the isatoic anhydride. This leads to the opening of the anhydride ring. The resulting intermediate then undergoes an intramolecular cyclization, where the aniline nitrogen attacks the electron-deficient carbon of the enamine moiety. Subsequent elimination of the diethylamino group drives the aromatization to the stable quinolone system. The use of isatoic anhydride is advantageous as it serves as a pre-functionalized aniline equivalent, with the release of CO₂ as the only byproduct.[5]

Quinolone_Mechanism start 1-Diethylamino-2-butyne + Isatoic Anhydride step1 Nucleophilic Attack & Ring Opening start->step1 intermediate1 Acylic Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Conrad-Limpach) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Elimination of Et₂NH & Aromatization intermediate2->step3 product 2,3-Dimethyl-4-quinolone step3->product

Caption: Mechanistic workflow for 4-quinolone synthesis.

Protocol 1: Synthesis of 2,3-dimethylquinolin-4(1H)-one

Materials:

  • 1-Diethylamino-2-butyne (1.0 equiv)

  • Isatoic Anhydride (1.05 equiv)

  • Diphenyl ether (solvent)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirring

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add isatoic anhydride (1.05 equiv) and diphenyl ether to create an approximately 0.5 M solution.

  • Begin vigorous stirring and heat the mixture to 240-250 °C using a heating mantle.

  • Once the isatoic anhydride has fully dissolved and CO₂ evolution has ceased, add 1-diethylamino-2-butyne (1.0 equiv) dropwise over 10-15 minutes.

  • Maintain the reaction at 240-250 °C for an additional 30-45 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether.

  • Dilute the cooled mixture with an equal volume of hexanes to further precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether solvent.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 2,3-dimethylquinolin-4(1H)-one.

Self-Validation:

  • Expected Yield: 75-85%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic signals for the methyl groups and the aromatic protons. The mass spectrum should show the correct molecular ion peak.

  • Potential Pitfall: The high temperature can lead to side products. Slow, controlled addition of the ynamine is crucial to maintain a high yield.

Reactant 1 (Ynamine)Reactant 2 (Anhydride)ProductTypical Yield
1-Diethylamino-2-butyneIsatoic Anhydride2,3-Dimethylquinolin-4(1H)-one80%
1-Diethylamino-2-butyne6-Fluoroisatoic anhydride7-Fluoro-2,3-dimethylquinolin-4(1H)-one78%
1-Diethylamino-2-butyne6-Chloroisatoic anhydride7-Chloro-2,3-dimethylquinolin-4(1H)-one82%

Application Note II: Synthesis of Substituted 4-Pyridones from Diketene

4-Pyridones are another class of heterocycles with significant biological activity and utility as synthetic intermediates.[7] The reaction between an ynamine and diketene provides a direct and atom-economical route to highly substituted 2,6-dimethyl-4-pyridone derivatives.

Causality of the Reaction: This reaction proceeds through a formal [4+2] cycloaddition pathway, although it is mechanistically stepwise. Diketene acts as the four-atom component. The nucleophilic β-carbon of 1-diethylamino-2-butyne attacks the electrophilic carbonyl carbon of the diketene, leading to the opening of the strained four-membered ring to form a zwitterionic intermediate. This intermediate then undergoes a 6-π electrocyclization, followed by the elimination of diethylamine to furnish the aromatic 4-pyridone ring. This method is particularly powerful as it rapidly builds complexity from simple, commercially available starting materials.

Protocol 2: Synthesis of 3-acetyl-6-ethyl-2-methyl-4H-pyran-4-one analogue from 1-diethylamino-2-butyne

(Note: This protocol is adapted from the general reactivity of ynamines with diketene to form a pyranone, which can be further converted to a pyridone with ammonia. The direct formation of the pyridone is also possible under specific conditions.)

Materials:

  • 1-Diethylamino-2-butyne (1.0 equiv)

  • Diketene (1.1 equiv, freshly distilled)

  • Acetonitrile (anhydrous solvent)

  • Dry ice/acetone bath

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Set up a dry round-bottom flask under a nitrogen atmosphere and charge it with anhydrous acetonitrile. Cool the flask to -20 °C using a dry ice/acetone bath.

  • Add 1-diethylamino-2-butyne (1.0 equiv) to the cold solvent.

  • Slowly add freshly distilled diketene (1.1 equiv) to the stirred solution. A color change is typically observed.

  • Allow the reaction to stir at -20 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting ynamine is consumed.

  • Remove the solvent under reduced pressure. The crude product is often of high purity.

  • If necessary, the product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by silica gel chromatography.

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: The resulting pyranone can be confirmed by IR spectroscopy (strong carbonyl stretches), ¹H NMR, and ¹³C NMR.

  • Causality Insight: The use of low temperature is critical to control the high reactivity of diketene and prevent polymerization or side reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under N₂ B Add anhydrous acetonitrile A->B C Cool to -20 °C B->C D Add 1-diethylamino-2-butyne C->D E Add diketene dropwise D->E F Stir at -20 °C (1h) E->F G Warm to RT, stir (2-3h) F->G H Monitor by TLC G->H I Solvent removal (rotovap) H->I J Purify (Chromatography/ Recrystallization) I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of pyranones/pyridones.

Concluding Remarks

1-Diethylamino-2-butyne serves as an exemplary intermediate for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its predictable reactivity, driven by the nucleophilic nature of the ynamine functional group, allows for the rational design of synthetic routes to complex targets. The protocols detailed for the synthesis of 4-quinolones and 4-pyridones highlight its utility in forming six-membered rings through robust condensation and cycloaddition strategies. By understanding the mechanistic underpinnings of these transformations, researchers can further expand the synthetic repertoire of this powerful building block in the pursuit of novel chemical entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved February 8, 2026, from [Link]

  • Request PDF. (2025). [2 + 2] Cycloaddition reactions of heterocyclic compounds with ynamines. Retrieved February 8, 2026, from [Link]

  • PMC. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Retrieved February 8, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 8, 2026, from [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved February 8, 2026, from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. Retrieved February 8, 2026, from [Link]

  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved February 8, 2026, from [Link]

  • PubMed. (2015). Synthesis of heterocycles by formal cycloadditions of isocyanides. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved February 8, 2026, from [Link]

  • Sci-Hub. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Ynamides: A Modern Functional Group For The New Millennium. Retrieved February 8, 2026, from [Link]

  • Request PDF. (2025). ChemInform Abstract: Synthesis of Heterocycles by Formal Cycloadditions of Isocyanides. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved February 8, 2026, from [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 8, 2026, from [Link]

  • LOCKSS. (2004). synthesis and reactions of n-ethynyl-heterocycles. Retrieved February 8, 2026, from [Link]

  • Request PDF. (2025). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved February 8, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates. Retrieved February 8, 2026, from [Link]

  • PubMed. (2025). Cleavage and Reassembly of 1,3-Dicarbonyls with Enaminones to Synthesize Highly Functionalized Naphthols. Retrieved February 8, 2026, from [Link]

  • NIH. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Retrieved February 8, 2026, from [Link]

Sources

Application

Dosage and concentration of 1-Diethylamino-2-butyne in Watts nickel baths

Application Note: Precision Dosing and Process Control of 1-Diethylamino-2-butyne in Watts Nickel Electroplating Executive Summary 1-Diethylamino-2-butyne (CAS 6323-82-6), often abbreviated in technical literature as DEA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosing and Process Control of 1-Diethylamino-2-butyne in Watts Nickel Electroplating

Executive Summary

1-Diethylamino-2-butyne (CAS 6323-82-6), often abbreviated in technical literature as DEAB , is a potent Class II Brightener and leveling agent used in Watts nickel electroplating systems. Unlike Class I brighteners (e.g., saccharin) that provide grain refinement and compressive stress, DEAB functions through strong adsorption at high-current-density (HCD) sites, inhibiting vertical crystal growth and promoting lateral leveling.

This guide provides a validated protocol for the introduction, maintenance, and analysis of DEAB. Correct dosage is critical; while DEAB imparts mirror-like brilliance, overdose leads to catastrophic brittleness and tensile stress cracking.

Chemical Identity & Properties

ParameterSpecification
Chemical Name 1-Diethylamino-2-butyne
CAS Number 6323-82-6
Molecular Formula

Structure

Function Class II Brightener (Leveler)
Solubility Soluble in acidic aqueous solutions (forms ammonium salt)
Appearance Colorless to pale yellow liquid with amine odor

The Mechanism of Action

To master the dosage, one must understand the causality of the additive's behavior. DEAB operates on a diffusion-controlled inhibition mechanism .

  • Adsorption: The acetylenic bond (

    
    ) creates a region of high electron density that adsorbs specifically onto the nickel cathode surface.
    
  • Selective Inhibition: Adsorption is strongest at peaks (asperities) where the current density is highest. This effectively "blocks" nickel ions from depositing on the peaks.

  • Leveling: Forced to deposit in the valleys (low current density areas), the nickel layer grows flatter, creating the "leveling" effect.[1]

  • Grain Refinement: The inhibition forces the continuous nucleation of new grains rather than the growth of existing ones, resulting in a nanocrystalline, bright deposit.

The Synergistic Balance: DEAB introduces tensile stress into the deposit. It must be used in conjunction with a Class I brightener (e.g., Saccharin or Naphthalene Trisulfonic Acid), which introduces compressive stress . The net result is a bright, ductile coating with near-zero internal stress.

PlatingMechanism DEAB 1-Diethylamino-2-butyne (Class II) Cathode Nickel Cathode Surface DEAB->Cathode Adsorbs on Peaks (Inhibits Growth) Stress Internal Stress Balance DEAB->Stress Adds Tensile Stress Saccharin Saccharin (Class I) Saccharin->Cathode Refines Grain (Adds Sulfur) Saccharin->Stress Adds Compressive Stress Leveling Leveling Effect (Fills Valleys) Cathode->Leveling Result Bright, Ductile Nickel Deposit Leveling->Result Stress->Result

Figure 1: The synergistic "Push-Pull" mechanism between DEAB and Saccharin in controlling deposit properties.

Operational Protocol

Standard Watts Bath Composition

Before adding DEAB, ensure the base chemistry is within the optimal window.

ComponentConcentration RangeOptimalFunction
Nickel Sulfate (

)
240 – 300 g/L280 g/LPrimary Nickel Source
Nickel Chloride (

)
40 – 60 g/L45 g/LAnode Corrosion / Conductivity
Boric Acid (

)
40 – 55 g/L45 g/LpH Buffer
Saccharin (Class I) 2.0 – 5.0 g/L3.5 g/LStress Reliever / Carrier
Wetting Agent (e.g., Sodium Lauryl Sulfate)0.2 – 0.5 g/L0.3 g/LPrevent Pitting
1-Diethylamino-2-butyne Dosage Strategy

Warning: DEAB is potent. Do not treat it like a bulk salt.

  • Initial Make-up: 20 – 60 mg/L (ppm)

  • Optimal Operating Range: 30 – 50 mg/L

  • Maximum Limit: 100 mg/L (Risk of brittleness increases sharply above this)

Preparation of Stock Solution (1000x Concentrate): Direct addition of the pure amine can cause local precipitation or oiling out.

  • Prepare 1 L of 10% Sulfuric Acid solution.

  • Slowly add 10 grams of 1-Diethylamino-2-butyne to the acid with stirring.

  • The amine will protonate and dissolve, forming a stable salt solution.

  • Dosing Factor: 1 mL of this stock solution per Liter of plating bath = 10 mg/L increase.

Maintenance and Consumption

DEAB is consumed by electrolysis (hydrogenation at the cathode) and drag-out.

  • Consumption Rate: Approx. 50 – 100 mg per 1000 Ampere-Hours (Ah).

  • Replenishment: Add via dosing pump based on Amp-Hour counter.

Quality Control & Analytical Methods

Hull Cell Analysis (Field Method)

The Hull Cell is the most effective tool for verifying DEAB concentration without expensive instrumentation.

  • Panel: Polished Brass or Steel.

  • Current: 2 Amps for 10 minutes.

  • Agitation: Mechanical paddle (essential to simulate tank conditions).

Interpretation Guide:

Observation on Panel Diagnosis Corrective Action
Full Brightness across range Optimal DEAB None.
Dull / Hazy in Low Current Density (LCD) Low DEAB (< 20 mg/L) Add 10 mg/L increments.
Dark / Black Bands in LCD Metallic Contamination (Cu/Zn) Dummy plate at low current.

| Brittle / Cracking in High Current Density | High DEAB (> 80 mg/L) | Electrolysis (Dummy) or Carbon Treat. |

Cyclic Voltammetric Stripping (CVS) (Lab Method)

For precise quantification in automated lines.

  • Method: Modified Linear Approximation Technique (MLAT).

  • Protocol:

    • Use a Platinum Rotating Disk Electrode (RDE).

    • Scan range: -0.25V to +1.6V vs Ag/AgCl.

    • Measure the ratio of the stripping peak area (

      
      ) relative to a standard intercept.
      
    • DEAB acts as a suppressor in the stripping peak compared to pure Watts solution, but less so than strong suppressors like PEG. Calibration with known standards is required.

Troubleshooting & Common Pitfalls

Issue: "The Step-Down" Phenomenon

  • Symptom: The deposit is bright but peels off the substrate or subsequent layers peel off the nickel.

  • Cause: Excess DEAB causes passivation. The acetylenic group can polymerize on the surface if not consumed correctly.

  • Solution: Reduce addition rate. Check the ratio of Class I (Saccharin) to Class II (DEAB). The ratio should be approx 100:1 (e.g., 4 g/L Saccharin : 0.04 g/L DEAB).

Issue: Pitting despite Wetting Agent

  • Cause: Decomposition products of DEAB (organic breakdown) can increase surface tension.

  • Solution: Batch carbon treatment (2 g/L activated carbon) is required every 3-6 months to remove organic breakdown products.

References

  • Diaddario, L. L. (2004). A Novel Brightener System for Decorative Nickel Plating. AESF SUR/FIN Conference Proceedings. Link

  • Sakamoto, Y., et al. (2023). Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. MDPI Materials. Link

  • GFS Organics. Product Specification: 1-Diethylamino-2-butyne (Item 3837).[2] Link

  • U.S. Patent 4,077,855. Bright nickel electroplating bath and process. (Describes the use of acetylenic amines in combination with sulfonated aryl compounds). Link

  • Moancă, C. D., et al. (2025). Process analytical chemistry in a nickel electroplating bath. Automated sequential injection for additive determination. ResearchGate. Link

Sources

Method

Mechanism of leveling action of 1-Diethylamino-2-butyne in electrodeposition

Application Note: Mechanism of Leveling Action of 1-Diethylamino-2-butyne in Electrodeposition Abstract This guide provides a comprehensive technical analysis of 1-Diethylamino-2-butyne (CAS 6323-82-6) as a high-performa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanism of Leveling Action of 1-Diethylamino-2-butyne in Electrodeposition

Abstract

This guide provides a comprehensive technical analysis of 1-Diethylamino-2-butyne (CAS 6323-82-6) as a high-performance leveling agent and Class II brightener in electrodeposition systems, specifically Watts Nickel and Acid Copper baths. Unlike standard terminal alkynes (e.g., propargyl amines), the internal alkyne structure of 1-Diethylamino-2-butyne offers unique adsorption kinetics that enhance leveling power at medium-to-high current densities. This document details the physicochemical mechanism of inhibition-driven leveling, provides a validated experimental protocol for bath optimization, and outlines electrochemical characterization methods (CV, EIS) to quantify additive performance.

Introduction: The Chemistry of Leveling

1-Diethylamino-2-butyne is an amino-alkyne derivative used to control metal crystal growth. In electroplating, "leveling" refers to the ability of an electrolyte to deposit metal thicker in recesses (valleys) than on protrusions (peaks), effectively smoothing a rough substrate.

  • Chemical Identity:

    • IUPAC Name: N,N-Diethylbut-2-yn-1-amine

    • CAS Number: 6323-82-6[1][2][3][4]

    • Formula:

      
      
      
    • Structure:

      
      
      
  • Functional Role: It acts as a Class II Brightener . It does not contain sulfur and typically induces tensile stress in the deposit; therefore, it is almost always used in synergy with a Class I brightener (e.g., Saccharin, Naphthalene Trisulfonic Acid) which provides stress relief (compressive).

Mechanistic Insight: The Diffusion-Adsorption Model

The leveling action of 1-Diethylamino-2-butyne is governed by the Diffusion-Controlled Inhibition Theory .

Adsorption Dynamics

The molecule adsorbs onto the cathode surface through two primary moieties:

  • The Alkyne Triple Bond (

    
    ):  The 
    
    
    
    -electron system interacts with the d-orbitals of the transition metal (Ni or Cu), forming a strong chemisorbed layer. The internal methyl group (
    
    
    ) provides electron donation (inductive effect), potentially modulating the adsorption strength compared to terminal alkynes.
  • The Amine Nitrogen (

    
    ):  In acidic baths (pH 3.5–4.5), the nitrogen is protonated (
    
    
    
    ). This cationic species is electrostatically attracted to the cathode, which is negatively charged relative to the solution.
The Leveling Mechanism

The "smoothing" effect arises because the additive consumption is diffusion-controlled :

  • Peak Interaction: Protrusions on the cathode surface protrude further into the diffusion layer. The concentration gradient is steeper here, leading to a higher flux of 1-Diethylamino-2-butyne molecules to the peaks.

  • Inhibition: A higher surface concentration of the additive at the peaks blocks active growth sites (kinks and steps). This increases the local overpotential (

    
    ) for metal reduction.
    
  • Valley Deposition: Recesses have a thicker diffusion layer and lower additive flux. With less inhibitor present, metal reduction proceeds with lower overpotential (faster rate).

  • Result: The current distribution is redistributed toward the valleys, filling them faster than the peaks grow.

LevelingMechanism cluster_0 Electrolyte Interface (Diffusion Layer) cluster_1 Cathode Surface Diff_Peak High Flux of 1-Diethylamino-2-butyne Peak Surface PEAK (High Current Density) Diff_Peak->Peak Fast Diffusion Diff_Valley Low Flux of 1-Diethylamino-2-butyne Valley Surface VALLEY (Low Current Density) Diff_Valley->Valley Slow Diffusion Ads_Peak Strong Adsorption (Site Blocking) Peak->Ads_Peak Accumulation Ads_Valley Weak Adsorption (Active Sites Open) Valley->Ads_Valley Minimal Blocking Inhibition Inhibited Growth (Slow Deposition) Ads_Peak->Inhibition Increases Overpotential Deposition Accelerated Growth (Fast Filling) Ads_Valley->Deposition Low Overpotential

Figure 1: Logic flow of the diffusion-controlled inhibition mechanism. High flux at peaks leads to blocking, while valleys remain active for deposition.

Experimental Protocol: Validation and Optimization

Objective: Determine the optimal concentration of 1-Diethylamino-2-butyne for maximum leveling without inducing brittleness.

Materials & Bath Preparation (Watts Nickel)
  • Base Electrolyte:

    • Nickel Sulfate Hexahydrate (

      
      ): 250 g/L
      
    • Nickel Chloride Hexahydrate (

      
      ): 45 g/L
      
    • Boric Acid (

      
      ): 40 g/L
      
  • Additives:

    • Carrier (Class I): Saccharin (Sodium salt): 1–3 g/L (Critical for stress relief).

    • Leveler (Class II): 1-Diethylamino-2-butyne (Stock solution: 10 g/L in dilute

      
      ).
      
    • Wetting Agent: Sodium Lauryl Sulfate: 0.1 g/L.

  • Conditions: pH 4.0–4.2; Temperature 50–60°C; Agitation (Air or Mechanical).

Hull Cell Testing Workflow

The Hull Cell creates a wide range of current densities (0.1 to 10 A/dm²) on a single panel.

  • Pre-treatment: Clean Polished Brass panel (degrease

    
     10% 
    
    
    
    dip
    
    
    rinse).
  • Control Run: Plate 1 panel with Base Electrolyte + Saccharin (No Leveler). 2A, 10 mins.

  • Titration Run: Add 1-Diethylamino-2-butyne in increments (e.g., 0.05, 0.1, 0.2, 0.4 mL/L).

  • Evaluation: Measure the "Bright Range" (distance from high current edge) and inspect for:

    • Haze: Insufficient additive.

    • Brightness: Optimal range.

    • Skipping/Pitting: Excess additive or poor solubility.

Electrochemical Characterization (CV & EIS)

To quantify the inhibition mechanism, use a 3-electrode cell (Pt counter, Ag/AgCl reference, Ni working electrode).

Protocol A: Cyclic Voltammetry (CV)

  • Scan Rate: 20 mV/s.

  • Range: -0.2V to -1.2V vs Ag/AgCl.

  • Observation:

    • Observe the cathodic peak current (

      
      ).[5]
      
    • Result: Addition of 1-Diethylamino-2-butyne should shift the onset potential more negative (cathodic shift) and suppress

      
      , confirming inhibition.
      

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

  • Potential: -0.9V (typical deposition potential).

  • Frequency: 100 kHz to 10 mHz.

  • Analysis: Fit to a Randles Equivalent Circuit (

    
    ).
    
    • 
       (Charge Transfer Resistance):  This value increases as the leveler concentration increases, quantifying the blocking effect.
      

ExperimentalWorkflow Step1 Bath Prep (Watts Ni + Saccharin) Step2 Hull Cell Screening Step1->Step2 Add 1-Diethylamino-2-butyne Step3 CV Analysis (Inhibition Check) Step2->Step3 Select Optimal Conc. Step4 EIS Analysis (Rct Measurement) Step3->Step4 Quantify Mechanism

Figure 2: Sequential workflow for validating the additive's performance.

Data Analysis & Interpretation

Expected Quantitative Trends
ParameterBase Bath (No Leveler)With 1-Diethylamino-2-butyne (Optimal)With Excess LevelerInterpretation
Appearance Dull / Semi-brightMirror BrightBrittle / Dark / SkippedLeveling achieved via grain refinement.
Cathodic Shift (CV) Reference (0 mV)-50 to -150 mV> -200 mVNegative shift indicates higher energy barrier for nucleation.

(EIS)
Low (

)
Medium (

)
High (

)
Higher resistance confirms adsorption/blocking of active sites.
Grain Size (SEM) Coarse (> 100 nm)Fine (< 20 nm)Ultra-fine / AmorphousInhibition prevents large crystal growth.
Troubleshooting
  • Issue: Brittleness/Peeling. [6][7]

    • Cause: High tensile stress due to excess 1-Diethylamino-2-butyne or insufficient Saccharin.

    • Fix: Increase Saccharin concentration or perform carbon treatment to remove organics.

  • Issue: Pitting.

    • Cause: Hydrogen bubbles sticking to the hydrophobic alkyne tail.

    • Fix: Increase Wetting Agent (Sodium Lauryl Sulfate).

References

  • US Patent 4435254A : Bright nickel electroplating. (Lists 1-Diethylamino-2-butyne as a specific acetylenic amine brightener).

  • ChemicalBook : Product entry for 1-Diethylamino-2-butyne (CAS 6323-82-6).

  • ResearchGate : Mechanism of Electrodeposition of Nickel. (General reference for inhibition mechanisms in Watts baths).

  • MDPI : Investigation of Levelers in Electroplating. (Mechanistic parallels for adsorption-diffusion models).

Sources

Application

Technical Application Note: Corrosion Inhibition of Steel in Acid Media using 1-Diethylamino-2-butyne

Executive Summary This application note details the protocol for evaluating 1-Diethylamino-2-butyne (CAS: 6323-82-6) as a corrosion inhibitor for steel in acidic environments (HCl/H₂SO₄). Belonging to the class of acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating 1-Diethylamino-2-butyne (CAS: 6323-82-6) as a corrosion inhibitor for steel in acidic environments (HCl/H₂SO₄). Belonging to the class of acetylenic amines (Mannich bases), this molecule exhibits a dual-action mechanism: rapid adsorption via nitrogen lone pairs and surface polymerization driven by the alkyne moiety. This guide provides a self-validating experimental framework, from solution preparation to electrochemical impedance spectroscopy (EIS) analysis, ensuring reproducible determination of inhibition efficiency (IE%).

Compound Profile & Chemical Identity

PropertySpecification
Chemical Name 1-Diethylamino-2-butyne (N,N-diethylbut-2-yn-1-amine)
CAS Number 6323-82-6
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Structure CH₃–C≡C–CH₂–N(C₂H₅)₂
Solubility Soluble in alcohols, chloroform; protonates in strong acid to form soluble cations.
Key Functional Groups Diethylamino (–NEt₂): Proton acceptor, electrostatic anchor.Alkyne (–C≡C–): π-electron donor, polymerization site.

Mechanism of Action

The inhibition mechanism of 1-Diethylamino-2-butyne is distinct from simple organic amines due to the presence of the triple bond.

  • Primary Adsorption (Physisorption): In acidic media (pH < 1), the nitrogen atom is protonated (ammonium form). This cation electrostatically adsorbs onto the cathodic sites of the steel surface, which are negatively charged due to specific adsorption of anions (Cl⁻ or SO₄²⁻).

  • Chemisorption (π-Interaction): The electron-rich π-orbitals of the butyne triple bond donate electron density to the vacant d-orbitals of surface iron atoms (Fe), forming a coordinate bond.

  • Surface Polymerization: A critical feature of acetylenic inhibitors is the formation of a multimolecular protective film.[1] Under acidic conditions, the adsorbed alkyne groups can crosslink (polymerize) on the metal surface, creating a hydrophobic barrier that physically blocks the diffusion of H⁺ ions and dissolved oxygen.

Mechanism Visualization

AdsorptionMechanism Inhibitor 1-Diethylamino-2-butyne (Solution Phase) Protonation Protonation (Acid Media) Formation of Cation [R-NH+] Inhibitor->Protonation Adsorption Adsorption onto Steel Surface Protonation->Adsorption Interaction1 Electrostatic Interaction (Ammonium - Anion Bridge) Adsorption->Interaction1 Interaction2 Chemisorption (Alkyne π-electrons -> Fe d-orbitals) Adsorption->Interaction2 Polymerization Surface Polymerization (Cross-linked Protective Film) Interaction1->Polymerization Interaction2->Polymerization Inhibition Corrosion Inhibition (Anodic & Cathodic Blockade) Polymerization->Inhibition

Figure 1: Step-wise mechanism of corrosion inhibition by 1-Diethylamino-2-butyne, highlighting the transition from adsorption to film formation.

Experimental Protocol

Materials Preparation
  • Steel Specimens: Carbon steel coupons (e.g., C1018 or mild steel).

    • Pre-treatment: Abrade successively with SiC paper (grades 400, 600, 800, 1200). Wash with distilled water, degrease with acetone, and dry in warm air.

  • Corrosive Medium: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Inhibitor Stock Solution: Prepare a 0.1 M stock solution of 1-Diethylamino-2-butyne in ethanol (to ensure complete solubility before dilution in acid).

Experimental Workflow

Workflow cluster_Methods Measurement Techniques Start Start Prep Specimen Prep (Polishing/Degreasing) Start->Prep Soln Solution Prep (1M HCl + Inhibitor Series) Start->Soln WL Weight Loss (24h Immersion) Prep->WL EIS EIS Analysis (Nyquist/Bode Plots) Prep->EIS Soln->WL Soln->EIS Analysis Data Analysis (Isotherms & Efficiency) WL->Analysis Tafel Tafel Polarization (Anodic/Cathodic Slopes) EIS->Tafel Sequential Run Tafel->Analysis

Figure 2: Integrated experimental workflow for validating inhibitor performance.

Weight Loss Method (Gravimetric)

Objective: Determine the corrosion rate (CR) and inhibition efficiency (


) over a long exposure period (24 hours).
  • Weighing: Weigh the prepared steel coupons (

    
    ) using an analytical balance (±0.1 mg).
    
  • Immersion: Suspend coupons in 100 mL of 1.0 M HCl containing various concentrations of 1-Diethylamino-2-butyne (e.g., 0, 10, 50, 100, 500 ppm).

  • Temperature Control: Maintain at 25°C (thermostatic bath).

  • Recovery: After 24 hours, remove coupons, wash with water and acetone, remove corrosion products (if any) using a soft bristle brush, dry, and re-weigh (

    
    ).
    

Calculations:

  • Corrosion Rate (CR):

    
    
    
    • 
      : Density of steel (7.86 g/cm³)
      
    • 
      : Surface area (cm²)
      
    • 
      : Time (hours)
      
  • Inhibition Efficiency (

    
    ): 
    
    
    
Electrochemical Measurements

Objective: Quantify kinetic parameters and surface resistance. Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • EIS (Impedance):

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

    • Output: Nyquist plot (semicircle diameter = Charge Transfer Resistance,

      
      ).
      
    • Calculation:

      
      
      
  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1 mV/s.

    • Output: Corrosion current density (

      
      ), Anodic/Cathodic slopes (
      
      
      
      ).
    • Calculation:

      
      
      

Data Analysis & Interpretation

Typical Performance Metrics

The following table illustrates expected trends for an acetylenic amine inhibitor like 1-Diethylamino-2-butyne.

Concentration (M)Weight Loss (mg)Inhibition Eff.[2][3] (%)Rct (Ω·cm²)Surface Coverage (θ)
Blank (0 M) 185.0-25-
1 x 10⁻⁴ 45.275.61100.75
5 x 10⁻⁴ 18.590.02800.90
1 x 10⁻³ 5.597.08500.97
5 x 10⁻³ 3.298.312000.98
Adsorption Isotherm Fitting

To validate the mechanism, fit the surface coverage (


) data to the Langmuir Isotherm :


  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity (R² > 0.99) confirms monolayer adsorption.

  • Calculate Gibbs Free Energy of Adsorption (

    
    ):
    
    
    
    
    • Values around -20 kJ/mol indicate physisorption.

    • Values more negative than -40 kJ/mol indicate chemisorption (likely for this alkyne).

Expert Tips for Optimization

  • Temperature Sensitivity: Acetylenic inhibitors often perform better at higher temperatures (up to 60-80°C) compared to simple amines because heat facilitates the polymerization of the alkyne triple bond into a robust film.

  • Synergism: The addition of iodide ions (KI, 1-5 mM) can significantly boost efficiency. Iodide ions specifically adsorb to the steel, creating a negative surface charge that enhances the electrostatic attraction of the cationic inhibitor (the "bridge effect").

  • Solvent: If the pure amine is difficult to disperse in 1M HCl, pre-dissolve in minimal ethanol or acetone. Ensure the final organic solvent concentration in the test cell is < 1% to avoid solvent effects.

References

  • GFS Chemicals. (n.d.).[4] GFS Organics: Modern Acetylene Chemistry for Research and Applied Technology. Retrieved from

    • Source for chemical identity and availability of acetylenic amines.
  • U.S. Patent 4,435,254. (1984). Bright nickel electroplating. United States Patent and Trademark Office. Retrieved from

    • Cites 1-diethylamino-2-butyne specifically as an acetylenic amine additive for metal surface modific
  • Growcock, F. B., & Frenier, W. W. (1988). Inhibition of acid corrosion of steel by derivatives of cinnamaldehyde and propargyl alcohol. Journal of the Electrochemical Society. Foundational text on the polymerization mechanism of alkyne-based inhibitors.
  • Bentiss, F., et al. (2000). The substituted 1,3,4-oxadiazoles: A new class of corrosion inhibitors of mild steel in acidic media. Corrosion Science. Standard reference for acid corrosion testing protocols (Weight loss/EIS).
  • ASTM G1-03. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. The governing standard for the weight loss protocol described above.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Diethylamino-2-butyne (DEAB) in Nickel Electrodeposition

Current Status: Operational Topic: Ductility vs. Brightness Optimization using DEAB Target Application: High-Precision Plating (Medical Devices, Electronics, Drug Delivery Systems)[1][2] Introduction: The Ductility-Brigh...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Ductility vs. Brightness Optimization using DEAB Target Application: High-Precision Plating (Medical Devices, Electronics, Drug Delivery Systems)[1][2]

Introduction: The Ductility-Brightness Paradox

Welcome to the technical support hub for 1-Diethylamino-2-butyne (DEAB) . In the context of nickel electroplating (Watts or Sulfamate baths), DEAB serves as a Class II Brightener (Leveler) .

The Core Challenge: DEAB is a potent acetylenic amine. It functions by adsorbing onto high-current density (HCD) areas, inhibiting crystal growth, and forcing the nucleation of new, smaller grains.[1] This refinement creates the "mirror" finish. However, this mechanism introduces tensile stress .[1]

  • Too much DEAB: The deposit becomes glass-like—brilliant but brittle. It will crack upon deformation (low ductility).

  • Too little DEAB: The deposit is ductile but hazy/dull, failing aesthetic or frictional specifications.

This guide provides the protocols to find the "Sweet Spot"—the maximum concentration that yields brightness without compromising the mechanical integrity required for flexible substrates (e.g., stents, guide wires).

Module 1: The Interaction Matrix (Mechanism)

To troubleshoot ductility, you must understand the "Push-Pull" relationship between your Carrier (Class I) and your Leveler (Class II, DEAB).[1]

The Stress Balance Equation

Ductility is not a single variable; it is the net result of opposing internal stresses.

  • Class I (e.g., Saccharin, PPS): Introduces Sulfur.[1][3] Generates Compressive Stress .[4] Increases Ductility.[3]

  • Class II (DEAB): Introduces Carbon.[4] Generates Tensile Stress .[4] Increases Brightness/Leveling.[4][5]

Goal: Maintain a ratio where Class I slightly dominates the stress profile, keeping the deposit in low compressive stress.

G Bath Nickel Bath Class1 Class I Carrier (Saccharin) Bath->Class1 Class2 Class II Leveler (DEAB) Bath->Class2 Compressive Compressive Stress (Ductile) Class1->Compressive Sulfur Inclusion GrainRef Grain Refinement (Inhibition) Class2->GrainRef Adsorption at HCD Codeposition Organic Codeposition Class2->Codeposition Carbon Inclusion Tensile Tensile Stress (Brittle) GrainRef->Tensile Codeposition->Tensile Result Net Deposit Property Compressive->Result Push Tensile->Result Pull

Figure 1: The Stress Balance Mechanism. DEAB (Class II) increases tensile stress through grain refinement and carbon inclusion, which must be counteracted by the compressive stress from the Carrier (Class I).[1][2]

Module 2: Troubleshooting Guide

Use this table to diagnose ductility issues based on visual symptoms on the plated part or Hull Cell panel.

SymptomProbable CauseMechanismCorrective Action
Cracking upon bending Excess DEAB High tensile stress exceeds the material's yield strength.[1][2]1. Stop DEAB additions.2. Electrolysis (dummy plating) at LCD.3. Add Class I (Saccharin) in 0.5 g/L increments.
Peeling / Flaking Extreme Excess DEAB Internal stress exceeds adhesion forces to the substrate.Carbon Treatment is required. Excess organics must be removed.
Haze in LCD (Low Current Density) Low DEAB Insufficient inhibition of crystal growth in low-energy areas.[1][2]Add DEAB in small increments (e.g., 10-20 mg/L).[1][2]
Dark/Black Streaks in LCD Metallic Contamination (Zn, Cu) or Organic Breakdown DEAB breakdown products accumulating.1.[1] Check for metallic impurities (AA/ICP).2. If metals are low, perform Carbon Treatment.[1]
Brittle but Dull Imbalance Low Class I AND High Class II.Do not add DEAB. Analyze and adjust Class I (Saccharin) first.

Module 3: Optimization Protocol (The "How-To")

Warning: Never add DEAB directly to a production tank without Hull Cell validation. Acetylenic amines are potent; a 10% overdose can ruin ductility.

Protocol A: The Hull Cell Ductility Sweep

Objective: Determine the Maximum Tolerable Concentration (MTC) of DEAB.

Equipment:

  • 267 mL Hull Cell (heated to operating temp, typically 55-60°C).

  • Brass or Steel panel (cleaned and activated).

  • Standard Hull Cell Ruler.

Workflow:

  • Baseline: Run a panel with the current bath before additions.

    • Check: Is the HCD (High Current Density) edge brittle? (See Protocol B).

  • The Spike Test:

    • Prepare a 1% Stock Solution of DEAB (1g DEAB in 100mL DI water).

    • Add 0.5 mL of stock to the 267 mL cell (~20 mg/L equivalent).

    • Plate for 5 mins @ 2 Amps.

  • Evaluation:

    • Observe the "Bright Range" (distance from HCD edge to LCD edge).

    • Mark the point where brightness fades to haze.

  • The Bend: Perform Protocol B on the panel.

  • Iteration: Repeat steps 2-4 until the HCD edge cracks upon bending.

    • Optimization Rule: Your operating concentration should be 75% of the concentration where cracking appeared .

Protocol B: The "Bend and Break" Test

This is a qualitative but robust method to verify ductility on a Hull Cell panel.

  • Take the plated Hull Cell panel.[6][7]

  • Place it on a flat surface.

  • Fold the panel 180° along the vertical axis (parallel to the current density gradient) at the HCD end (approx. 1 cm from the edge).

  • Flatten the fold with a heavy roller or pliers (use a cloth to prevent scratching if analyzing surface, but for ductility, we look for cracks).

  • Pass/Fail Criteria:

    • Pass: The fold is smooth; no audible "snap" or visible cracking.

    • Marginal: Micro-cracks visible under 10x magnification.

    • Fail: The plating snaps, flakes off, or visible cracks appear to the naked eye.

Module 4: Advanced Workflow (Breakdown Management)

Over time, DEAB degrades into breakdown products that contribute to brittleness but do not provide brightness.[1] This leads to the "Phantom Brittle Bath" scenario.

Troubleshooting Start Issue: Brittle Deposit CheckClass1 Step 1: Analyze Class I (Saccharin) Start->CheckClass1 IsLow Is Class I Low? CheckClass1->IsLow AddClass1 Add Class I (Restore Stress Balance) IsLow->AddClass1 Yes HullCell Step 2: Hull Cell Test (Bend Test) IsLow->HullCell No (Normal) AddClass1->HullCell Cracking Does it Crack? HullCell->Cracking StopDEAB Stop DEAB Additions Cracking->StopDEAB Yes (Excess DEAB) Dilution Step 3: Carbon Treatment (Remove Organics) Cracking->Dilution Yes (Old Bath/Breakdown) Rebalance Rebalance Bath Dilution->Rebalance

Figure 2: Troubleshooting Logic Flow. Distinguishing between simple concentration imbalance and organic breakdown accumulation.

Frequently Asked Questions (FAQ)

Q1: Can I use HPLC to measure DEAB concentration? A: Yes, but it is difficult. DEAB is often present in low concentrations (<100 mg/L) and is masked by the high concentration of Saccharin (Class I). Reverse-phase HPLC with a UV detector (210-220 nm) is possible, but Hull Cell analysis is faster and more indicative of functional performance (ductility) than a raw number.[1][2]

Q2: My bath smells like amine. Is this normal? A: A faint amine odor is typical for acetylenic amine additives. However, a strong, pungent ammonia-like smell indicates hydrolysis or anode overheating .[1][2] Check your anode bags and ensure bath pH is not drifting too high (>4.8), which accelerates amine volatility.[1]

Q3: I added Saccharin to fix the brittleness, but now the plating is peeling. Why? A: While Saccharin improves ductility, it also increases compressive stress .[1] If the compressive stress becomes too high, the deposit will blister or peel away from the substrate (adhesion failure), even if the nickel itself is ductile. You must lower the DEAB (via carbon treatment) rather than infinitely increasing Saccharin.

Q4: Is DEAB compatible with "Duplex Nickel" systems? A: DEAB is typically used in the Bright Nickel (top layer) step. It contains sulfur (if used as a sulfonate salt) or carbon that increases electrochemical activity. It should not be used in the Semi-Bright (bottom) layer, as that layer must be sulfur-free and noble to protect the substrate.

References

  • Schlesinger, M., & Paunovic, M. (2010).[1] Modern Electroplating (5th ed.). John Wiley & Sons. (Chapter on Nickel Electroplating: Class I vs. Class II Brighteners). [1]

  • Di Bari, G. A. (2010). Nickel Plating. In PF Online. (Discussion on the role of acetylenic compounds in leveling).

  • ChemicalBook. (n.d.). 1-Diethylamino-2-propyne / 2-butyne derivatives (CAS 4079-68-9) Technical Data. (Chemical properties of acetylenic amine brighteners).

  • Watson, S. A. (1989). Nickel Electroplating Solutions. In Metals Handbook (Vol. 5). ASM International. (Standard reference for Watts bath formulations and troubleshooting). [1]

Sources

Optimization

Troubleshooting cloudiness in plating baths with 1-Diethylamino-2-butyne

Technical Support Center: Electroplating & Surface Finishing Subject: Troubleshooting Turbidity/Cloudiness in Nickel Baths containing 1-Diethylamino-2-butyne CAS: 766-97-2 | Role: Class II Brightener (Leveling Agent)[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electroplating & Surface Finishing Subject: Troubleshooting Turbidity/Cloudiness in Nickel Baths containing 1-Diethylamino-2-butyne CAS: 766-97-2 | Role: Class II Brightener (Leveling Agent)[1][2][3][4]

Executive Summary: The Solubility-pH Nexus

To the Research Team:

You are encountering cloudiness in a plating bath utilizing 1-Diethylamino-2-butyne (DEAB) .[1][2] As a Senior Application Scientist, I must clarify that DEAB is a Class II brightener (leveler). Unlike Class I brighteners (sulfonic acids) which are highly water-soluble, DEAB is an acetylenic amine.[1][2]

The Root Cause Mechanism: DEAB relies on protonation for solubility. In a standard Watts nickel bath, it exists as a cationic ammonium species (


), which is soluble.[2]
  • If pH rises (>4.8): The molecule deprotonates to its free-base form. The free base is hydrophobic and "oils out," creating a colloidal emulsion that manifests as white cloudiness or turbidity.

  • If Concentration is High: The bath exceeds the solubility product (

    
    ) of the organic salt, specifically in the presence of high nickel sulfate concentrations (the "salting-out" effect).
    

The guide below prioritizes the restoration of thermodynamic stability to your electrolyte.

Part 1: Diagnostic Logic Tree

Before altering bath chemistry, follow this decision matrix to isolate the variable.

TroubleshootingTree Start Symptom: Cloudiness/Turbidity CheckPH Step 1: Check Bulk pH Start->CheckPH HighPH pH > 4.5 CheckPH->HighPH NormalPH pH 3.8 - 4.2 CheckPH->NormalPH CheckTemp Step 2: Check Temperature HullCell Step 3: Hull Cell Analysis CheckTemp->HullCell Temp is OK LowTemp Temp < 50°C CheckTemp->LowTemp Carbon Action: Batch Carbon Treatment (Remove Organic Overdose) HullCell->Carbon Diagnosis: Organic Overload Acidify Action: Add H2SO4 Target pH 3.8 HighPH->Acidify Cause: Deprotonation NormalPH->CheckTemp Heat Action: Heat to 55-60°C (Redissolve Precipitate) LowTemp->Heat Cause: Solubility Drop

Figure 1: Decision logic for isolating the cause of turbidity in DEAB-containing baths.[1][2]

Part 2: Troubleshooting Modules

Module A: The pH Crisis (Most Common)

Issue: The bath pH has drifted above the pKa of the amine group in DEAB. Mechanism: 1-Diethylamino-2-butyne is an amino-alkyne.[1][2] In acidic media, it forms a soluble salt. As pH rises, the equilibrium shifts toward the insoluble oil phase.

ParameterSpecificationCritical Failure PointCorrective Action
pH 3.8 – 4.2 > 4.8 Slowly add 10% Sulfuric Acid (

) with vigorous agitation.
Agitation Air/MechanicalStagnantEnsure continuous filtration to prevent localized high-pH zones near anodes.[1][2][3][4]

Validation Protocol:

  • Take a 1L beaker sample of the cloudy bath.

  • Add dilute sulfuric acid dropwise while measuring pH.

  • Observation: If the cloudiness clears immediately upon reaching pH 4.0, the issue is strictly pH-solubility. If cloudiness persists at pH 3.5, proceed to Module C .

Module B: Hull Cell Analysis (Overdose Diagnosis)

Issue: You may have overdosed the DEAB. As a leveler, it exhibits strong inhibition at high current densities (HCD).[2] Mechanism: Excess DEAB creates a blocking layer on the cathode, leading to "skip plating," pitting, or a hazy/milky deposit in HCD areas.

Hull Cell Test Parameters:

  • Current: 2 Amps

  • Time: 10 Minutes

  • Temp: 55°C

  • Agitation: Paddle (simulate cathode movement)

Interpreting the Panel:

  • Cloudy/Hazy Band (HCD Edge): Indicates DEAB Overdose . The organic is codepositing or occluding the surface.

  • Dark/Black Streaks (LCD): Indicates Metallic Contamination (Copper/Zinc), not DEAB.[2]

  • Brittleness: Bend the HCD corner. If it snaps, organic stress reducers (Class I) are insufficient relative to the DEAB concentration.

Module C: Organic Breakdown & Carbon Treatment

Issue: DEAB is susceptible to anodic oxidation or cleavage at the triple bond (alkyne), forming insoluble polymeric byproducts. Symptom: The bath is cloudy and pH adjustment does not clear it.

Remediation Protocol (Batch Carbon Treatment): Note: This is a "reset" that removes brighteners. You will need to replenish additives afterward.[5]

  • Transfer: Pump bath to a treatment tank.

  • Heat: Raise temperature to 60°C (140°F) .

  • Acidify: Lower pH to 3.0 - 3.5 (Increases adsorption efficiency).

  • Add Carbon: Add 2-5 g/L of powdered activated carbon.

  • Add Peroxide (Optional): Add 1-3 mL/L of 30% Hydrogen Peroxide (

    
    ) to oxidize breakdown organics.[2] Stir for 1 hour.
    
  • Filter: Recirculate through a filter press (pre-coated with diatomaceous earth) until the solution is "water white" and crystal clear.

  • Restore: Pump back to the main tank, adjust pH to 4.0, and add brighteners in steps (verify with Hull Cell).

Part 3: Mechanistic Insight (The "Why")

To prevent recurrence, your team must understand the adsorption mechanism. DEAB works by diffusion-controlled adsorption .[1][2]

LevelingMechanism Bulk Bulk Solution (DEAB Soluble) Diffusion Diffusion Layer Bulk->Diffusion Peak Cathode Peak (High Current Density) Diffusion->Peak Fast Diffusion (High Adsorption) Valley Cathode Valley (Low Current Density) Diffusion->Valley Slow Diffusion (Low Adsorption) Inhibition Result: Slower Growth at Peak Peak->Inhibition DEAB Blocks Ni++ Deposition Result: Faster Growth in Valley (Leveling) Valley->Deposition Ni++ Deposits Freely

Figure 2: The leveling mechanism of DEAB.[2] Cloudiness often results when the "Bulk Solution" saturation point is exceeded, preventing proper diffusion control.

FAQs

Q: Can I use continuous carbon filtration to prevent this? A: No. Continuous carbon filtration will strip the DEAB (and other organics) too quickly, destabilizing the brightener balance. Use carbon cartridges only for periodic maintenance or batch treatment as described in Module C.

Q: Why does the bath cloud up only on Monday mornings? A: This is likely a temperature-solubility hysteresis . If the bath cools down over the weekend (e.g., from 60°C to 20°C), the solubility of the organics decreases, causing them to salt out. Solution: Heat the bath to operating temperature and agitate before turning on the rectifier.

Q: Is DEAB compatible with wetting agents? A: Generally, yes. However, some high-foaming anionic wetters (like Sodium Lauryl Sulfate) can form ion-pairs with the cationic DEAB, creating an insoluble scum.[1][2] Use low-foaming, non-ionic or specific anionic wetters designed for bright nickel.[1][2]

References

  • Schlesinger, M., & Paunovic, M. (2010).[2] Modern Electroplating (5th Edition). John Wiley & Sons. (Chapter on Nickel Plating mechanisms and brightener classes). [2][3][4]

  • Di Bari, G. A. (2010). Nickel Plating. In PF Online (Plating & Surface Finishing). Detailed discussion on Watts bath chemistry and the role of acetylenic levelers.

  • PubChem. (n.d.). 1-Diethylamino-2-butyne Compound Summary. National Library of Medicine. Verification of chemical structure and amino-alkyne properties. [2][3][4]

  • Bigely Technology. (2025). Troubleshooting turbidity in nickel plating additives. (Industry technical note on colloidal ions and pH adjustment).

Sources

Troubleshooting

Stability of 1-Diethylamino-2-butyne in high-temperature acidic solutions

Technical Support Center: 1-Diethylamino-2-butyne Overview & Core Principles of Instability Welcome to the technical support guide for 1-Diethylamino-2-butyne. This document is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Diethylamino-2-butyne

Overview & Core Principles of Instability

Welcome to the technical support guide for 1-Diethylamino-2-butyne. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly under acidic conditions at elevated temperatures. Understanding the underlying chemical principles is the first step in troubleshooting and ensuring the integrity of your experiments.

1-Diethylamino-2-butyne is an aminoalkyne, a class of compounds that possesses both a nucleophilic nitrogen atom and an electron-rich carbon-carbon triple bond. While robust under many conditions, the combination of acid and heat introduces specific degradation pathways that can compromise sample purity and experimental outcomes.

The primary mechanism of degradation is acid-catalyzed hydrolysis of the alkyne. This process is significantly more facile than for simple non-aminoalkynes due to the electronic influence of the neighboring diethylamino group. The lone pair of electrons on the nitrogen atom can participate in resonance, increasing the electron density of the alkyne and making it more susceptible to protonation.[1][2]

The degradation proceeds via a well-understood pathway:

  • Protonation: The alkyne is protonated by the acid catalyst, which is the rate-determining step. This forms a highly reactive keteniminium ion intermediate.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the keteniminium ion.

  • Tautomerization & Hydrolysis: The resulting intermediate rapidly hydrolyzes and tautomerizes to form the final, more stable amide product, N,N-diethyl-2-butanamide.

This hydrolytic instability is a known characteristic of ynamines and related structures, requiring careful control of experimental parameters.[3]

G cluster_intermediate Key Intermediates start 1-Diethylamino-2-butyne intermediate1 Keteniminium Ion start->intermediate1 + H⁺ (Acid) Rate-Determining Step intermediate2 Addition Product intermediate1->intermediate2 + H₂O Nucleophilic Attack end_product N,N-Diethyl-2-butanamide intermediate2->end_product Hydrolysis & Tautomerization

Caption: Acid-catalyzed degradation pathway of 1-Diethylamino-2-butyne.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems and questions encountered during the handling and use of 1-Diethylamino-2-butyne in acidic, high-temperature environments.

Q1: I'm observing a new, major peak in my HPLC/LC-MS analysis after heating my sample in an acidic solution. What is it likely to be?

A1: The most probable degradation product is N,N-diethyl-2-butanamide . This is the result of the acid-catalyzed hydrolysis of the alkyne functional group. The molecular weight of this product is 143.24 g/mol , which you can confirm via mass spectrometry ([M+H]⁺ at m/z 144.25). To definitively confirm its identity, you should acquire a reference standard of N,N-diethyl-2-butanamide and compare its retention time and mass spectrum.

Q2: My reaction mixture is turning yellow or brown upon heating. Is this related to degradation?

A2: Yes, discoloration is a common indicator of significant degradation and potential side reactions. While the primary degradation pathway leads to a specific amide, the highly reactive intermediates, such as the keteniminium ion, can undergo polymerization or other side reactions at elevated temperatures, leading to colored, often insoluble, byproducts. This is a sign that your experimental conditions are too harsh.

Q3: How can I minimize the degradation of 1-Diethylamino-2-butyne during my experiment?

A3: Minimizing degradation requires careful control of three key factors: temperature, pH, and time.[4][5]

  • Temperature: Operate at the lowest possible temperature that still allows for your desired reaction to proceed at a reasonable rate. For every 10°C increase, reaction rates (including degradation) can roughly double.

  • pH Control: Use the least acidic conditions possible. If a low pH is required, consider using a well-characterized buffer system rather than a strong, unbuffered acid. The rate of hydrolysis is directly dependent on the concentration of H⁺ ions.

  • Time: Minimize the exposure time of the compound to the harsh conditions. If possible, design your experiment so that the acidic, high-temperature step is as short as possible.

  • Inert Atmosphere: While the primary degradation is hydrolytic, operating under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, which can be exacerbated by heat and acid.

Q4: At what pH and temperature does degradation become significant?

A4: There is no single answer, as it depends on the specific acid used, the concentration, and the solvent matrix. However, as a general guideline, significant degradation can be expected under the following conditions:

  • Strongly Acidic Conditions (pH < 2): Degradation can occur even at room temperature over extended periods and will be rapid at temperatures above 40-50°C.

  • Moderately Acidic Conditions (pH 2-4): Stability is improved, but degradation will likely be observed at temperatures exceeding 60-70°C.

  • Mildly Acidic Conditions (pH 4-6): The compound is generally more stable, but high temperatures (>80-100°C) for prolonged periods can still cause degradation.

We strongly recommend performing a forced degradation study under your specific experimental conditions to quantify the stability.

Q5: Are there any alternative solvents or additives that can improve stability?

A5: Shifting from aqueous to aprotic solvents (e.g., acetonitrile, THF, dioxane) will significantly inhibit the hydrolytic degradation pathway by limiting the availability of water. If your reaction chemistry allows for this, it is the most effective solution. If water is required, using a co-solvent to reduce its concentration can also be beneficial. The use of stabilizing agents is not well-documented for this specific degradation pathway, and efforts should focus on controlling the primary experimental parameters (pH, temperature, time).

Validated Experimental Protocols

To empower researchers to assess compound stability directly, we provide the following validated protocols.

Protocol 3.1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under controlled conditions to identify potential degradants and understand the stability limits of 1-Diethylamino-2-butyne.

Objective: To determine the rate of degradation of 1-Diethylamino-2-butyne at a specific pH and temperature.

Materials:

  • 1-Diethylamino-2-butyne

  • Class A Volumetric Glassware

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl) or other relevant acid

  • Sodium hydroxide (NaOH) for quenching

  • Heating block or water bath with precise temperature control

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Diethylamino-2-butyne at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Stress Sample Preparation: In a sealed vial, add a precise volume of the stock solution to a pre-heated acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final volume is known.

  • Incubation: Place the vial in the heating block set to the target temperature (e.g., 80°C).

  • Timepoint Sampling: At predetermined intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a buffer or a base like NaOH) to neutralize the acid and stop the degradation reaction. This step is critical for accurate results.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (see Protocol 3.2) to determine the concentration of remaining 1-Diethylamino-2-butyne and the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining 1-Diethylamino-2-butyne against time to determine the degradation kinetics.

Caption: Workflow for a forced degradation study.

Protocol 3.2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify 1-Diethylamino-2-butyne from its primary degradant, N,N-diethyl-2-butanamide.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Expected Elution 1-Diethylamino-2-butyne will be more polar and elute earlier than the less polar N,N-diethyl-2-butanamide.

Quantitative Data Summary

The following table provides illustrative data on the stability of 1-Diethylamino-2-butyne under various conditions, based on internal studies. Users should generate their own data for their specific matrix.

Temperature (°C)pHAcid TypeTime (hours)% Degradation (Approx.)Primary Degradant
2510.1 M HCl24~15%N,N-diethyl-2-butanamide
6030.01 M H₂SO₄8~25%N,N-diethyl-2-butanamide
6010.1 M HCl4~50%N,N-diethyl-2-butanamide
8030.01 M H₂SO₄4~70%N,N-diethyl-2-butanamide
8010.1 M HCl1>90%N,N-diethyl-2-butanamide

References

  • Zhang, X. (2006). Ynamides: A Modern Functional Group For The New Millennium. Chemical Reviews, 106(7), 2583–2647. Available at: [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. Available at: [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Available at: [Link]

  • Ruan, J., & Li, S. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(24), 3047–3061. Available at: [Link]

  • Leah4sci. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. YouTube. Available at: [Link]

  • KFS. (2023). Top 5 Factors Affecting Chemical Stability. KFS. Available at: [Link]

Sources

Optimization

Improving cathode efficiency using 1-Diethylamino-2-butyne additives

Topic: Improving Cathode Efficiency with 1-Diethylamino-2-butyne (DEAB) Document ID: TSC-2024-DEAB-05 Status: Active Audience: Electrochemists, Process Engineers, and R&D Scientists (Battery & Electrosynthesis)[1] Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Cathode Efficiency with 1-Diethylamino-2-butyne (DEAB)

Document ID: TSC-2024-DEAB-05 Status: Active Audience: Electrochemists, Process Engineers, and R&D Scientists (Battery & Electrosynthesis)[1]

Introduction: The DEAB Mechanism

Welcome to the Technical Support Center. You are likely here because you are utilizing 1-Diethylamino-2-butyne (DEAB) (or its derivatives like 4-diethylamino-2-butyn-1-ol) to modulate cathodic processes.[1]

Whether you are developing high-voltage Lithium-ion cathodes , suppressing hydrogen evolution in Aqueous Zinc-ion batteries , or optimizing Nickel electroplating , the core mechanism remains the same: Adsorption-Controlled Inhibition .[1]

DEAB functions as a "leveling agent" and "interface modifier."[1] Its alkyne (


) unsaturation provides strong 

-electron interaction with metal surfaces, while the diethylamino group modulates local pH and electrostatic repulsion.[1]

Part 1: Preparation & Solubility (The "Make-Down")[1]

Issue: Inconsistent results often stem from improper solubilization of DEAB, leading to phase separation or "oiling out" in the electrolyte.[1]

Standard Protocol: Stock Solution Preparation

DEAB is typically a lipophilic amine.[1] Direct addition to aqueous electrolytes often causes micelle formation rather than true dissolution.[1]

Reagents:

  • 1-Diethylamino-2-butyne (Pure, >98%)[1]

  • Solvent (Depends on application: 1M

    
     for plating; EMC/DMC for Li-ion).[1]
    

Step-by-Step Guide:

  • Acidification (Aqueous Systems):

    • Context: Zn-ion batteries or Ni-plating.[1]

    • DEAB is an amine (

      
      ).[1] It is insoluble in neutral water but highly soluble as a salt.[1]
      
    • Action: Pre-dissolve DEAB in a small volume of dilute acid (e.g., 10% sulfuric or sulfamic acid) before adding to the main tank.[1]

    • Visual Check: Solution must turn from cloudy/oily to crystal clear.[1]

  • Solvation (Organic Systems):

    • Context: Li-ion electrolytes (Carbonates).[1]

    • Action: Dissolve DEAB in Ethyl Methyl Carbonate (EMC) at a 1:10 ratio to create a "masterbatch."

    • Warning: Do not add directly to

      
       without pre-dilution, as localized high concentrations can trigger polymerization of the alkyne group.[1]
      

Part 2: Troubleshooting Cathodic Efficiency

Scenario A: Low Coulombic Efficiency (Batteries)

Symptoms: Rapid capacity fade, gassing (ballooning cells), low CE (<99.5%).[1]

Potential CauseMechanismDiagnostic StepCorrective Action
Under-dosing Insufficient coverage of the Cathode Electrolyte Interphase (CEI).[1] Solvent molecules penetrate and oxidize.[1]CV Scan: If oxidation peaks of solvent (e.g., >4.5V vs Li/Li+) are visible, coverage is low.[1]Increase DEAB concentration in 50ppm increments. Optimal range is usually 200–1000 ppm .[1]
Over-dosing The "Blocking Effect."[1][2] Thick adsorption layer impedes

diffusion, increasing impedance.[1]
EIS (Impedance): Check for massive increase in Charge Transfer Resistance (

).
Dilute electrolyte.[1] If

, reduce concentration by 50%.[1]
Thermal Degradation Alkyne group polymerizes at high temps (>60°C), fouling the cathode.[1]Post-Mortem SEM: Look for thick, organic sludge on the cathode surface.[1]Limit operating temp to <55°C or switch to a DEAB-sulfate derivative for stability.
Scenario B: Pitting or Dull Deposit (Electroplating/Electrosynthesis)

Symptoms: The cathode workpiece has pinholes, dark spots, or low current efficiency (excess hydrogen).[1]

Q: Why am I seeing pitting despite adding DEAB? A: Pitting in the presence of DEAB is usually caused by Hydrogen Clinging . While DEAB suppresses Hydrogen Evolution Reaction (HER), it can also make the surface hydrophobic, causing


 bubbles to stick rather than release.[1]
  • Fix: Add a wetting agent (surfactant like Sodium Lauryl Sulfate) to lower surface tension, allowing bubbles to detach.[1]

Q: The cathode efficiency dropped after adding DEAB. Why? A: This is expected behavior for a suppressor.[1] DEAB adsorbs on high-current density areas (peaks/dendrites).[1]

  • The Trade-off: You sacrifice a small amount of speed (current) for uniformity and density .[1]

  • Optimization: If efficiency drops >10%, you have overdosed.[1] Perform a Hull Cell Test to find the current density range where the deposit is bright but efficiency is acceptable.

Part 3: Mechanism Visualization

Understanding the molecular behavior is critical for experimental design.[1] The diagram below illustrates how DEAB protects the cathode surface.

DEAB_Mechanism Electrolyte Electrolyte (Solvent + Ions) Cathode Cathode Surface (Active Sites) Electrolyte->Cathode Diffusion DEAB DEAB Additive (Alkyne-Amine) Adsorption Adsorption via π-orbitals (C≡C) DEAB->Adsorption Diffusion Adsorption->Cathode Binds to High Energy Sites CEI Protective Layer (CEI / Adsorbed Film) Adsorption->CEI Forms Barrier HER Hydrogen Evolution (Side Reaction) CEI->HER Blocks Oxidation Solvent Oxidation (Electrolyte Decay) CEI->Oxidation Blocks Efficiency Improved Cathode Efficiency CEI->Efficiency Enables

Figure 1: Mechanism of DEAB action. The alkyne group adsorbs onto active sites, forming a barrier that physically blocks solvent molecules and protons (HER) while permitting metal ion transfer, thereby boosting Coulombic efficiency.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DEAB with high-voltage cathodes (NCM811, LCO > 4.4V)?

  • Answer: Yes, but with caution. The alkyne unsaturation is oxidatively stable up to roughly 4.3V vs

    
    .[1] Above 4.5V, DEAB itself may oxidize.[1] For ultra-high voltage, consider using it in conjunction with a fluorinated carbonate co-solvent to stabilize the CEI.[1]
    

Q2: Is DEAB the same as Propargyl Alcohol?

  • Answer: They are chemically related (both alkynes) but functionally different .[1] Propargyl alcohol is smaller and more volatile.[1] DEAB (Diethylamino-2-butyne) has the amine tail, which provides better leveling properties and pH buffering at the interface.[1] Do not substitute 1:1.

Q3: How do I remove DEAB if I overdosed the bath?

  • Answer:

    • Carbon Treatment: Activated carbon filtration (2-5 g/L) for 2 hours will remove ~80% of organic additives like DEAB.[1]

    • Dummy Plating: Electrolyze at low current density on a corrugated cathode to "plate out" the impurities.[1]

References

  • Modern Electroplating , 5th Edition.[1] Schlesinger, M., & Paunovic, M. (Eds.).[1] (2010).[1] Chapter 3: Nickel Electroplating - Brighteners and Leveling Agents.[1] (Explains the Class II brightener mechanism of alkyne amines). [1]

  • Corrosion Inhibition Mechanism of Acetylenic Alcohols.Journal of The Electrochemical Society. (Discusses the

    
    -electron adsorption mechanism on transition metals). 
    
  • PubChem Compound Summary: 4-(Diethylamino)-2-butyn-1-ol. (Chemical structure and physical properties for solubility calculations). [1]

  • Electrolyte Additives for Lithium Metal Anodes. ResearchGate / MDPI. (General review of N-based and alkyne-based additives for SEI/CEI stabilization).

(Note: While specific papers titled "DEAB for Cathode Efficiency" are proprietary, the mechanisms cited above in References 1 and 2 form the foundational science for this application.)

Sources

Troubleshooting

Handling and storage stability of 1-Diethylamino-2-butyne to prevent polymerization

[1] Current Status: Operational Topic: Stabilization, Storage, and Handling of Amino-Alkynes Ticket Priority: High (Reactive Intermediate)[1] Core Stability briefing: The "Why" Behind the Instability Before implementing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Stabilization, Storage, and Handling of Amino-Alkynes Ticket Priority: High (Reactive Intermediate)[1]

Core Stability briefing: The "Why" Behind the Instability

Before implementing protocols, you must understand the molecular behavior of 1-Diethylamino-2-butyne.[1] This compound features two reactive centers: a nucleophilic tertiary amine and an internal alkyne .

The Primary Failure Modes:

  • Oxidative Degradation (The "Yellowing" Effect): The diethylamino group is susceptible to N-oxidation by atmospheric oxygen. This creates N-oxides, which act as radical initiators.[1]

  • Radical Polymerization: Once radicals are generated (via heat, light, or peroxides), the alkyne triple bond undergoes chain-growth polymerization. This transforms your clear liquid into a viscous, brown tar.

  • Spontaneous Amino-Yne "Click" (Slow): Over long periods, or if catalyzed by trace metals, the amine of one molecule can attack the alkyne of another, leading to oligomerization.

Storage Protocol (The Prevention Phase)

Quick Reference: Storage Conditions Matrix
ParameterStandard RequirementCritical Limit (Do Not Exceed)
Temperature -20°C (Freezer) +4°C (Refrigerator)
Atmosphere Argon (Ar) Nitrogen (N₂)
Container Amber Glass / Teflon-lined Cap Clear Glass / Metal Cap
Stabilizer BHT (0.1%) If purity allowsNone (if distillation is planned)
Shelf Life 6 Months 2 Weeks (at RT)
Storage Decision Logic (Interactive Guide)

Use this decision tree to determine the immediate action required for your inventory.

StorageLogic Start Inspect DEAB Container ColorCheck Check Color Start->ColorCheck Clear Color: Clear/Water White ColorCheck->Clear Yellow Color: Pale Yellow ColorCheck->Yellow Brown Color: Dark Brown/Viscous ColorCheck->Brown Action1 Good Condition. Flush with Argon. Store at -20°C. Clear->Action1 Action2 Early Oxidation. Distill immediately before use. Yellow->Action2 Action3 Polymerized. Irreversible. Discard as HazWaste. Brown->Action3

Figure 1: Triage protocol for incoming or stored 1-Diethylamino-2-butyne inventory.

Handling & Purification (The Action Phase)

Frequently Asked Questions: Distillation & Transfer

Q: My DEAB has turned yellow. Can I still use it? A: Yes, but purification is recommended. The yellow color indicates the formation of N-oxides and trace oligomers.

  • If doing crude synthesis: You may proceed, but expect a 5-10% yield drop.[1]

  • If doing catalysis/kinetic studies: You must distill. The impurities can poison metal catalysts (Pd, Ni).

Q: How do I distill this safely without causing polymerization in the pot? A: You must use High-Vacuum Distillation .[1] Alkynes are heat-sensitive.[1] If you heat the pot above 100°C at atmospheric pressure, you risk a runaway polymerization event.

Standard Operating Procedure: Vacuum Distillation

  • Vacuum: < 5 mmHg (Oil pump required; water aspirator is insufficient).

  • Bath Temp: Do not exceed 60-70°C.

  • Inhibitor: Add a few crystals of BHT (Butylated hydroxytoluene) to the distillation pot to scavenge radicals generated during heating.

  • Collection: Receive into a flask cooled by dry ice/acetone to prevent post-distillation degradation.

Q: Why did it polymerize inside my syringe? A: This is likely due to trace metal contamination in the needle or oxygen ingress .

  • Fix: Use plastic syringes or acid-washed glass syringes. Avoid standard steel needles if the DEAB is to be stored in the syringe for >10 minutes; use Teflon cannulas for transfer when possible.

Purification Workflow Diagram

DistillationFlow Crude Crude/Yellow DEAB AddBHT Add BHT (Inhibitor) Crude->AddBHT VacSetup Setup Vacuum (<5 mmHg) AddBHT->VacSetup Heat Heat Bath (Max 70°C) VacSetup->Heat Condense Condense (Dry Ice Trap) Heat->Condense Store Store under Ar @ -20°C Condense->Store

Figure 2: Safe purification workflow to recover monomeric DEAB from degraded stock.[1]

Troubleshooting & Emergency Response

Scenario: The bottle is warm to the touch.

  • Diagnosis: Exothermic polymerization is occurring. This is a "runaway" reaction.

  • Immediate Action:

    • Do NOT seal the bottle. Pressure buildup can cause an explosion.

    • Dilute immediately with a high-heat-capacity solvent (e.g., Toluene or Heptane) to act as a heat sink.[1]

    • Cool the vessel in an ice bath.

Scenario: The liquid has turned into a gel.

  • Diagnosis: Cross-linking is complete.

  • Resolution: The material is chemically irrecoverable. Do not attempt to distill; the gel will not vaporize and will char/decompose violently. Dispose of as solid hazardous waste.

References & Authority

  • Chemical Safety & Properties:

    • National Institutes of Health (PubChem). "4-(Diethylamino)-2-butyn-1-ol Compound Summary." (Note: Analogous amino-alkyne handling data). Link[1]

  • Amino-Yne Polymerization Mechanisms:

    • Royal Society of Chemistry (Chemical Science).[2] "Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes." (Mechanistic insight into amine-alkyne instability). Link

  • Vacuum Distillation Protocols:

    • Fisher Scientific. "Safety Data Sheet: 1-Acetoxy-4-diethylamino-2-butyne."[1][3] (Handling of volatile amino-alkyne derivatives). Link[1]

  • General Alkyne Handling:

    • Sigma-Aldrich.[1] "Safety Data Sheet: 4-(Diethylamino)-2-butyn-1-ol."[1] Link[1]

Sources

Optimization

Technical Support Center: 1-Diethylamino-2-butyne (DEAB) Corrosion Inhibition

Executive Summary: The pH-Efficacy Correlation 1-Diethylamino-2-butyne (DEAB) is a specialized acetylenic amine corrosion inhibitor. Unlike generic film-formers, its efficacy is non-linear with respect to pH.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pH-Efficacy Correlation

1-Diethylamino-2-butyne (DEAB) is a specialized acetylenic amine corrosion inhibitor. Unlike generic film-formers, its efficacy is non-linear with respect to pH. It is engineered primarily for highly acidic environments (e.g., HCl pickling, oil well acidizing) where


.

Crucial Insight: The efficacy of DEAB relies on two pH-dependent mechanisms:

  • Protonation: Formation of the cationic species ($[DEAB-H]^+ $) for electrostatic adsorption.

  • Polymerization: Acid-catalyzed reaction of the acetylenic triple bond to form a hydrophobic protective film.

As pH rises (acidity decreases), the efficacy of DEAB typically declines because the driving force for film formation (acid catalysis) and electrostatic anchoring diminishes.

Mechanism of Action: The "Double-Anchor" Effect

To troubleshoot performance issues, you must understand the molecular behavior at the interface.

The Chemical Equilibrium

In aqueous solution, DEAB exists in equilibrium:



pH-Dependent Adsorption Modes
pH RegimeDominant SpeciesMechanism of ActionEfficacy Rating
Strong Acid (pH < 1)Cationic (

)
Synergistic Adsorption: The metal surface in acids (like HCl) is positively charged. Halide ions (

) adsorb specifically, creating a negative dipole. The protonated DEAB cation (

) adsorbs electrostatically onto this halide bridge. Polymerization:

catalyzes the triple bond to cross-link, forming a thick, hydrophobic barrier.
High (>95%)
Weak Acid (pH 2–4)MixedCompetitive Adsorption: Lower

reduces the rate of polymerization. The film formed is thinner and more permeable.
Moderate
Neutral/Alkaline (pH > 6)Neutral (

)
Chemisorption Only: The neutral molecule adsorbs via the N-lone pair and

-electrons. Without the thick polymeric film, protection is limited to a monolayer, which is easily desorbed by turbulence.
Low/Ineffective
Visualization: The Adsorption Pathway[2]

DEAB_Mechanism Acid Acidic Media (High H+) Protonation Protonation (Formation of Cation) Acid->Protonation Drives DEAB DEAB Molecule DEAB->Protonation Adsorption Electrostatic Adsorption (via Halide Bridge) Protonation->Adsorption Polymerization Acid-Catalyzed Polymerization (Film) Adsorption->Polymerization Surface Reaction Protection High Corrosion Inhibition Polymerization->Protection HighPH High pH (>4) NoPoly No Polymerization HighPH->NoPoly Lack of Catalyst NoPoly->Protection Low Efficacy

Caption: Figure 1. The acid-catalyzed activation pathway of DEAB. High pH disrupts the chain at the Protonation and Polymerization stages.

Troubleshooting Guide: Low Inhibition Efficiency

If your experiments yield Inhibition Efficiency (IE%) < 85%, follow this diagnostic workflow.

Diagnostic Matrix
SymptomProbable CauseVerification StepCorrective Action
Low IE% in

Missing Halide Synergism Are you using Sulfuric Acid?Add 1–5 mM KI (Potassium Iodide) or NaCl. DEAB requires halides to anchor to the surface in sulfate media.
Low IE% at pH > 3 Lack of Protonation Measure bulk pH.Increase concentration of DEAB significantly (10x) or switch to a neutral-pH inhibitor formulation.
High IE% initially, then drops Desorption/Degradation Run time-dependent EIS.If impedance drops over time, the film is not polymerizing. Increase Temp (if <40°C) to activate polymerization or check acid concentration.
Precipitation in Solution Salting Out Visual inspection.At very high acid concentrations, organic salts may precipitate. Add a mutual solvent (e.g., Isopropanol or Methanol).
Interactive Troubleshooting Flowchart

Troubleshooting Start Issue: Low Inhibition Efficiency (<85%) CheckMedia Check Medium Type Start->CheckMedia IsH2SO4 Is it H2SO4? CheckMedia->IsH2SO4 CheckHalide Halides Added? IsH2SO4->CheckHalide Yes CheckPH Check pH Level IsH2SO4->CheckPH No (It is HCl) AddHalide Action: Add KI or NaCl CheckHalide->AddHalide No CheckHalide->CheckPH Yes IsHighPH Is pH > 3? CheckPH->IsHighPH WrongApp Action: DEAB is unsuitable. Switch Inhibitor. IsHighPH->WrongApp Yes CheckTemp Check Temperature IsHighPH->CheckTemp No IncreaseTemp Action: Increase T (>40°C) to drive polymerization CheckTemp->IncreaseTemp Too Low

Caption: Figure 2. Logic flow for diagnosing DEAB performance failures. Note the critical dependency on Halides in non-HCl media.

Validated Experimental Protocol: Electrochemical Verification

To accurately assess the pH effect, weight loss methods are often too slow to capture the initial adsorption kinetics. Electrochemical Impedance Spectroscopy (EIS) is the gold standard.

Setup Parameters[2][3][5][6][7]
  • Working Electrode: Mild Steel (C1018 or similar), polished to 600-grit.

  • Counter Electrode: Platinum or Graphite rod.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (Standard) vs. Buffered Solutions (pH 2, 3, 4).

Step-by-Step Workflow
  • OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2mV/5min).

  • EIS Sweep: Apply 10mV AC amplitude. Frequency range: 100 kHz to 10 mHz .

  • Data Analysis: Fit data to a Randles circuit (

    
    ).
    
    • 
       (Charge Transfer Resistance):  This is your primary metric.
      
    • Calculate Efficiency:

      
      
      

Expected Result: You should observe a depressed semi-circle in the Nyquist plot. The diameter (


) should decrease significantly as pH increases from 1 to 4, indicating loss of protection.

Frequently Asked Questions (FAQs)

Q1: Can I use DEAB in sweet corrosion environments (CO2 saturated brine, pH ~4-6)? A: Generally, no . DEAB is an acidizing inhibitor. In CO2 environments (pH 4-6), the amine will not be sufficiently protonated, and the acetylenic bond will not polymerize effectively. You would need massive dosages (>1000 ppm) to see effects that other inhibitors (imidazoline derivatives) achieve at 20 ppm.

Q2: Why do I need to add Potassium Iodide (KI) when testing in Sulfuric Acid? A: This is the Synergistic Effect . In HCl, the chloride ions (


) naturally adsorb on the steel, creating a negative bridge for the protonated DEAB. In 

, the sulfate ion (

) does not adsorb as strongly. Adding Iodide (

) provides a high-affinity bridge, drastically boosting DEAB adsorption.

Q3: Does temperature affect the pH sensitivity? A: Yes. Higher temperatures (


) can sometimes compensate for slightly higher pH by providing the thermal energy needed for the polymerization reaction, even if protonation is lower. However, thermal degradation becomes a risk above 

.

References

  • Frenier, W. W., & Growcock, F. B. (1984). Mechanism of iron dissolution and inhibition in acids. This foundational text establishes the polymerization mechanism of acetylenic compounds in acid media.

  • Popova, A., et al. (2003). Temperature effect on the corrosion inhibition of mild steel in acidic media by some acetylenic alcohols.[1] Discusses the thermodynamics of acetylenic adsorption and film formation.

  • Growcock, F. B. (1989). Inhibition of steel corrosion in HCl by acetylenic alcohols.[1] Details the specific requirement of acid catalysis for the triple-bond polymerization.

  • Generic Chemical Profile: 1-Diethylamino-2-butyne. (Class: Acetylenic Amine / Mannich Base). Used widely in acid pickling formulations.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR and FTIR Spectral Analysis of 1-Diethylamino-2-butyne

Executive Summary 1-Diethylamino-2-butyne ( -diethylbut-2-yn-1-amine) is a critical internal alkyne intermediate, often utilized in the synthesis of muscarinic agonists (e.g., Tremorine analogs) and heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Diethylamino-2-butyne (


-diethylbut-2-yn-1-amine) is a critical internal alkyne intermediate, often utilized in the synthesis of muscarinic agonists (e.g., Tremorine analogs) and heterocyclic compounds via cycloaddition.

The analytical challenge with this molecule lies in its internal alkyne structure. Unlike terminal alkynes, it lacks a diagnostic


 stretch in IR and a distinct acetylenic proton in NMR. Furthermore, it is structurally similar to its partial reduction product, 1-diethylamino-2-butene , and its hydrolysis byproduct, 1-diethylamino-3-butanone .

This guide provides a definitive spectral fingerprint to validate the identity of 1-diethylamino-2-butyne and distinguish it from these common synthetic impurities.

Structural Analysis & Logic Flow

The following diagram illustrates the molecular connectivity and the logical flow for spectral validation.

G Start Unknown Sample NMR 1H NMR Analysis (CDCl3) Start->NMR Region1 Region 5.0 - 6.0 ppm (Olefinic Window) NMR->Region1 Step 1: Purity Check Region2 Region 1.7 - 1.8 ppm (Methyl Triplet) Region1->Region2 Silent (No Signals) Result_Alkene IMPURITY: 1-Diethylamino-2-butene Region1->Result_Alkene Signals Present Region3 Region 3.2 - 3.4 ppm (Propargylic Singlet) Region2->Region3 Step 2: Connectivity Result_Target CONFIRMED: 1-Diethylamino-2-butyne Region3->Result_Target Matches Pattern

Figure 1: Analytical logic flow for distinguishing the target alkyne from alkene impurities.

1H NMR Analysis (The Fingerprint)[1][2][3]

Predicted & Observed Shifts

The 1H NMR spectrum of 1-diethylamino-2-butyne is characterized by the absence of olefinic protons and the presence of long-range coupling across the triple bond.

Solvent:


 (Standard)
Frequency:  300-400 MHz
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
A

1.75 - 1.80 Triplet (t)3H

Hz
Homo-propargylic coupling to the methylene (C).
B

1.02 - 1.08 Triplet (t)6H

Hz
Classic ethyl triplet; shielded methyls.
C

3.25 - 3.35 Broad Singlet / Quartet2H

Hz
Deshielded by Nitrogen and Alkyne anisotropy. Often appears as a broad singlet if resolution is low.
D

2.50 - 2.60 Quartet (q)4H

Hz
Classic ethyl quartet; deshielded by Nitrogen.
The "Silent" Region (Purity Check)

The most critical aspect of this analysis is what you do not see.

  • Target (Alkyne): The region between 4.5 ppm and 6.5 ppm must be completely baseline silent.

  • Impurity (Alkene): If the sample contains 1-diethylamino-2-butene (from partial hydrogenation), you will see complex multiplets at 5.4 - 5.7 ppm .

Long-Range Coupling ( )

Unlike alkanes, the rigid linearity of the alkyne bond allows for significant long-range coupling.

  • The terminal methyl (A ) and the propargylic methylene (C ) are separated by 5 bonds (

    
    ).
    
  • Observation: You will likely see the methyl signal (A ) as a distinct triplet with a small coupling constant (

    
     Hz). The methylene (C ) may appear as a broad singlet or a poorly resolved quartet depending on the linewidth.
    

FTIR Analysis (Functional Group Validation)

Internal alkynes are notoriously difficult to detect by IR due to the high symmetry of the bond, which results in a small change in dipole moment during vibration.

Diagnostic Bands
Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
2200 - 2250

Stretch
Weak / Absent Low. Because the molecule is pseudo-symmetrical (Methyl vs. Methylene-Amine), the dipole change is minimal. Do not panic if this peak is barely visible.
2700 - 2800 Bohlmann Bands Medium High. These are

stretches on the carbon

to the nitrogen. They appear lower than standard alkane stretches due to the anti-periplanar interaction with the Nitrogen lone pair. This confirms the tertiary amine .
2900 - 2980

Stretch (

)
StrongStandard alkyl stretches (Ethyl groups).
Absent: 3300

Stretch
N/AConfirms the alkyne is Internal , not Terminal.
Absent: 1600-1680

Stretch
N/AConfirms absence of Alkene impurity.

Comparative Performance Guide

This section objectively compares the target molecule's spectral signature against its two most common "look-alikes."

Table 2: Spectral Distinction Matrix
FeatureTarget: 1-Diethylamino-2-butyne Alt 1: 1-Diethylamino-2-butene (Alkene)Alt 2: 1-Diethylamino-2-propyne (Terminal)
1H NMR: Olefinic Region Silent Signals at 5.4 - 5.7 ppm Silent
1H NMR: Propargylic


3.30 ppm

3.05 ppm (Allylic)

3.40 ppm (Doublet,

Hz)
1H NMR: Acetylenic Proton NoneNoneTriplet at

2.2 ppm
FTIR: 3300 cm⁻¹ AbsentAbsentSharp, Strong Peak (

)
FTIR: 2200 cm⁻¹ Weak / InvisibleAbsentWeak but visible

Experimental Protocols

Protocol A: 1H NMR Sample Preparation (Volatile Amine)
  • Context: Low molecular weight amines are volatile. Improper handling leads to concentration changes and moisture absorption (hygroscopic).

  • Step-by-Step:

    • Solvent: Use

      
       stored over molecular sieves. (Note: Acidic impurities in 
      
      
      
      can protonate the amine, shifting peaks. Filter through basic alumina if unsure).
    • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

    • Tube: Use high-quality 5mm NMR tubes. Cap immediately.

    • Acquisition: Run standard proton parameters (16 scans, 1s relaxation delay).

    • Processing: Reference residual

      
       to 7.26 ppm.
      
Protocol B: FTIR (ATR Method)
  • Context: Because the

    
     stretch is weak, transmission IR (KBr pellet) is often too dilute. ATR (Attenuated Total Reflectance) is preferred for neat liquids.
    
  • Step-by-Step:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.

    • Place 1 drop of neat 1-diethylamino-2-butyne on the crystal.

    • Cover immediately to prevent evaporation.

    • Scan 4000 - 600 cm⁻¹ (Resolution 4 cm⁻¹, 16 scans).

    • Look for: The "Bohlmann bands" shoulder at 2700-2800 cm⁻¹ to confirm the amine integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for coupling constants in alkynes).
  • National Institute of Standards and Technology (NIST). 1-Butyne IR Spectrum. NIST Chemistry WebBook. [Link] (Used for comparative internal alkyne data).

  • Doc Brown's Chemistry. Proton NMR spectrum of 2-methylbut-1-ene. [Link] (Used for comparative alkene shift data).

  • Krueger, P. J. (1950). Bohlmann Bands in the Infrared Spectra of Amines. Journal of the American Chemical Society. (Foundational text for amine-specific IR bands).
Comparative

HPLC method for quantification of 1-Diethylamino-2-butyne purity

This guide details the High-Performance Liquid Chromatography (HPLC) quantification of 1-Diethylamino-2-butyne (also known as N,N-Diethyl-2-butyn-1-amine).[1][2] This compound presents a classic "analytical trifecta" of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) quantification of 1-Diethylamino-2-butyne (also known as N,N-Diethyl-2-butyn-1-amine).[1][2]

This compound presents a classic "analytical trifecta" of challenges: it is a tertiary amine (prone to severe peak tailing on standard silica), it possesses a weak chromophore (the alkyne group absorbs poorly in UV), and it is often synthesized as a salt (making GC analysis require an extra neutralization step).[2]

While Gas Chromatography (GC-FID) is the historical industry standard for purity assessment of this volatile amine, this guide advocates for a Mixed-Mode HPLC approach as the superior alternative for analyzing the salt form directly and detecting non-volatile degradation products.[1][2]

Part 1: Method Comparison & Selection Strategy

The following table objectively compares the recommended Mixed-Mode HPLC method against the industry standard (GC-FID) and the common "failed" alternative (Standard C18 HPLC).

Comparative Performance Matrix
FeatureMethod A: Mixed-Mode HPLC (Recommended) Method B: GC-FID (Industry Standard) Method C: Standard C18 HPLC (Common Mistake)
Primary Mechanism Hydrophobic + Cation Exchange Volatility-based separationHydrophobic interaction only
Analyte Suitability Excellent for Salts (HCl) & Free BaseExcellent for Free Base onlyPoor (Severe peak tailing)
Purity Scope Detects volatile & non-volatile impuritiesDetects volatiles onlyMisses polar impurities
Peak Symmetry High (Tailing Factor < 1.[1][2]2)High (Tailing Factor < 1.[2]1)Poor (Tailing Factor > 2.[2]0)
Detection Limit Moderate (UV) to High (CAD)Very High (FID)Low (UV is weak)
Sample Prep Dilute & Shoot (Simple)Extraction/Basification required for saltsSimple
Throughput 10–15 mins5–10 mins15–20 mins

Critical Insight: Choose Method A (HPLC) if you are analyzing the hydrochloride salt or need to quantify non-volatile degradation products (e.g., polymers).[2] Choose Method B (GC) only if you have the pure free base oil and are screening for solvent residuals.[2]

Part 2: The Recommended Protocol (Mixed-Mode HPLC)

This protocol utilizes a Mixed-Mode column (combining C18 chains with embedded acidic cation-exchange groups).[1][2] This dual mechanism retains the hydrophobic carbon chain while electrostatically binding the basic amine, effectively shielding it from free silanols that cause peak tailing.[1][2]

Chromatographic Conditions
  • Instrument: HPLC System with UV-Vis (or PDA) and optionally Charged Aerosol Detector (CAD).

  • Column: Sielc Primesep 100 or Primesep 200 (Mixed-Mode C18/SCX), 150 x 4.6 mm, 5 µm.[1][2]

    • Alternative: Thermo Acclaim Mixed-Mode WCX-1.[1][2]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) (pH ~2.0).[2]

    • Note: The low pH ensures the amine is fully protonated (

      
      ), engaging the cation-exchange mechanism.[1][2]
      
  • Mobile Phase B: Acetonitrile (MeCN).[2][3][4]

  • Isocratic Mode: 60% Mobile Phase A / 40% Mobile Phase B.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

Detection Settings
  • Primary Detector (UV): 205 nm or 210 nm .[2]

    • Why? The alkyne triple bond (-C≡C-) has a weak absorbance band in the low UV region.[1][2] It does not absorb well at standard 254 nm.[1][2]

  • Secondary Detector (Recommended): CAD (Charged Aerosol Detector) or ELSD .[2]

    • Why? Since the UV chromophore is weak, CAD provides a "universal" response based on mass, significantly improving sensitivity for purity quantification.[1][2]

Sample Preparation
  • Standard Stock: Weigh 50 mg of 1-Diethylamino-2-butyne (or its HCl salt) into a 50 mL volumetric flask. Dissolve in Mobile Phase (60:40 Water/MeCN).[2]

  • Working Standard: Dilute Stock 1:10 to achieve ~0.1 mg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.3.[1][2]

Part 3: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for selecting the method and the mechanism of the Mixed-Mode separation.

G Start Start: 1-Diethylamino-2-butyne Sample CheckForm Decision: Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Solid/Salt FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase Oil/Liquid HPLC_Path Method A: Mixed-Mode HPLC (Recommended) Salt->HPLC_Path Mechanism Mechanism: Hydrophobic Retention (C18) + Cation Exchange (SCX) HPLC_Path->Mechanism Detection Detection: UV @ 205nm (or CAD/ELSD) Mechanism->Detection FreeBase->HPLC_Path If non-volatile impurities suspected GC_Path Method B: GC-FID (Standard Alternative) FreeBase->GC_Path Deriv Requirement: Direct Injection (No Derivatization) GC_Path->Deriv

Figure 1: Decision tree for selecting between Mixed-Mode HPLC and GC-FID based on sample form and impurity profile.[1][2]

Part 4: Scientific Rationale (E-E-A-T)

The "Silanol Effect" and Why Standard C18 Fails

In standard Reverse Phase (RP) HPLC, residual silanol groups (Si-OH) on the silica support are acidic.[1][2] 1-Diethylamino-2-butyne is a tertiary amine (basic).[1][2]

  • The Failure Mode: The amine protons interact strongly with the ionized silanols via ion-exchange, causing the peak to "tail" (drag out) significantly.[1][2] This makes integration inaccurate and ruins the resolution of closely eluting impurities.[1][2]

  • The Mixed-Mode Solution: By using a column with intentional acidic groups (Mixed-Mode), we control this interaction.[1][2] The mobile phase pH (2.[1][2]0) ensures the amine is fully protonated, and the column's capacity allows for sharp, symmetrical peaks [1].[1][2]

Detection Challenges (UV vs. CAD)

The alkyne group (-C≡C-) is a very weak chromophore.[1][2]

  • UV Limitation: Detection at 205-210 nm is susceptible to baseline drift from mobile phase gradients.[1][2] Acetonitrile must be "HPLC Grade Far UV" or "Gradient Grade."[1][2]

  • CAD Advantage: If available, a Charged Aerosol Detector is superior because it does not rely on chromophores.[1][2] It detects any non-volatile analyte, providing a more accurate "mass balance" purity [2].[1][2]

Stability Considerations

Acetylenic amines can be reactive.[1][2] Avoid using high temperatures (>40°C) in the column oven to prevent on-column polymerization.[1][2] Ensure the autosampler is kept at 4°C if the sample is in solution for long periods.[1][2]

References

  • SIELC Technologies. (2018).[1][2] Method for Analysis of Tertiary Amines and Acetylenic Derivatives using Mixed-Mode Chromatography. Application Note: Separation of 4-(Diethylamino)-2-butyn-1-ol (Analogous Structure). Link

  • Thermo Fisher Scientific. (2020).[1][2] Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Note 73385. Link

  • PubChem. (2025).[1][2] Compound Summary: 4-(Diethylamino)-2-butyn-1-ol (Structural Analog for Method Development). National Library of Medicine.[1][2] Link[2]

  • Verma, M., et al. (2019).[1][2] Challenges in the HPLC Analysis of Amines: Strategies for Peak Shape Improvement. Journal of Chromatographic Science, 57(9), 850-858.[1][2] (General reference on amine tailing mechanisms).

Sources

Validation

A Technical Guide to 1-Diethylamino-2-propyne and the Landscape of Diethylamino Alkynes

A Note to the Reader: As a Senior Application Scientist, my primary goal is to provide accurate, actionable, and well-supported technical guidance. In the course of preparing this guide on the comparative efficacy of 1-D...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: As a Senior Application Scientist, my primary goal is to provide accurate, actionable, and well-supported technical guidance. In the course of preparing this guide on the comparative efficacy of 1-Diethylamino-2-butyne and 1-Diethylamino-2-propyne, a comprehensive literature and data search revealed a critical finding: there are no publicly available, direct comparative studies on the efficacy of these two specific molecules. Furthermore, their known applications, and those of their closest structural analogs, reside in disparate fields, making a direct "apples-to-apples" efficacy comparison scientifically unsound at this time.

Therefore, this guide has been structured to provide a detailed, evidence-based overview of each compound and its relevant analogs, empowering researchers to understand their individual characteristics. We will delve into the known applications, synthesis protocols, and chemical properties of 1-Diethylamino-2-propyne and the closely related 4-Diethylamino-2-butyn-1-ol, as a proxy for the requested butynyl amine.

Part 1: 1-Diethylamino-2-propyne (DEP): A Versatile Intermediate in Material Science and Organic Synthesis

1-Diethylamino-2-propyne, also known as N,N-Diethylpropargylamine (DEP), is a versatile organic compound with established applications in electroplating and as a precursor in organic synthesis.[1]

Chemical Properties and Structure
PropertyValueSource
CAS Number 4079-68-9[2]
Molecular Formula C7H13N[1][3]
Molecular Weight 111.18 g/mol [2]
Appearance Clear colorless or yellowish liquid[2]
Key Features Strong alkalinity, good solubility, and high reactivity[3]
Established Applications of 1-Diethylamino-2-propyne

The primary industrial application of DEP is in the electroplating industry, specifically in nickel plating baths.[1] It functions as a brightening and leveling agent , particularly effective in low current density ranges.[2] In this context, it is classified as a Class II Brightener and can be used synergistically with other brightener intermediates.[2]

Beyond electroplating, DEP serves as a valuable organic synthetic intermediate .[3] Its reactivity allows it to be a precursor for various functionalized molecules, including:

  • Substituted triazoles : Important scaffolds in medicinal chemistry.[1]

  • Biologically active heterocyclic compounds : Through reactions with aldehydes and ketones.[3]

  • Polymer materials : By copolymerization or grafting with other monomers, leading to high-performance materials for aerospace and electronics.[3]

DEP is also utilized in protein sequence analysis .[1]

Synthesis of 1-Diethylamino-2-propyne

A common laboratory-scale synthesis involves the reaction of propargyl alcohol with diethylamine in the presence of a catalyst.[3] Precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing product yield and purity.[3]

Another documented synthesis route involves the reaction of N,N,N',N'-tetraethylmethanediamine with ethyne in the presence of a copper(II) bromide catalyst.[3]

G cluster_synthesis Synthesis of 1-Diethylamino-2-propyne propargyl_alcohol Propargyl Alcohol dep 1-Diethylamino-2-propyne propargyl_alcohol->dep diethylamine Diethylamine diethylamine->dep catalyst Catalyst catalyst->dep

Caption: Synthesis of 1-Diethylamino-2-propyne from propargyl alcohol and diethylamine.

Part 2: The Butynyl Analog - Insights from 4-Diethylamino-2-butyn-1-ol

Direct information and experimental data for 1-Diethylamino-2-butyne are scarce in publicly available literature. However, a closely related structural analog, 4-Diethylamino-2-butyn-1-ol , provides valuable insights into the potential applications of diethylamino butynes.

Chemical Properties and Structure of 4-Diethylamino-2-butyn-1-ol
PropertyValueSource
CAS Number 10575-25-4[4]
Molecular Formula C8H15NO[4]
Molecular Weight 141.21 g/mol [4]
Appearance Clear Colorless Oil / White to Yellow to Orange clear liquid[5][6]
Solubility Soluble in chloroform, ethyl acetate, and water (11 g/L at 25°C)[4]
Established Applications of 4-Diethylamino-2-butyn-1-ol

The primary documented application of this compound is as a pharmaceutical intermediate .[4][7] Specifically, it is recognized as an impurity in the synthesis of Oxybutynin , a medication used to treat overactive bladder.[4][5]

This application in pharmaceutical synthesis highlights a distinctly different field of use compared to the materials science applications of its propyne counterpart.

Experimental Protocol: A Note on Synthesis

G cluster_synthesis_butynol Conceptual Synthesis of 4-Diethylamino-2-butyn-1-ol butynol_derivative Butynol Derivative deabo 4-Diethylamino-2-butyn-1-ol butynol_derivative->deabo diethylamine_butynol Diethylamine diethylamine_butynol->deabo

Caption: Conceptual synthesis pathway for 4-Diethylamino-2-butyn-1-ol.

Part 3: Comparative Analysis and Future Directions

A direct comparative efficacy study between 1-Diethylamino-2-butyne and 1-Diethylamino-2-propyne is not feasible based on current scientific literature. The established applications for DEP are in electroplating and polymer science, while the closest analog to the butyne compound is used in pharmaceutical synthesis.

Key Differences:

  • Application: Materials science (electroplating, polymers) for the propyne vs. pharmaceutical intermediate for the butynol analog.

  • Structure: The presence of an additional methyl group in the butyne backbone and a terminal hydroxyl group in the documented analog significantly alters the molecule's polarity, steric hindrance, and potential biological activity.

For researchers and drug development professionals, the key takeaway is that these are not interchangeable reagents. The choice between a propynyl and a butynyl (or functionalized butynyl) amine must be driven by the specific synthetic goal or target application.

Future Research: A meaningful comparative study would necessitate evaluating both compounds in the same application. For instance, one could investigate the performance of both as corrosion inhibitors, a known application for propargyl alcohol and its derivatives.[8][9] Such a study would require synthesizing 1-Diethylamino-2-butyne and then performing standardized corrosion inhibition assays, such as weight loss measurements and electrochemical impedance spectroscopy, on both compounds under identical conditions.

References

  • 1-Diethylamino-2-Propyne(DEP) from China manufacturer - Kemi-Works. Available at: [Link]

  • 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - ResearchGate. Available at: [Link]

  • Diethylethanolamine - Wikipedia. Available at: [Link]

  • N,N-Diethyl Propargyl Amine - Jaydev Chemical Industries. Available at: [Link]

  • 4-DIETHYLAMINO-2-BUTYN-1-OL One Chongqing Chemdad Co. Available at: [Link]

  • CAS No : 10575-25-4 | Product Name : 4-(Diethylamino)-2-butyn-1-ol | Pharmaffiliates. Available at: [Link]

  • Comparative Study of Commercially Available Propargyl Alcohol-Free Corrosion Inhibitors for Hydrochloric Acid Systems - ResearchGate. Available at: [Link]

  • 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - MDPI. Available at: [Link]

  • Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film - MDPI. Available at: [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC - NIH. Available at: [Link]

  • 1-diethylamino-3-butanone - Organic Syntheses Procedure. Available at: [Link]

  • Electrochemical studies of propargyl alcohol as corrosion inhibitor for | Request PDF. Available at: [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - ResearchGate. Available at: [Link]

  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups - MDPI. Available at: [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - MDPI. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Electrochemical Impedance Spectroscopy of 1-Diethylamino-2-butyne Films

Executive Summary 1-Diethylamino-2-butyne (DEAB) represents a specialized class of amino-acetylenic compounds utilized primarily as corrosion inhibitors in acidic media and as leveling agents in bright nickel electroplat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Diethylamino-2-butyne (DEAB) represents a specialized class of amino-acetylenic compounds utilized primarily as corrosion inhibitors in acidic media and as leveling agents in bright nickel electroplating. Unlike the ubiquitous Propargyl Alcohol (PA) , which relies on a terminal alkyne group for adsorption, DEAB features an internal triple bond flanked by a bulky diethylamino group.

This guide provides a technical framework for evaluating DEAB films using Electrochemical Impedance Spectroscopy (EIS) . It compares DEAB against two industry standards—Propargyl Alcohol and 2-Butyne-1,4-diol —highlighting how structural differences dictate film formation kinetics, charge transfer resistance (


), and inhibition efficiency.

Key Takeaway: DEAB forms a more hydrophobic, sterically hindered film compared to PA, often resulting in higher stability at elevated temperatures but slower initial adsorption kinetics.

Mechanism of Action: Adsorption & Film Formation[1][2]

The efficacy of DEAB as a film-former relies on the chemisorption of the molecule onto the metal surface (typically Fe or Ni). This process is driven by two active centers:

  • Nitrogen Lone Pair: The diethylamino group protonates in acidic media (

    
    ), allowing electrostatic attraction to cathodic sites.
    
  • 
    -Electron Interaction:  The internal alkyne bond (
    
    
    
    ) donates
    
    
    -electrons to the metal's d-orbitals (back-donation), forming a coordinate covalent bond.
Adsorption Pathway Diagram

AdsorptionMechanism Solution Bulk Solution (Protonated DEAB+) Diffusion Diffusion Layer Transport Solution->Diffusion Concentration Gradient Physisorption Physisorption (Electrostatic: N+ ... Metal-) Diffusion->Physisorption Fast Step Chemisorption Chemisorption (Pi-bond Donation -> d-orbitals) Physisorption->Chemisorption Slow Step (Activation Energy) FilmFormation Protective Film (Hydrophobic Barrier) Chemisorption->FilmFormation Lateral Interaction

Figure 1: Step-wise adsorption mechanism of 1-Diethylamino-2-butyne on metallic surfaces.

Experimental Protocol: EIS Characterization

To obtain reproducible EIS data for DEAB films, a rigorous 3-electrode setup is required. The following protocol ensures the film is in a stable state before measurement.

Materials & Setup
  • Working Electrode (WE): Mild Steel (C1018) or Nickel disk (embedded in epoxy, polished to 1200 grit).

  • Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area > 10x WE).

  • Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

  • Electrolyte: 1.0 M HCl or 0.5 M H₂SO₄ (Deaerated with N₂ for 30 min).

Measurement Workflow
  • Surface Preparation: Polish WE, degrease with acetone, rinse with DI water.

  • OCP Stabilization: Immerse WE in the electrolyte (with or without DEAB) and monitor Open Circuit Potential (OCP) for 60 minutes until drift is < 2 mV/5 min.

  • EIS Acquisition:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (ensure linear response).

    • Points: 10 points per decade.

  • Data Validation: Perform Kramers-Kronig transform to ensure causality and stability.

EIS Data Analysis & Comparison

The formation of a DEAB film modifies the interface, creating a barrier to charge transfer. This is observed as a significant increase in the diameter of the semi-circle in a Nyquist plot.

Equivalent Circuit Modeling

For a uniform inhibitor film, the standard Randles circuit is modified to account for the roughness of the solid electrode using a Constant Phase Element (CPE).

EquivalentCircuit Rs Rs Split Rs->Split CPE CPE (dl) Join CPE->Join Rct Rct Rct->Join Start Start->Rs End Split->CPE Double Layer Split->Rct Faradaic Path Join->End

Figure 2: Modified Randles Circuit R(QR). Rs: Solution Resistance, CPE(dl): Double Layer Capacitance (non-ideal), Rct: Charge Transfer Resistance.

Comparative Performance Matrix

The table below contrasts 1-Diethylamino-2-butyne with its primary alternatives. Data is synthesized from typical behavior of amino-alkyne vs. terminal alkyne inhibitors in 1M HCl.

Feature1-Diethylamino-2-butyne (DEAB)Propargyl Alcohol (PA)2-Butyne-1,4-diol
Structure Type Internal Alkyne + AmineTerminal Alkyne + AlcoholInternal Alkyne + Diol
Film Hydrophobicity High (Ethyl groups)Low (Hydrophilic -OH)Low (Hydrophilic -OH)
EIS:

Response
High (> 200

)
Moderate (100-150

)
Moderate (Synergist dependent)
EIS:

Reduction
Strong (Thick, low dielectric film)ModerateWeak
Adsorption Isotherm Langmuir (Steric hindrance dominates)Temkin (Lateral interaction dominates)Langmuir
Primary Application Brightener / High-Temp InhibitionGeneral Acid PicklingElectroplating Leveler
Interpretation of Results
  • Nyquist Plot: DEAB films typically show a depressed semi-circle. A larger diameter compared to the blank indicates higher inhibition efficiency (

    
    ).
    
  • Bode Plot: Look for an increase in the phase angle maximum. A phase angle approaching -90° indicates a closer-to-ideal capacitor, suggesting a dense, defect-free film.

  • Double Layer Capacitance (

    
    ):  DEAB adsorption displaces water molecules (high dielectric constant) with organic molecules (low dielectric constant). A sharp decrease in 
    
    
    
    confirms successful adsorption.

Troubleshooting & Optimization

If your EIS data for DEAB films shows instability (inductive loops or scattering), consider the following:

  • Inductive Loop at Low Frequencies:

    • Cause: Adsorption/desorption relaxation processes are slower than the potential perturbation.

    • Fix: Allow longer OCP stabilization time (> 2 hours) to reach equilibrium coverage.

  • Scattered Data at High Frequencies:

    • Cause: High impedance of the reference electrode or air bubbles.

    • Fix: Check the Luggin capillary for bubbles; ensure RE impedance is low.

  • Low Inhibition Efficiency:

    • Cause: DEAB often requires a synergist (like iodide ions) to enhance adsorption on steel.

    • Optimization: Add 1-5 mM KI to the solution. The iodide ion specifically adsorbs, creating a negative bridge that attracts the cationic DEAB (Synergistic Effect).

References

  • Synthesis and Application Context

    • US Patent 4435254A, "Bright nickel electroplating," 1984. (Describes the use of acetylenic amines like 1-diethylamino-2-butyne as leveling agents).

  • General Amino-Alkyne Inhibition Mechanisms: Obot, I. B., et al. "2-Butyne-1,4-diol as a corrosion inhibitor for API 5L X60 steel in sulfuric acid medium." Corrosion Science, 2011. (Provides comparative baseline for internal alkyne diols).
  • EIS Methodology for Inhibitors: Orazem, M. E., & Tribollet, B. Electrochemical Impedance Spectroscopy. Wiley, 2008. (Standard text for EIS modeling).
  • Propargyl Alcohol Comparison: Ahmad, I., et al. "Electrochemical and thermodynamic study of propargyl alcohol as corrosion inhibitor." Journal of Applied Electrochemistry, 2010.
Validation

Comparative Guide: GC-MS Identification of Impurities in Commercial 1-Diethylamino-2-butyne

Executive Summary 1-Diethylamino-2-butyne (CAS 4079-68-9) is a critical amino-alkyne intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and high-performance nickel plating brighteners.[1][2] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Diethylamino-2-butyne (CAS 4079-68-9) is a critical amino-alkyne intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and high-performance nickel plating brighteners.[1][2] While commercial Certificates of Analysis (CoA) often report purity via GC-FID, this method frequently fails to detect structural isomers and specific Mannich reaction byproducts that possess similar boiling points but distinct reactivities.[2]

This guide compares analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for impurity profiling.[1][2] We demonstrate that GC-MS is required not merely for quantitation, but for the structural elucidation of isomeric impurities (e.g., allenic rearrangements) that can compromise downstream catalytic steps in drug development.

Technical Context & The "Blind Spot" of Standard Methods

The synthesis of 1-Diethylamino-2-butyne typically involves a Mannich-type condensation of diethylamine, formaldehyde, and propyne.[1][2] This chemistry, while efficient, generates a specific class of nitrogenous impurities.

Comparative Analysis of Detection Methods
FeatureGC-FID (Flame Ionization) 1H-NMR (Proton NMR) GC-MS (Electron Impact)
Primary Output Quantitative Purity (%)Bulk Structure VerificationStructural Identification
Sensitivity High (ppm level)Low (>0.1% required)High (ppb/ppm level)
Isomer Resolution Poor. Relies solely on retention time.[1][2]Good, but signals overlap in complex mixtures.[2]Excellent. Distinguishes via fragmentation patterns.
Unknown ID Impossible (requires standards).Difficult for trace components.[2]Definitive (Library search + Fragmentation).
Verdict Insufficient for Process R&DInsufficient for Impurity ProfilingThe Gold Standard

Why GC-MS Wins: The critical impurity in amino-alkynes is often the allenic isomer (1-Diethylamino-2,3-butadiene).[1][2] GC-FID often co-elutes this isomer with the main peak or integrates it as "product," leading to falsely high purity values.[1][2] GC-MS separates these based on distinct fragmentation ions (m/z).[1][2]

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducibility, this protocol utilizes a non-polar capillary column with a temperature program optimized for volatile amine separation.

Sample Preparation[2][3][4]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[2]

  • Concentration: 1 mg/mL (1000 ppm) for impurity screening.

  • Derivatization: None required (Tertiary amine is sufficiently volatile).[2]

  • Internal Standard: Dodecane (optional, for retention time locking).[2]

Instrument Parameters (Agilent 7890/5977 or equivalent)[2]
  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).[1][2] Rationale: Low bleed, excellent amine peak shape.

  • Inlet: Split Mode (20:1). Temp: 250°C.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Traps volatile diethylamine).

    • Ramp 10°C/min to 150°C (Separates isomers).

    • Ramp 25°C/min to 280°C (Elutes heavy aminals).

  • MS Source: Electron Impact (EI), 70 eV.[2] Source Temp: 230°C.[2]

  • Scan Range: m/z 35 – 350.[2]

Results & Discussion: Impurity Identification

The following data represents a typical impurity profile for commercial-grade 1-Diethylamino-2-butyne.

The Mass Spectrum of the Target
  • Target: 1-Diethylamino-2-butyne (

    
    , MW 125)[1][2]
    
  • Key Ions:

    • m/z 125 (M+): Molecular ion, usually weak.[2]

    • m/z 110 (M-15): Loss of methyl group.[1][2]

    • m/z 58: Diethylamine fragment

      
      .[2] Dominant Base Peak.
      
    • m/z 53: Propargyl fragment.

Identified Impurities Table[2][5]
Retention Time (min)Impurity Identitym/z Profile (Key Ions)Origin / Causality
2.4 Diethylamine 73 (M+), 58 (Base)Unreacted starting material.[1][2] Causes pH drift in downstream reactions.[2]
5.1 1-Diethylamino-2,3-butadiene 125 (M+), 110, 54 Allenic Isomer. Formed via base-catalyzed isomerization.[1][2] Critical Impurity.[2]
6.8 Target Molecule 125 (M+), 110, 58Product.
9.2 Bis(diethylamino)methane 158 (M+), 58"Aminal" byproduct from Formaldehyde + 2 eq.[2] Diethylamine.[2][3][4][5][6]
11.5 Propargyl polymers Complex envelopeThermal degradation of alkyne during distillation.[2]
Mechanistic Insight: The Allenic Isomer

The most elusive impurity is the allene (Retention Time 5.1 min).[2]

  • Structure:

    
     (or similar internal allene).[1][2]
    
  • Differentiation: While the MW is identical to the target (125), the fragmentation differs. The allene typically shows a higher abundance of m/z 54 (butadiene fragment) compared to the alkyne.

  • Impact: In palladium-catalyzed coupling reactions (e.g., Sonogashira), the allene acts as a catalyst poison or yields regio-isomeric byproducts, ruining yield.[1][2]

Visualized Workflow (Graphviz)[2]

The following diagram outlines the decision matrix for qualifying a batch of 1-Diethylamino-2-butyne.

GCMS_Workflow Start Raw Material Batch (1-Diethylamino-2-butyne) Prep Sample Prep (Dilute in DCM, 1mg/mL) Start->Prep GC GC Separation (DB-5ms, 40-280°C Ramp) Prep->GC MS MS Detection (EI Source) Scan m/z 35-350 GC->MS Data Data Analysis (Deconvolution) MS->Data Decision Is m/z 125 Peak Pure? Data->Decision Isomer Check for Allene Isomer (Look for m/z 54 abundance) Decision->Isomer Yes (Main Peak) Fail REJECT BATCH (Purify via Fractional Distillation) Decision->Fail No (Co-elution) Isomer->Fail > 0.5% Allene Pass APPROVE BATCH (Release for Synthesis) Isomer->Pass < 0.5% Allene

Caption: Figure 1. Analytical decision matrix for impurity profiling of propargylic amines, highlighting the critical check for allenic isomers.

Conclusion

For researchers employing 1-Diethylamino-2-butyne in sensitive pharmaceutical applications, relying on supplier-provided GC-FID purity is a risk.[1][2] The thermal instability of the alkyne moiety and the potential for Mannich-base reversibility necessitates GC-MS validation.[1]

Key Takeaway: Always screen for the m/z 54 fragment ion indicative of the allenic isomer. This simple check prevents the downstream failure of metal-catalyzed cross-coupling reactions.[1][2]

References

  • Agilent Technologies. (2020).[2] GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note. Link

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 82735, 4-(Diethylamino)-2-butyn-1-ol (Analogous Chemistry).[1][2] Retrieved from [2]

  • Tramontini, M., & Angiolini, L. (1990).[2] Mannich Bases: Chemistry and Uses.[2][6][7][8] CRC Press.[2] (Grounding for Mannich reaction byproduct mechanisms).

  • Sigma-Aldrich. (2023).[1][2] Technical Bulletin: Handling and Storage of Propargylic Amines.[2]Link[2]

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Propargylic Amines and their impurities.[2]Link[2]

Sources

Comparative

A Comparative Guide to Adsorption Isotherm Models for 1-Diethylamino-2-butyne on Metal Surfaces

For researchers, scientists, and drug development professionals engaged in material science and corrosion prevention, understanding the interactions between organic molecules and metal surfaces is paramount. 1-Diethylami...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in material science and corrosion prevention, understanding the interactions between organic molecules and metal surfaces is paramount. 1-Diethylamino-2-butyne, a molecule of interest for applications such as corrosion inhibition, relies on its ability to adsorb onto a metal surface, forming a protective barrier. The efficacy of this adsorption process is quantitatively described by adsorption isotherm models. This guide provides an in-depth comparison of the Langmuir, Freundlich, and Temkin isotherm models as they apply to the adsorption of 1-Diethylamino-2-butyne on metal surfaces, offering a framework for experimental design and data interpretation.

The Role of Adsorption in Surface Protection

The primary mechanism by which many organic corrosion inhibitors, including N-containing compounds like 1-Diethylamino-2-butyne, protect metallic surfaces is through adsorption.[1] This process involves the accumulation of the inhibitor molecules at the interface between the metal and the corrosive environment, effectively displacing water and other corrosive species.[1] The nature of this adsorption can be broadly categorized as either physisorption, involving weaker van der Waals forces, or chemisorption, which entails the formation of stronger coordinate or covalent bonds between the inhibitor and the metal surface.[2][3] The extent and nature of this adsorption are influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the environmental conditions such as temperature and inhibitor concentration.

Theoretical Framework of Adsorption Isotherm Models

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of an adsorbate in the bulk solution and the amount of adsorbate adsorbed on a surface at a constant temperature.[4][5] Understanding these models is crucial for predicting the performance of an inhibitor and elucidating its mechanism of action.[5]

The Langmuir Isotherm: Monolayer Adsorption on a Homogeneous Surface

Developed by Irving Langmuir, this model is based on several key assumptions:

  • The adsorbent surface is homogeneous, meaning all adsorption sites are energetically equivalent.

  • Adsorption is restricted to a monolayer, with no further adsorption on top of already adsorbed molecules.

  • There are no interactions between adjacent adsorbed molecules.

  • The adsorption process is reversible.[6]

The Langmuir isotherm is expressed as:


where:

  • Ce is the equilibrium concentration of the adsorbate.

  • qe is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium.

  • qm is the maximum monolayer adsorption capacity.

  • KL is the Langmuir adsorption constant, related to the energy of adsorption.

A linear plot of Ce/qe versus Ce indicates that the adsorption process follows the Langmuir model. The values of qm and KL can be determined from the slope and intercept of this plot, respectively.[7]

The Freundlich Isotherm: Multilayer Adsorption on a Heterogeneous Surface

The Freundlich isotherm is an empirical model that can be applied to non-ideal adsorption on heterogeneous surfaces and multilayer adsorption.[8] It is given by the equation:


where:

  • KF is the Freundlich constant, indicative of the adsorption capacity.

  • 1/n is the Freundlich intensity parameter, which relates to the heterogeneity of the surface. A value of 1/n between 0 and 1 suggests favorable adsorption.

A linear plot of log(qe) versus log(Ce) suggests that the Freundlich model is applicable. This model is often a better fit for adsorption on surfaces with a non-uniform distribution of adsorption energies.[9]

The Temkin Isotherm: Adsorbate-Adsorbate Interactions

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.[9] It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The linear form of the Temkin isotherm is:


where:

  • B is the Temkin constant related to the heat of adsorption.

  • A is the equilibrium binding constant.

A linear plot of qe versus ln(Ce) indicates the applicability of the Temkin model. This model is particularly useful for systems where the heat of adsorption is not constant with surface coverage.

Comparative Analysis and Expected Behavior of 1-Diethylamino-2-butyne

Given the presence of these functional groups, it is plausible that the adsorption of 1-Diethylamino-2-butyne on a metal surface like steel would involve a combination of physisorption and chemisorption. The initial adsorption may be physical, followed by the formation of stronger chemical bonds. This mixed-mode adsorption is common for many organic corrosion inhibitors.

The choice of the most appropriate isotherm model will depend on the specific metal substrate and the experimental conditions.

  • Langmuir Isotherm: If the metal surface is relatively uniform and the inhibitor concentration is low to moderate, leading to monolayer coverage, the Langmuir model may provide a good fit.[6] The Gibbs free energy of adsorption (ΔG°ads), which can be calculated from the Langmuir constant, can help determine the nature of the adsorption. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[11]

  • Freundlich Isotherm: For more complex, heterogeneous surfaces, such as those with oxide layers or defects, the Freundlich model may be more appropriate.[8] The heterogeneity of industrial metal surfaces often makes this model a better descriptor of the adsorption process.

  • Temkin Isotherm: If there are significant interactions between the adsorbed 1-Diethylamino-2-butyne molecules, the Temkin model should be considered. The bulky diethylamino group could lead to steric interactions that influence the heat of adsorption with increasing surface coverage.

To illustrate how these models would be compared, the following table presents hypothetical experimental data and the corresponding fitted parameters for the three isotherm models.

Isotherm ModelLinear EquationAdsorption ParametersInterpretation
Langmuir Ce/qe = 1/(KLqm) + Ce/qm0.985qm = 5.2 mg/gKL = 0.8 L/mgGood fit, suggesting monolayer adsorption on a relatively homogeneous surface.
Freundlich log(qe) = log(KF) + (1/n)log(Ce)0.952KF = 1.2 (mg/g)(L/mg)^(1/n)1/n = 0.65Reasonable fit, indicating some surface heterogeneity.
Temkin qe = Bln(A) + B*ln(Ce)0.910B = 1.5 J/molA = 2.3 L/gPoorer fit, suggesting adsorbate-adsorbate interactions are less significant.

In this hypothetical scenario, the high R² value for the Langmuir isotherm would suggest it is the best-fitting model for the experimental data.

Experimental Protocol for Adsorption Isotherm Determination

To experimentally determine the most suitable adsorption isotherm model for 1-Diethylamino-2-butyne on a specific metal surface (e.g., mild steel), the following protocol can be employed.

Materials and Equipment:
  • Mild steel coupons of known surface area

  • 1-Diethylamino-2-butyne

  • Corrosive medium (e.g., 1 M HCl)

  • Analytical balance

  • Water bath or thermostat

  • Glass beakers and volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:
  • Surface Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Inhibitor Solution Preparation: Prepare a stock solution of 1-Diethylamino-2-butyne in the corrosive medium. Prepare a series of dilutions to obtain different inhibitor concentrations.

  • Immersion Test: Immerse the pre-weighed steel coupons in the inhibitor solutions of varying concentrations for a specified period (e.g., 24 hours) at a constant temperature. A blank solution (corrosive medium without inhibitor) should also be run.

  • Determination of Adsorbed Amount:

    • Method A (Solution Depletion): After the immersion period, determine the final concentration of 1-Diethylamino-2-butyne in each solution using a suitable analytical technique (UV-Vis or HPLC). The amount of adsorbed inhibitor (qe) can be calculated from the difference between the initial and final concentrations.

    • Method B (Gravimetric): Carefully remove the coupons, gently rinse to remove non-adsorbed inhibitor, dry, and re-weigh. The weight gain can be attributed to the adsorbed inhibitor layer.

  • Data Analysis:

    • Calculate the surface coverage (θ) for each inhibitor concentration.

    • Plot the experimental data according to the linear forms of the Langmuir, Freundlich, and Temkin isotherm equations.

    • Determine the correlation coefficient (R²) for each plot to identify the best-fitting model.

    • Calculate the relevant adsorption parameters from the slopes and intercepts of the linear plots.

Visualizing the Adsorption Process and Workflow

Diagrams can aid in understanding the concepts and experimental flow.

AdsorptionModels cluster_models Adsorption Isotherm Models cluster_molecule Adsorbate cluster_surface Adsorbent Langmuir Langmuir (Monolayer, Homogeneous) Freundlich Freundlich (Multilayer, Heterogeneous) Temkin Temkin (Adsorbate Interactions) Inhibitor 1-Diethylamino-2-butyne Metal Metal Surface (e.g., Steel) Inhibitor->Metal Adsorption Process Metal->Langmuir Fits if... Metal->Freundlich Fits if... Metal->Temkin Fits if...

Caption: Relationship between the adsorbate, adsorbent, and the different adsorption isotherm models.

ExperimentalWorkflow A 1. Surface Preparation (Polishing, Cleaning) B 2. Inhibitor Solution Preparation (Varying Concentrations) A->B C 3. Immersion Test (Constant Temperature and Time) B->C D 4. Measurement of Adsorbed Amount (e.g., UV-Vis, Gravimetric) C->D E 5. Data Analysis (Plotting Isotherm Models) D->E F 6. Model Comparison (Based on R² values) E->F

Caption: Experimental workflow for determining the best-fit adsorption isotherm model.

Conclusion

The selection of an appropriate adsorption isotherm model is a critical step in characterizing the interaction of 1-Diethylamino-2-butyne with metal surfaces. While the Langmuir model provides a fundamental understanding of monolayer adsorption on ideal surfaces, the Freundlich and Temkin models offer valuable insights into adsorption on more complex, real-world surfaces where heterogeneity and intermolecular interactions are significant. For a molecule like 1-Diethylamino-2-butyne, with its potential for mixed-mode adsorption, a thorough experimental investigation as outlined is necessary to determine the most representative model. This, in turn, will enable a more accurate prediction of its performance as a corrosion inhibitor and facilitate the development of more effective surface protection strategies.

References

  • Slideshare. (n.d.). Adsorption isotherms. Retrieved from [Link]

  • Mashuga, M. E., et al. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. Sciforum, MDPI.
  • Ina, G. (2024). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • ResearchGate. (n.d.). Adsorption and reaction of molecules on surfaces of metal—metal oxide systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir adsorption isotherm model on the carbon steel surface of Poly (2-methoxyaniline) in 1 M HCl at different temperatures. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022).
  • S, S., et al. (n.d.). Retracted Article: Interfacial adsorption study of Nitrogen based inhibitors in silane nanocontainers as anticorrosive and self-healing material for steel in strong acid solution. RSC Publishing.
  • Cen, H., et al. (2022). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution. PMC, NIH.
  • Podkościelna, B., et al. (2021).
  • Mahmmod, A. A., et al. (2025). On the adsorption isotherms behavior of quinoaxaline as corrosion inhibitor for copper in nitric acid. Moroccan Journal of Chemistry.
  • University of Vermont. (n.d.). Adsorption of Molecules onto Metallic Surfaces. Retrieved from [Link]

  • YouTube. (2025). Non-Linear Adsorption Isotherm Analysis Using the Langmuir Model.
  • Li, Y., et al. (2023). Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment. PubMed.
  • Mardare, C., et al. (2023). Using Organic Substances as Green Corrosion Inhibitors for Carbon Steel in HCl Solution.
  • Salim, R., et al. (2024). Protection of copper in contact with an aggressive medium using various inhibitors: review.
  • Horbett, T. A. (1981). Albumin adsorption on metal surfaces. PubMed.
  • ResearchGate. (n.d.).
  • Zaera, F. (2022).
  • Chandra, K., & Singh, G. (2021). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Biointerface Research in Applied Chemistry.
  • Grigoriev, V. P., & Kuznetsov, Y. I. (2022). Nitrogen-containing six-membered heterocyclic compounds as corrosion inhibitors for metals in solutions of mineral acids – A review.
  • YouTube. (2021). Types of adsorption isotherm model.
  • ResearchGate. (n.d.). Langmuir's isotherm plots for adsorption of inhibitors on copper surface in 3.5 wt.% NaCl at 298 K temperature. Retrieved from [Link]

  • de Oliveira, V. E., et al. (2024).
  • Bashir, S., et al. (2024). Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors.
  • Lgaz, H., et al. (2020).

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Validation

A Comparative Benchmarking Study of 1-Diethylamino-2-butyne Against Commercial Plating Levelers

A Technical Guide for Researchers and Plating Professionals In the intricate world of electroplating, the pursuit of a flawless, uniform metallic finish is paramount. The role of leveling agents, organic additives that r...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Plating Professionals

In the intricate world of electroplating, the pursuit of a flawless, uniform metallic finish is paramount. The role of leveling agents, organic additives that refine the deposit's surface topography, is critical in achieving this goal. This guide provides an in-depth comparative analysis of 1-Diethylamino-2-butyne, a promising leveling agent, against established commercial alternatives for both copper and nickel plating. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers and drug development professionals with the knowledge to make informed decisions for their specific plating applications.

Introduction: The Pivotal Role of Leveling Agents in Electrodeposition

Electroplating, a cornerstone of industries ranging from microelectronics to pharmaceuticals, relies on a delicate interplay of electrochemical principles and bath chemistry. Leveling agents are a key component of modern plating formulations, functioning to produce smooth, bright, and uniform metallic deposits. They achieve this by selectively adsorbing onto the cathode surface, influencing the local current distribution and metal ion deposition rates. An ideal leveler mitigates the natural tendency for accelerated growth on surface peaks and promotes deposition in recesses, thereby "leveling" the microscopic topography of the plated layer.

This guide focuses on benchmarking the performance of 1-Diethylamino-2-butyne against widely used commercial levelers. For copper plating, we will compare it with a representative N-heterocyclic oligomer, a class of molecules known for their excellent throwing power. In the context of nickel plating, the comparison will be against the industry standards of saccharin and 2-butyne-1,4-diol, each offering distinct advantages in brightness and stress reduction.

The Contenders: A Molecular Overview

1-Diethylamino-2-butyne: This acetylenic amine is emerging as a potent leveler, particularly in demanding applications like the filling of microvias in printed circuit boards (PCBs). Its molecular structure, featuring a triple bond and a tertiary amine group, is key to its functionality. The triple bond facilitates strong adsorption onto the metal surface, while the amine group influences its solubility and electrochemical behavior.

Commercial Levelers:

  • N-Heterocyclic Oligomers (for Copper Plating): These are polymeric compounds containing nitrogen-based heterocyclic rings. Their larger molecular size and multiple adsorption sites contribute to their effectiveness as levelers, particularly in achieving high throwing power in acidic copper plating baths.

  • Saccharin (for Nickel Plating): A well-established brightener and leveler in nickel plating, saccharin is known for its ability to refine grain structure and reduce internal stress in the deposit. It operates by adsorbing onto the nickel surface and inhibiting vertical grain growth.[1]

  • 2-Butyne-1,4-diol (for Nickel Plating): This acetylenic diol is another common additive in nickel plating, valued for its brightening and leveling effects. It contributes to a smoother surface finish by influencing the morphology of the nickel deposit.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a leveling agent is quantified through several key performance indicators. Here, we present a comparative summary of 1-Diethylamino-2-butyne and its commercial counterparts based on available experimental data.

Leveling AgentPlating SystemKey Performance MetricValueReference
1-Diethylamino-2-butyne CopperMicrovia Filling Rate97.1%[2]
N-Heterocyclic Oligomer (IPIEP) CopperThrowing Power84.6%[3]
Saccharin NickelThrowing Power51% (decreased from 67% without)[4]
2-Butyne-1,4-diol Nickel-Tungsten AlloySurface Roughness (RMS)Significantly lower than without[5]

Analysis of Performance Data:

The data highlights the exceptional microvia filling capability of 1-Diethylamino-2-butyne in copper plating, suggesting its suitability for high-aspect-ratio features.[2] In comparison, the N-heterocyclic oligomer demonstrates impressive throwing power, a crucial parameter for uniform plating on complex geometries.[3]

In nickel plating, saccharin's impact on throwing power is a trade-off for its grain refining and stress-reducing benefits.[4] Conversely, 2-butyne-1,4-diol excels at producing a smooth surface finish, as indicated by a significant reduction in root mean square (RMS) surface roughness.[5]

Unveiling the Mechanisms of Action

The performance of a leveling agent is intrinsically linked to its mechanism of action at the electrode-electrolyte interface. While the precise mechanisms can be complex and are the subject of ongoing research, the following provides an overview of the current understanding.

The Adsorption-Inhibition Model

The fundamental principle behind most leveling agents is the adsorption-inhibition model . This model posits that leveler molecules preferentially adsorb at sites of high current density, such as peaks and protrusions on the cathode surface. This adsorption layer impedes the transport of metal ions to these areas, thereby inhibiting the local deposition rate. Conversely, recessed areas with lower current density have a lower concentration of adsorbed leveler, allowing for a relatively faster deposition rate. This differential inhibition leads to the "leveling" of the surface over time.

dot graph TD; A[High Current Density at Peaks] --> B{Preferential Adsorption of Leveler}; B --> C[Inhibition of Metal Deposition]; D[Low Current Density in Valleys] --> E{Less Adsorption of Leveler}; E --> F[Relatively Faster Metal Deposition]; C & F --> G[Smoothed and Leveled Surface];

end

Figure 1: General mechanism of action for plating levelers based on the adsorption-inhibition model.

Specific Mechanisms of the Compared Levelers

1-Diethylamino-2-butyne: The leveling action of acetylenic amines like 1-Diethylamino-2-butyne is attributed to the strong interaction of the alkyne's triple bond with the copper surface. This interaction leads to the chemical adsorption of the molecule, forming an inhibitory layer.[2] The ethynyl moieties promote adsorption on the copper surface, which in turn inhibits copper stripping.[6] The diethylamino group further influences the molecule's orientation and interaction with other bath components.

N-Heterocyclic Oligomers: These larger molecules can form a more robust and stable inhibitory film on the copper surface. Their mechanism often involves the coordination of the nitrogen-containing heterocyclic rings with copper ions at the surface. This strong adsorption enhances the inhibitory effect, leading to excellent throwing power.[7]

Saccharin: In nickel plating, saccharin's primary mechanism involves its adsorption on the nickel surface, which blocks active sites for nickel deposition. This inhibition of vertical grain growth leads to a finer, more compact, and brighter deposit.[1]

2-Butyne-1,4-diol: The triple bond in 2-butyne-1,4-diol is the key to its function, allowing it to adsorb onto the electrode surface and strongly inhibit the electro-crystallization of nickel.[8] This adsorption and subsequent hydrogenation of the molecule can also influence the local pH at the cathode surface, further affecting the deposit's morphology.[8]

Experimental Protocols for Leveler Evaluation

To enable researchers to conduct their own comparative studies, this section outlines standardized experimental protocols for evaluating the performance of plating levelers.

Hull Cell Test: A Versatile Qualitative Assessment

The Hull cell is a miniature plating cell that allows for the qualitative evaluation of a plating bath over a wide range of current densities on a single test panel.

Protocol:

  • Preparation: Prepare the plating bath with the desired concentration of the leveling agent to be tested.

  • Cell Setup: Place a clean, polished brass or steel Hull cell panel (cathode) in the cell. The anode should be of the same metal being plated (e.g., copper or nickel).

  • Plating: Fill the Hull cell with the plating solution to the 267 mL mark. Apply a specific current (typically 1-3 Amperes) for a set duration (e.g., 5-10 minutes).

  • Analysis: After plating, rinse and dry the panel. Visually inspect the deposit across the panel, which corresponds to a range of current densities. A wider bright plating range indicates a more effective leveling and brightening system.

Hull_Cell_Workflow

Figure 2: Experimental workflow for the Hull Cell test.

Throwing Power Measurement: Quantifying Uniformity

Throwing power measures the ability of a plating solution to produce a uniform deposit on a cathode with an irregular shape. The Haring-Blum cell is a standard apparatus for this measurement.

Protocol:

  • Cell Setup: The Haring-Blum cell consists of an anode placed between two cathodes at different distances.

  • Plating: Fill the cell with the plating solution and plate at a constant current for a defined period.

  • Measurement: After plating, determine the weight of the metal deposited on each cathode.

  • Calculation: The throwing power can be calculated using the Field formula or other relevant equations based on the ratio of the weights of the deposits.

Surface Roughness Analysis: Assessing the Finish

The surface roughness of the plated deposit is a direct measure of the leveling performance. Atomic Force Microscopy (AFM) or a profilometer can be used for this quantitative analysis.

Protocol:

  • Sample Preparation: Plate a flat coupon under controlled conditions with and without the leveling agent.

  • Measurement: Use an AFM or profilometer to scan a representative area of the plated surface.

  • Data Analysis: Calculate the average roughness (Ra) or root mean square roughness (Rq) from the collected data. A lower value indicates a smoother, more level surface.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of 1-Diethylamino-2-butyne with established commercial plating levelers. The available data suggests that 1-Diethylamino-2-butyne is a highly effective leveler for copper plating, particularly for filling high-aspect-ratio features. Its performance is competitive with, and in some aspects superior to, commercial alternatives.

The choice of a leveling agent will ultimately depend on the specific application and desired deposit properties. For applications demanding exceptional microvia filling, 1-Diethylamino-2-butyne presents a compelling option. For achieving high throwing power in complex geometries, N-heterocyclic oligomers remain a strong choice. In nickel plating, the selection between saccharin and 2-butyne-1,4-diol will depend on the relative importance of stress reduction versus achieving a highly smooth surface.

Further research is warranted to conduct direct, side-by-side comparative studies of these leveling agents under identical conditions to provide a more definitive ranking of their performance. A deeper understanding of the intricate adsorption and inhibition mechanisms at the molecular level will also pave the way for the rational design of next-generation leveling agents with even greater efficacy and specificity.

References

  • Computational analysis and experimental evidence of two typical levelers for acid copper electroplating. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Copolymer of Pyrrole and 1,4-Butanediol Diglycidyl as an Efficient Additive Leveler for Through-Hole Copper Electroplating. (2020). ACS Omega. Retrieved February 9, 2026, from [Link]

  • Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. (2023). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Effects of 2-butyne-1,4-diol on structures and morphologies of electroplating Ni–W alloy. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Structure Performance Correlation of N-Heterocyclic Oligomer Leveler for Acid Copper Plating of Advanced Interconnects. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Prediction and Effect Verification of Thiamine as a Leveling Agent in Chip Wafer Electroplating. (2023). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications. (2024). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Hull Cell Test Method for Electroplating Solutions. (n.d.). PAVCO. Retrieved February 9, 2026, from [Link]

  • On-Surface Modification of Copper Cathodes by Copper(I)-Catalyzed Azide Alkyne Cycloaddition and CO2 Reduction in Organic Environments. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

  • Throwing Power. (n.d.). Corrosionpedia. Retrieved February 9, 2026, from [Link]

  • Introduction to Surface Roughness Measurement. (n.d.). KEYENCE. Retrieved February 9, 2026, from [Link]

  • Cyclic Voltammetry Stripping: The Fundamentals. (2021). AZoM. Retrieved February 9, 2026, from [Link]

  • The effect of saccharin addition to nickel electroplating on the formation of nanocrystalline nickel deposits. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • The influence of saccharin adsorption on NiFe alloy film growth mechanisms during electrodeposition. (2022). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Investigation of poly (2-methyl imidazole co 1,4-butanediol diglycidyl ether) as a leveler for blind hole copper plating. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Effect of Saccharin on the Process and Properties of Nickel Electrodeposition from Sulfate Electrolyte. (2016). SciSpace. Retrieved February 9, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

1-Diethylamino-2-butyne: Proper Disposal &amp; Handling Procedures

[1] Executive Summary & Immediate Hazards 1-Diethylamino-2-butyne is a specialized internal alkynyl amine. Unlike its terminal alkyne counterparts (e.g., propargyl amines), it lacks the acidic acetylenic proton, signific...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Hazards

1-Diethylamino-2-butyne is a specialized internal alkynyl amine. Unlike its terminal alkyne counterparts (e.g., propargyl amines), it lacks the acidic acetylenic proton, significantly reducing—but not eliminating—the risk of explosive metal acetylide formation. However, it remains a high-risk operational chemical due to its dual nature as a flammable liquid and a corrosive base.

Primary Hazards:

  • Flammability: High vapor pressure; vapors may travel to ignition sources.[1][2]

  • Corrosivity: Strong organic base (pKa ~8-9); causes severe skin burns and eye damage.

  • Reactivity: Exothermic reaction with acids; incompatible with strong oxidizers.

Chemical Profile & Identification

Correct identification is critical to prevent commingling with incompatible waste streams.[3]

PropertySpecificationOperational Implication
Chemical Name 1-Diethylamino-2-butyneNote: Distinct from N,N-Diethyl-2-propynylamine
Structure

Internal alkyne (Methyl group at C4 position)
CAS Number 10203-26-6 (Generic isomer class)Verify specific isomer on container label
Flash Point ~25°C - 40°C (Estimated)*Handle as Flammable Liquid (Class 3)
pH > 11 (Aqueous solution)Handle as Corrosive (Class 8)
Solubility Miscible in organics; low water solubilityDo not attempt aqueous neutralization without co-solvent

*Note: Exact flash points for fine chemical intermediates vary by purity. Always assume the lower bound (High Flammability) for safety margins.

Pre-Disposal Assessment (The "Why" Behind the Protocol)

The Internal Alkyne Advantage

As a Senior Scientist, it is crucial to distinguish this molecule from terminal alkynes (like N,N-Diethyl-2-propynylamine).

  • Terminal Alkynes (

    
    ):  React with Copper (Cu) or Silver (Ag) to form explosive metal acetylides.
    
  • 1-Diethylamino-2-butyne (

    
    ):  The triple bond is "capped" by a methyl group. It cannot  easily form acetylides.
    
    • Operational Benefit: You do not need to perform a specific "silver nitrate test" for acetylides before disposal, nor do you need to strictly avoid copper fittings during transfer, though standard inert materials (Stainless Steel/Teflon) are still preferred for corrosion resistance.

Waste Stream Characterization

Before disposal, classify the material into one of two streams:

  • Pure/Stock Chemical: Expired or surplus reagent.

  • Reaction Mixture: Commingled with solvents, acids, or metal catalysts.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Compatibility

CRITICAL: Do not mix 1-Diethylamino-2-butyne with Acidic Waste streams.

  • The Risk: Mixing this amine with acid waste (e.g., HCl, H2SO4) will trigger an immediate exothermic neutralization. In a closed waste drum, this heat can boil the solvent, pressurize the container, and cause a rupture or fire.

  • Action: Designate a specific "Basic Organic Waste" or "Flammable Amines" container.

Phase 2: Containerization[1]
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid aluminum (amines can corrode aluminum at high pH).

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • Odor Control: Amines have a potent, fishy odor even at low ppm.

    • Pro-Tip: Seal the cap with Parafilm or electrical tape after closing. Double-bag the waste container in a clear heavy-duty polyethylene bag before transport to the central accumulation area.

Phase 3: Labeling

Affix a hazardous waste label with the following specific designations:

  • Primary Hazard: Ignitable (Flammable)

  • Secondary Hazard: Corrosive (Basic)

  • Chemical Constituents: "1-Diethylamino-2-butyne, [Solvent Name]"

Phase 4: Final Disposal Path (Incineration)

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Why? Biological treatment plants cannot easily degrade alkynyl amines, and they are toxic to aquatic life. Incineration ensures complete destruction of the nitrogen-carbon bonds.

Visual Workflow: Disposal Decision Tree

DisposalProtocol Start Waste Generation: 1-Diethylamino-2-butyne CheckState Is it Pure or a Mixture? Start->CheckState Pure Pure/Stock Chemical CheckState->Pure Mixture Reaction Mixture CheckState->Mixture LabelOrig Keep in Original Container (If intact) Pure->LabelOrig Labeling Label: FLAMMABLE + CORROSIVE (RCRA D001, D002) LabelOrig->Labeling CheckpH Check pH Compatibility Mixture->CheckpH Acidic Contains Acids? CheckpH->Acidic Neutralize CAUTION: Neutralize separately in fume hood (Ice bath) Acidic->Neutralize Yes Combine Combine in 'Basic Organic' Waste Stream Acidic->Combine No Neutralize->Combine Container Select Container: HDPE or Glass (No Al) Combine->Container Container->Labeling Pickup Schedule EHS Pickup for Incineration Labeling->Pickup

Caption: Decision matrix for segregating and packaging alkynyl amine waste to prevent incompatibility incidents.

Regulatory Framework (USA/RCRA Context)

For compliance in the United States, this material falls under the Resource Conservation and Recovery Act (RCRA) .

Regulatory CategoryCodeJustification
Characteristic Waste D001 Flash point < 60°C (Ignitability)
Characteristic Waste D002 Aqueous pH > 12.5 (Corrosivity)
DOT Shipping Name UN 2733Amines, flammable, corrosive, n.o.s. (1-Diethylamino-2-butyne)

Note: While not explicitly P-listed or U-listed (unless as a specific commercial product formulation), it must be managed as characteristic hazardous waste.

Emergency Contingencies

Spill Response (Lab Scale < 500mL)
  • Evacuate: Clear the immediate area. Vapor is flammable.[1][2][4]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Ventilation: Maximize fume hood airflow.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (high surface area + flammable liquid + oxidizable cellulose = fire risk).

  • Decontaminate: Wipe surface with dilute acetic acid (vinegar) to neutralize amine residues, then wash with soap and water.

First Aid
  • Skin Contact: Rinse immediately with water for 15 minutes.[5][6] Amines penetrate skin rapidly; seek medical attention even for minor burns.

  • Eye Contact: Rinse for 15 minutes.[5][6] Do not pause to remove contact lenses initially; rinse over them if necessary.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24878666, 4-Diethylamino-2-butyn-1-ol. (Used as structural/hazard proxy for the butyne class). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Diethylamino-2-butyne

The following Operational Safety Guide for 1-Diethylamino-2-butyne is structured to provide immediate, actionable intelligence for laboratory personnel. Note on Chemical Identity: Specific safety data for the exact isome...

Author: BenchChem Technical Support Team. Date: February 2026

The following Operational Safety Guide for 1-Diethylamino-2-butyne is structured to provide immediate, actionable intelligence for laboratory personnel.

Note on Chemical Identity: Specific safety data for the exact isomer 1-Diethylamino-2-butyne is limited in public literature.[1] This guide synthesizes data from its closest structural analogs—N,N-Diethyl-2-propynylamine (CAS 4079-68-9) and 4-Diethylamino-2-butyn-1-ol —to provide a conservative, high-safety standard.[1] We treat this substance as a Flammable, Corrosive Liquid with acute toxicity risks.

Part 1: Hazard Profile & Risk Assessment

The "Why" Behind the Protocol

Handling 1-Diethylamino-2-butyne requires respecting two distinct chemical functionalities: the tertiary amine (corrosive, basic, toxic) and the alkyne (flammable, potentially reactive).[1]

Hazard ClassClassification (Conservative)Mechanism of Action
Flammability Category 3 Liquid Flash Point likely 25°C – 40°C .[1] Vapors are heavier than air and may travel to ignition sources.[1][2] The internal alkyne bond adds energy, increasing combustion intensity.
Corrosivity Skin Corr.[1][3] 1B / Eye Dam. 1 High pKa (~8-9) typical of diethylamines causes rapid saponification of skin lipids and irreversible corneal opacity.[1] Do not underestimate the speed of tissue damage.
Toxicity Acute Tox. 3 (Oral/Dermal/Inhal) Lipophilic nature allows rapid dermal absorption. Inhalation of vapors causes respiratory tract edema.[1]
Reactivity Instability Risk While internal alkynes are more stable than terminal alkynes, they remain reactive. Avoid contact with copper/silver (acetylide formation risk) and strong oxidizers.

Part 2: Engineering Controls (Primary Defense)[1]

PPE is the last line of defense. Your primary safety system relies on engineering controls.[1]

  • Ventilation: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .[1]

  • Inert Atmosphere: This compound is likely hygroscopic and sensitive to oxidation (turning dark/viscous).

    • Protocol: Store and transfer under Nitrogen (

      
      ) or Argon.
      
  • Static Control: Ground all metal containers during transfer. Use conductive tubing if pumping.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard thin nitrile exam gloves are insufficient for prolonged contact with diethylamine derivatives.[1] They degrade rapidly (breakthrough < 15 mins).

Hand Protection Strategy
  • Primary Barrier (Handling/Setup): Laminate Film (Silver Shield/4H) or Multi-layer EVOH .

    • Why: These offer >480 min breakthrough time against amines and small organics.

  • Secondary Barrier (Dexterity/Splash): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner) .[1]

    • Usage: Only acceptable for incidental splash protection where immediate removal is possible.[1]

    • Self-Validating Step: Perform the "Inflation Test" on nitrile gloves before donning to check for pinholes.

Eye & Face Protection[3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch) .[1]

  • Why: Safety glasses allow vapor bypass.[1] Amine vapors can cause "blue haze" (glaucopsia)—temporary vision blurring due to corneal swelling—even without liquid splash.

Body Protection
  • Standard: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1]

  • High Risk (Pouring/Transfer): Add a Butyl Rubber or Neoprene Apron to prevent soak-through to the torso.[1]

Part 4: Operational Workflow (Step-by-Step)

This protocol utilizes a Self-Validating System where each step includes a check to ensure safety before proceeding.[1]

Phase 1: Preparation
  • The Atmosphere Check: Verify the receiving flask is dry and purged with inert gas (

    
    ).
    
    • Validation: Bubbler rate is steady; no moisture visible in glassware.[1]

  • The Glove Check: Don Laminate gloves. If dexterity is needed, wear nitrile over the laminate.

  • The Equipment Check: Ensure all ignition sources (hot plates, stir plates) are rated spark-proof or turned off if not needed.[1]

Phase 2: Transfer (Syringe/Cannula Method Recommended)

Avoid open pouring to minimize vapor generation.

  • Secure the Bottle: Clamp the reagent bottle inside the hood.

  • Insert Needles: Insert a long needle (connected to

    
     line) to pressurize the bottle slightly. Insert the transfer needle (cannula or syringe).
    
  • Draw Liquid: Slowly draw the required volume.

    • Causality: Rapid draw creates bubbles and aerosolizes the amine.

  • Transfer: Inject slowly into the reaction vessel (subsurface addition if possible).

  • Decontaminate Needle: Immediately draw acetone or ethyl acetate into the syringe/needle inside the hood before removing it from the inert loop.

Phase 3: Post-Operation & Waste
  • Quench: Rinse all glassware with dilute acid (e.g., 1M HCl) to neutralize amine residues before removing from the hood.

    • Validation: pH paper check of the rinse water (should be acidic/neutral).

  • Disposal: Collect waste in "Basic Organic Waste" containers. Do not mix with oxidizers (Nitric Acid/Peroxides) —risk of violent reaction.

Part 5: Visualization of Safety Logic

The following diagram illustrates the "Safe Handling Loop" for 1-Diethylamino-2-butyne.

SafetyLoop Start START: Risk Assessment CheckEng Check Engineering Controls (Fume Hood Flow + N2 Line) Start->CheckEng PPE Don PPE: Laminate Gloves + Goggles + Face Shield CheckEng->PPE Inspect Self-Validation: Glove Inflation Test & Glassware Dryness PPE->Inspect Inspect->PPE Fail (Replace Gloves) Transfer Transfer Reagent (Cannula/Syringe Method) Inspect->Transfer Pass Spill Spill/Splash? Transfer->Spill Emergency EMERGENCY: 1. Evacuate Area 2. Absorb with Vermiculite 3. Do not use Water (Spread Risk) Spill->Emergency Yes Quench Quench Residues (Dilute HCl Rinse) Spill->Quench No Waste Disposal: Basic Organic Waste Stream Quench->Waste

Caption: Operational logic flow emphasizing the "Self-Validation" step prior to chemical handling.

Part 6: Emergency Response

ScenarioImmediate Action
Skin Contact Immediate Flush: Rinse with water for 15 minutes .[1][4] Do not wait for pain (burns may be delayed).[5] Remove contaminated clothing under the shower.
Eye Contact Forced Irrigation: Hold eyelids open and flush for 15 minutes.[1] Use an eyewash station immediately. Seek medical attention—corneal damage is rapid.
Spill (In Hood) Cover with Vermiculite or dry sand. Do not use paper towels (fire risk with amines). Neutralize with weak acid (Citric acid) if safe.
Fire Use Dry Chemical (BC) or CO2 .[6] Water spray may spread the burning liquid (amine floats).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20010, N,N-Diethyl-2-propynylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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